molecular formula C16H17N B073416 9-Butyl-9H-carbazole CAS No. 1484-08-8

9-Butyl-9H-carbazole

Cat. No.: B073416
CAS No.: 1484-08-8
M. Wt: 223.31 g/mol
InChI Key: SQFONLULGFXJAA-UHFFFAOYSA-N
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Description

9-Butyl-9H-carbazole is a strategically important, high-purity chemical building block extensively utilized in advanced materials science and organic electronics research. This compound features a carbazole core, a privileged structure known for its electron-donating capability, high charge-carrier mobility, and thermal stability, which is further functionalized with a butyl group to enhance solubility and processability in organic solvents. Its primary research value lies in its role as a fundamental precursor for the synthesis of host materials, hole-transporting layers, and emitters in Organic Light-Emitting Diodes (OLEDs). Furthermore, it serves as a key monomer for constructing conjugated microporous polymers (CMPs) and porous organic frameworks for gas storage and heterogeneous catalysis. Researchers also employ this compound in the development of dye-sensitized solar cells (DSSCs) and perovskite solar cells as a molecular component to improve hole injection and device efficiency. The mechanism of action is rooted in its robust, planar aromatic system that facilitates π-π stacking and efficient intermolecular charge transfer, making it an indispensable scaffold for tuning the photophysical and electrochemical properties of novel organic semiconductors. This reagent is offered exclusively for research applications to empower innovation in next-generation electronic and photonic materials.

Properties

IUPAC Name

9-butylcarbazole
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InChI

InChI=1S/C16H17N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQFONLULGFXJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H17N
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DSSTOX Substance ID

DTXSID80163980
Record name 9-Butyl-9H-carbazole
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Molecular Weight

223.31 g/mol
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CAS No.

1484-08-8
Record name N-Butylcarbazole
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Record name 9-Butyl-9H-carbazole
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Record name 9-Butyl-9H-carbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Butyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbazole Scaffold

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics and drug development. Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and tunable photophysical characteristics, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmacophores in medicinal chemistry. The strategic functionalization of the carbazole core, particularly at the 9-position (the nitrogen atom), allows for the fine-tuning of its physicochemical properties to meet the specific demands of these applications.

This technical guide provides a comprehensive exploration of the core physicochemical properties of a key carbazole derivative: 9-Butyl-9H-carbazole. By attaching a butyl group to the nitrogen atom, the solubility and processing characteristics of the carbazole moiety are significantly enhanced, making it more amenable to device fabrication and formulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural, thermal, optical, and electrochemical properties, supported by established experimental protocols and comparative data.

Core Physicochemical Properties of this compound

A foundational understanding of the key physicochemical parameters of this compound is essential for its effective application. The following table summarizes its fundamental properties.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₇N[1]
Molecular Weight 223.31 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 58 °C
Boiling Point (est.) 354.61 °C
Crystal Structure Orthorhombic, essentially planar tricyclic system[1]

Solubility Profile: A Key to Processability

The solubility of an organic semiconductor is a critical factor that dictates its suitability for solution-based processing techniques, which are often more cost-effective than vacuum deposition methods. The introduction of the butyl group at the 9-position of the carbazole core significantly improves its solubility in common organic solvents compared to the parent 9H-carbazole. While specific quantitative solubility data for this compound is not extensively reported, its solubility can be experimentally determined using the following protocol.

Experimental Protocol: Determination of Solubility

This protocol outlines the shake-flask method, a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., toluene, chloroform, tetrahydrofuran (THF), acetone, ethanol). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration suitable for analysis.

    • Determine the concentration of the diluted solution using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the original concentration in the saturated solution to determine the solubility in the respective solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C Equilibrate D Extract supernatant C->D Analyze E Dilute sample D->E F Analyze by UV-Vis/HPLC E->F G Calculate solubility F->G

Workflow for the determination of solubility using the shake-flask method.

Optical Properties: Absorption and Emission Characteristics

The photophysical properties of this compound are central to its application in optoelectronic devices. These properties are governed by the electronic transitions within the carbazole chromophore.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, promoting electrons from the ground state to excited states. For N-alkylcarbazoles, the absorption spectrum is characterized by strong π-π* transitions of the carbazole ring system.

Fluorescence Spectroscopy

Upon absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to longer wavelengths (Stokes shift). Carbazole derivatives are known for their strong blue fluorescence.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF) of a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Replace the sample cuvette with the solution of this compound and record the absorption spectrum over a suitable wavelength range (e.g., 200-450 nm).

    • Identify the absorption maxima (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at one of its absorption maxima (λex).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-500 nm).

    • Identify the emission maximum (λem).

    • To determine the photoluminescence quantum yield (PLQY), a comparative method using a standard with a known quantum yield (e.g., quinine sulfate) is employed.

G cluster_prep Sample Preparation cluster_abs UV-Vis Absorption cluster_flu Fluorescence Emission A Prepare dilute solution (10⁻⁵ M) B Record baseline with solvent A->B E Excite at λmax A->E C Measure sample absorption spectrum B->C D Identify λmax C->D F Record emission spectrum E->F G Identify λem F->G H Determine PLQY (comparative method) G->H

Workflow for photophysical characterization.

Electrochemical Properties: Frontier Molecular Orbitals

The electrochemical properties of this compound, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for understanding its charge transport behavior in electronic devices. These parameters can be determined experimentally using cyclic voltammetry.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that measures the current response of a compound to a linearly cycled potential sweep. The oxidation and reduction potentials obtained from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. For carbazole derivatives, the oxidation process is typically a reversible one-electron process centered on the nitrogen atom.

Experimental Protocol: Cyclic Voltammetry

Methodology:

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Measurement:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

    • Record the cyclic voltammogram by scanning the potential at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

      • ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare electrolyte solution B Assemble three-electrode cell A->B C Deoxygenate with inert gas B->C D Scan potential and record current C->D Measure E Calibrate with Ferrocene D->E F Determine E_ox and E_red E->F Analyze G Calculate HOMO and LUMO levels F->G

Workflow for electrochemical characterization via cyclic voltammetry.

Thermal Stability: Ensuring Device Longevity

The thermal stability of organic materials is paramount for the operational lifetime of electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two key techniques used to evaluate the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a measure of the material's thermal stability. Carbazole derivatives generally exhibit high thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine phase transitions, such as the melting point (Tm) and the glass transition temperature (Tg). The Tg is particularly important for amorphous materials, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for morphological stability in thin-film devices.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Methodology:

  • Sample Preparation:

    • Place a small amount of this compound (typically 2-5 mg) into a TGA or DSC pan.

  • TGA Measurement:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the mass loss as a function of temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.

  • DSC Measurement:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through a temperature range that includes its melting point.

    • Cool the sample and then reheat it to observe the glass transition.

    • The melting point (Tm) is determined from the peak of the endothermic melting transition, and the glass transition temperature (Tg) is determined from the midpoint of the change in heat capacity in the second heating scan.

Conclusion and Future Outlook

This compound stands as a versatile and valuable building block in the design and synthesis of advanced organic materials. Its favorable physicochemical properties, including good solubility, high thermal stability, and desirable photophysical and electrochemical characteristics, underscore its potential in a variety of applications. This technical guide has provided a comprehensive overview of these properties and the standard methodologies for their determination.

Further research into the synthesis of novel derivatives of this compound, with additional functional groups at the 3, 6, and other positions, will undoubtedly lead to the development of new materials with tailored properties for next-generation organic electronic devices and advanced pharmaceutical agents. The protocols and foundational data presented herein serve as a critical resource for scientists and researchers dedicated to advancing these exciting fields.

References

  • Gruzdev, M. S., et al. (2015). Synthesis and Photochemical Properties of 3,6-di-tert-butyl-9H-carbazole Derivatives. Russian Journal of General Chemistry, 85(6), 1431–1439. [Link]

  • Chen, L., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o574. [Link]

  • Verbitsky, V., et al. (2019). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ramalingam, C., et al. (2010). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3133. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chiu, Y.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337. [Link]

  • Wang, C., et al. (2008). Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. The Journal of Organic Chemistry, 73(11), 4212–4218. [Link]

  • Novina, J. J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1339. [Link]

Sources

The Molecular Architecture of 9-Butyl-9H-carbazole: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Carbazoles

Carbazole and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry.[1] Their unique electronic and photophysical properties, combined with their rigid, planar structure, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key scaffolds in the design of novel therapeutic agents.[1][2][3] The substitution at the 9-position (the nitrogen atom) with alkyl chains, such as a butyl group, significantly influences the molecule's solubility, film-forming properties, and crystal packing, thereby fine-tuning its performance in various applications.[3] This guide provides a detailed analysis of the crystal structure of 9-Butyl-9H-carbazole, offering insights into its synthesis, crystallization, and the intricate details of its three-dimensional arrangement.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound is typically achieved through the N-alkylation of carbazole.[4][5] While various methods exist, a common approach involves the reaction of carbazole with an appropriate butyl halide in the presence of a base and a phase-transfer catalyst.[5][6] Microwave-assisted synthesis has also been explored as a rapid and efficient alternative.[4]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in elucidating the molecule's crystal structure. For this compound, the slow evaporation method has proven effective.[7] This technique involves dissolving the synthesized compound in a suitable solvent, such as petroleum ether, and allowing the solvent to evaporate slowly at room temperature over several days.[7] The gradual increase in concentration allows for the ordered growth of single crystals. Other common crystallization techniques for organic molecules include solvent layering and vapor diffusion, which offer alternative routes to obtaining diffraction-quality crystals.[8]

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Dissolution: Dissolve approximately 0.2 g of purified this compound in 50 ml of petroleum ether (boiling point range 60-90 °C) in a clean glass vial.[7]

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a syringe filter to ensure a clean solution for crystal growth.

  • Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant room temperature.

  • Crystal Growth: Monitor the vial over several days for the formation of single crystals. The process is complete when the solvent has fully evaporated, leaving behind well-formed crystals.

Crystal Structure Analysis: A Detailed Look at this compound

The crystal structure of this compound (C₁₆H₁₇N) has been determined by single-crystal X-ray diffraction.[7][9] The analysis reveals key details about its molecular geometry, intermolecular interactions, and packing arrangement in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[7]

ParameterValue
Chemical FormulaC₁₆H₁₇N
Formula Weight223.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.296(2)
b (Å)6.026(1)
c (Å)18.598(4)
β (°)97.48(3)
Volume (ų)1256.1(4)
Z4
Density (calculated)1.180 g/cm³
R-factor0.059
Molecular Geometry

The carbazole ring system in this compound is essentially planar, a characteristic feature of this heterocyclic compound.[7] The two outer benzene rings exhibit a slight dihedral angle with respect to each other, on the order of 4.8(1)°.[7][9] The butyl group attached to the nitrogen atom adopts an extended conformation and is oriented nearly perpendicular to the plane of the carbazole ring system.[6] This perpendicular arrangement minimizes steric hindrance and influences the overall packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing

In the crystal structure of this compound, no classical hydrogen bonds are observed.[7][9] Instead, the crystal packing is primarily governed by van der Waals forces. In some derivatives of 9-butyl-carbazole, offset π–π stacking interactions between the carbazole rings of adjacent molecules play a significant role in stabilizing the crystal structure, leading to the formation of columnar stacks.[6] For instance, in 9-Butyl-3-nitro-9H-carbazole, the intercentroid distance between stacked rings is approximately 3.773(1) Å.[6] Similarly, C-H···π interactions are observed in the crystal packing of some dimeric carbazole derivatives.[10][11]

Visualizing the Process and Structure

To better understand the workflow of crystal structure analysis and the resulting molecular arrangement, the following diagrams are provided.

Experimental Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in a Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Mounting Mounting Single Crystal Evaporation->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Molecular Structure of this compound

Caption: Schematic representation of the molecular structure of this compound.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and solid-state packing. This knowledge is crucial for understanding its physical and chemical properties and for designing new carbazole-based materials with tailored functionalities. The planar carbazole core, combined with the flexible butyl substituent, offers a versatile platform for further chemical modification. Future research could focus on co-crystallization to modulate the photophysical properties or the synthesis of new derivatives with enhanced charge transport characteristics for advanced electronic applications. The detailed structural information presented in this guide serves as a valuable resource for researchers working towards these goals.

References

  • Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. [Link]

  • Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound-3-carbaldehyde. Retrieved from [Link]

  • Lu, W.-J., Wang, L., Xu, X.-Y., & Yang, J.-X. (2006). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4497–o4498. [Link]

  • Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]

  • Chen, L., Cheng, W., Song, G.-L., & Zhu, H.-J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. [Link]

  • Chen, L., Cheng, W., Song, G.-L., & Zhu, H.-J. (2009). This compound. PubMed. [Link]

  • Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • Saidi, Z., Romerosa, A., & Serrano, J. L. (2003). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

  • Hu, X., Jia, G.-K., & Ding, M.-H. (2022). Crystal structure of 3,6-di-tert-butyl-1-iodo- 9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole, C39H34IN. ResearchGate. [Link]

  • Ping, P., Ling, Y., & Jian-guo, Z. (2016). 9-Butyl-3-nitro-9H-carbazole. ResearchGate. [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Gruzdev, M. S., Berezina, G. R., & Berezina, E. S. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. [Link]

  • Chemical Synthesis Database. (n.d.). 2,7-ditert-butyl-9H-carbazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N-alkylcarbazoles and derivatives thereof.
  • Google Patents. (n.d.). Method for synthesizing N-alkylcarbazole compound.
  • de Oliveira, K. T., & da Costa, B. B. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

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Spectroscopic Profile of 9-Butyl-9H-carbazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 9-Butyl-9H-carbazole (CAS No. 1484-08-8), a key intermediate in organic electronics and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide actionable insights for laboratory applications.

Introduction to this compound

This compound belongs to the N-alkylcarbazole family, a class of compounds recognized for their unique photophysical and electronic properties. The carbazole moiety, a rigid tricyclic aromatic system, serves as an excellent electron-donating core, while the N-alkyl substituent, in this case, a butyl group, enhances solubility in organic solvents and can influence the material's morphology in thin-film applications. An accurate and thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and predicting its behavior in various applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

This guide delves into the multi-faceted spectroscopic characterization of this compound, providing not just the data but also the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its molecular structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below. The choice of a deuterated solvent with good solubilizing power and minimal signal overlap is critical for obtaining a clean, interpretable spectrum.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid extraneous signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.

    • The spectral width should encompass the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover a range of 0 to 160 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in CDCl3 acq1 ¹H NMR prep1->acq1 acq2 ¹³C NMR prep1->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Peak Assignment proc3->proc4

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the carbazole core and the aliphatic protons of the butyl chain.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
8.12d2HH-4, H-57.8
7.47d2HH-1, H-88.2
7.41t2HH-3, H-67.6
7.24t2HH-2, H-77.4
4.32t2HN-CH₂7.2
1.89p2HN-CH₂-CH₂7.5
1.41h2HCH₂-CH₃7.4
0.95t3HCH₃7.4

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

  • Aromatic Region (7.0-8.2 ppm): The four distinct signals in the aromatic region, each integrating to two protons, are characteristic of a symmetrically substituted carbazole ring. The downfield doublet at 8.12 ppm is assigned to the H-4 and H-5 protons, which are deshielded due to their proximity to the electron-rich pyrrole ring fusion. The remaining aromatic protons appear as overlapping triplets and a doublet, consistent with the expected splitting patterns.

  • Aliphatic Region (0.9-4.4 ppm): The signals for the butyl group are well-resolved. The triplet at 4.32 ppm corresponds to the methylene protons directly attached to the nitrogen atom (N-CH₂), which are deshielded by the electronegative nitrogen and the aromatic ring current. The upfield triplet at 0.95 ppm is characteristic of a terminal methyl group. The two methylene groups in the middle of the chain appear as a pentet and a hextet.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of this compound with corresponding ¹H NMR chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
140.4C-4a, C-4b
125.7C-4, C-5
122.8C-8a, C-9a
120.4C-2, C-7
118.9C-3, C-6
108.7C-1, C-8
42.9N-CH₂
31.2N-CH₂-CH₂
20.4CH₂-CH₃
13.9CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

  • Aromatic Region (108-141 ppm): The six signals in the aromatic region confirm the presence of six unique carbon environments in the carbazole core, consistent with its C₂ᵥ symmetry. The signals for the quaternary carbons (C-4a, C-4b, C-8a, C-9a) are typically of lower intensity.

  • Aliphatic Region (13-43 ppm): The four distinct signals in the upfield region correspond to the four different carbon atoms of the butyl chain. The signal at 42.9 ppm is assigned to the carbon directly attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Methodology:

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare KBr Pellet acq1 Record Background prep1->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Identify Characteristic Bands acq2->proc1 proc2 Correlate with Functional Groups proc1->proc2

Caption: A standard workflow for obtaining and interpreting an FTIR spectrum.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic carbazole core and the aliphatic butyl chain.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretching
2955, 2928, 2868StrongAliphatic C-H stretching (CH₃ and CH₂)
1626, 1597, 1487MediumAromatic C=C stretching
1464StrongC-H bending (CH₂) and C-N stretching
1335StrongC-N stretching
746, 723StrongC-H out-of-plane bending (aromatic)

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

  • C-H Stretching Vibrations: The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. The strong absorptions between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the butyl chain.

  • Aromatic C=C Stretching: The absorptions in the 1450-1650 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the carbazole ring system.

  • C-N Stretching: The strong band at 1335 cm⁻¹ is a key indicator of the C-N bond stretching vibration of the tertiary aromatic amine.

  • Fingerprint Region: The strong bands at 746 and 723 cm⁻¹ in the fingerprint region are characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene rings within the carbazole structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The carbazole chromophore gives rise to a characteristic absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-400 nm for carbazoles). Dichloromethane, cyclohexane, or ethanol are suitable choices.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent using a volumetric flask for accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Predicted UV-Vis Spectral Analysis

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment (Electronic Transition)
~235Highπ → π
~255Moderateπ → π
~293Highπ → π
~325Lowπ → π (¹L_b band)
~338Lowπ → π* (¹L_b band)

Predicted data based on the characteristic absorption of N-alkylcarbazoles.

Interpretation:

The UV-Vis spectrum of this compound is expected to show intense absorption bands around 235 nm and 293 nm, which are characteristic of the π → π* transitions within the carbazole chromophore. Weaker, structured absorptions around 325 nm and 338 nm are also anticipated, corresponding to the ¹L_b transition, which is often sensitive to the solvent environment. The butyl group, being an electronically non-conjugated substituent, is not expected to significantly alter the position of these absorption maxima compared to other N-alkylcarbazoles like N-ethylcarbazole.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound, encompassing NMR, IR, and predicted UV-Vis data. The presented information, including experimental protocols and in-depth spectral interpretations, serves as a valuable resource for scientists and researchers working with this compound. The consistency of the data with the known structure of this compound underscores the power of these analytical techniques for structural verification and quality assessment in both academic and industrial settings.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 73872, N-Butylcarbazole. National Center for Biotechnology Information. [Link]

  • Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 343-348. [Link]

  • Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o574. [Link]

solubility of 9-Butyl-9H-carbazole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 9-Butyl-9H-carbazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a significant molecule in the fields of organic electronics and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers and drug development professionals to understand and determine its solubility. We will delve into the foundational principles governing the solubility of this compound, drawing on the known properties of the parent carbazole moiety and the influence of the butyl substituent. Furthermore, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility in various common organic solvents. This guide is designed to empower researchers with the necessary theoretical knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction: The Scientific and Industrial Relevance of this compound

Carbazole and its derivatives are a cornerstone in the development of advanced materials and therapeutic agents.[1][2] The carbazole nucleus, a tricyclic aromatic heterocycle, possesses unique photoluminescent and electronic properties, making it a valuable component in organic light-emitting diodes (OLEDs).[3][4][5] In the pharmaceutical realm, the carbazole scaffold is a key pharmacophore in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and neuroprotective activities.[1]

This compound, with its butyl group attached to the nitrogen atom of the carbazole ring, is of particular interest. The introduction of the alkyl chain can enhance the solubility of the otherwise sparingly soluble carbazole core in organic solvents and can also influence the solid-state packing of the molecule, which is a critical factor in the performance of organic electronic devices.[6] A thorough understanding of its solubility is paramount for a range of applications, including:

  • Synthesis and Purification: Optimizing reaction conditions and developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating stable and effective formulations for drug delivery systems.

  • Device Fabrication: Preparing uniform thin films for organic electronic devices through solution-based processing.

This guide will provide the necessary insights and tools for researchers to navigate the challenges and opportunities associated with the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Physicochemical Properties of this compound
PropertyValue/AnalysisSource
Molecular FormulaC₁₆H₁₇N[4]
Molecular Weight223.31 g/mol [4]
AppearanceCrystalline solid[4]
PolarityThe carbazole core is a large, relatively nonpolar aromatic system. The nitrogen atom introduces a slight dipole moment. The butyl group is nonpolar. Overall, this compound is expected to be a compound of low to moderate polarity.Inferred

The parent compound, 9H-carbazole, is sparingly soluble in water but shows good solubility in organic solvents.[3] The addition of the C₄H₉ alkyl chain in this compound further enhances its lipophilic and nonpolar character, suggesting a favorable solubility profile in nonpolar and moderately polar organic solvents.

Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve. Common organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact with solutes through van der Waals forces. Given the predominantly nonpolar nature of this compound, it is expected to exhibit good solubility in these solvents. The parent 9H-carbazole is known to be soluble in toluene and benzene.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions. The slight polarity of the carbazole ring should allow for favorable interactions with these solvents, leading to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound does not have a hydrogen bond donor, the nitrogen atom can act as a weak hydrogen bond acceptor. Solubility in these solvents is expected to be moderate and will be influenced by the size of the solvent's alkyl chain. The fact that a related compound was crystallized from ethanol suggests some degree of solubility.[8]

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents at ambient temperature. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneHighStrong van der Waals interactions between the nonpolar solvent and the large nonpolar surface area of the solute.
TolueneVery HighFavorable π-π stacking interactions between the aromatic rings of toluene and the carbazole core, in addition to van der Waals forces.
Polar Aprotic DichloromethaneVery HighGood dipole-dipole interactions and the ability to solvate the large organic structure.
ChloroformVery HighSimilar to dichloromethane, with strong interactions.
AcetoneHighThe ketone group provides polarity for dipole-dipole interactions.
Tetrahydrofuran (THF)HighThe ether oxygen allows for dipole-dipole interactions.
Ethyl AcetateHighThe ester group provides polarity for favorable interactions.
Dimethylformamide (DMF)Moderate to HighA highly polar solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)Moderate to HighA highly polar solvent that is a good general solvent for many organic compounds.
Polar Protic MethanolLow to ModerateThe small, highly polar nature of methanol may not be ideal for solvating the large, predominantly nonpolar solute.
EthanolModerateThe slightly larger alkyl chain compared to methanol improves its ability to interact with the nonpolar parts of the solute.
IsopropanolModerateThe larger alkyl chain compared to ethanol further enhances its compatibility with the nonpolar solute.

Experimental Protocol for Solubility Determination

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound.[9] This method is based on the equilibrium solubility of a saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal vial and place in a constant temperature shaker B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant using a filtered syringe E->F G Dilute the sample to a known volume F->G H Analyze the concentration using HPLC or UV-Vis G->H I Calculate the original solubility H->I

Sources

electronic properties of N-substituted carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of N-Substituted Carbazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational scaffold for a vast array of functional organic materials. Its rigid, electron-rich tricyclic structure imparts excellent thermal stability and inherent hole-transporting capabilities. The nitrogen atom at the 9-position is a critical site for chemical modification, allowing for the strategic introduction of various substituents. This N-substitution is the cornerstone of tuning the electronic and photophysical properties of carbazole derivatives, enabling their application in advanced electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2][3] This guide provides a comprehensive exploration of the synthesis, characterization, and application of N-substituted carbazole derivatives, offering field-proven insights for researchers and development professionals.

The Carbazole Core: A Platform for Innovation

The unique architecture of the carbazole molecule, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, makes it an exceptional building block in materials science. The nitrogen atom's lone pair of electrons contributes to the aromatic π-system, rendering the molecule highly electron-rich and a good hole conductor.[3] However, pristine carbazole has limitations. The key to unlocking its full potential lies in functionalization, particularly at the N-9 position.

N-substitution serves multiple critical purposes:

  • Solubility: Attaching alkyl chains or other bulky groups enhances solubility in common organic solvents, which is crucial for solution-based device fabrication.

  • Morphological Stability: N-substitution can prevent undesirable crystallization and promote the formation of stable amorphous films, a vital characteristic for long-lasting electronic devices.[4]

  • Electronic Tuning: Most importantly, the electronic nature of the N-substituent directly modulates the frontier molecular orbital (HOMO and LUMO) energy levels, charge transport characteristics, and photophysical properties of the molecule.[1][5]

This ability to fine-tune properties through straightforward synthetic modifications has positioned N-substituted carbazoles as indispensable components in the organic electronics toolkit.

Synthetic Pathways to N-Substituted Carbazole Derivatives

The synthesis of these derivatives is typically robust and versatile. While numerous methods exist, a few foundational reactions are prevalent in the field.

N-Alkylation and N-Arylation

The most common strategy for introducing substituents at the nitrogen position is through nucleophilic substitution.

  • N-Alkylation: This is often achieved by deprotonating the N-H bond of carbazole with a base (e.g., sodium hydroxide, potassium carbonate) to form the carbazolide anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., dibromoalkane) to form the N-alkylated product.[6][7]

  • Ullmann Condensation: For attaching aryl groups, the Ullmann reaction is a classic and effective method. It involves the copper-catalyzed coupling of carbazole with an aryl halide.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide offers a more versatile and high-yielding alternative for synthesizing N-aryl carbazoles.[1][8]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Carbazole Carbazole (N-H) Base Base (e.g., NaOH, K2CO3) Carbazole->Base Deprotonation AlkylHalide Alkyl Halide (R-X) NSubCarbazole N-Substituted Carbazole (N-R / N-Ar) AlkylHalide->NSubCarbazole ArylHalide Aryl Halide (Ar-X) ArylHalide->NSubCarbazole Catalyst Catalyst (e.g., Cu, Pd) Catalyst->NSubCarbazole Coupling G cluster_device Perovskite Solar Cell Layer Stack cluster_process Charge Generation and Transport Anode Anode (e.g., ITO) HTL HTL (N-Substituted Carbazole) HTL->Anode Collection Perovskite Perovskite (Absorber Layer) ETL ETL (e.g., TiO2) Exciton Exciton (e-/h+ pair) Perovskite->Exciton Absorption Cathode Cathode (e.g., Au/Ag) ETL->Cathode Collection Photon Photon (Light) Photon->Perovskite Hole Hole (h+) Exciton->Hole Separation Electron Electron (e-) Exciton->Electron Separation Hole->HTL Extraction Electron->ETL Extraction

Caption: Role of N-substituted carbazole as an HTL in a perovskite solar cell.

Applications in Advanced Electronic Devices

The tunable electronic properties of N-substituted carbazoles make them highly versatile for various applications.

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as hole-transporting materials and as host materials for phosphorescent emitters due to their high triplet energy. By designing molecules with specific donor-acceptor structures, they can also function as efficient thermally activated delayed fluorescence (TADF) emitters for high-efficiency blue OLEDs. [9]* Perovskite and Organic Solar Cells: As hole-transporting materials (HTMs), N-substituted carbazoles are a cost-effective and highly efficient alternative to the standard material, spiro-OMeTAD. [10][11]Their HOMO level can be precisely tuned to match the valence band of the perovskite absorber layer, ensuring efficient hole extraction and high power conversion efficiencies. [11][12]* Organic Field-Effect Transistors (OFETs): The excellent charge carrier mobility of certain carbazole derivatives makes them suitable as the active semiconductor layer in OFETs. [13]

Conclusion and Future Outlook

N-substituted carbazole derivatives represent a mature yet continually evolving class of organic electronic materials. The ability to precisely control their fundamental electronic properties—HOMO/LUMO levels, optical absorption/emission, and charge transport—through synthetic modification at the nitrogen atom is their most significant asset. The combination of experimental characterization (CV, spectroscopy) and theoretical prediction (DFT) provides a robust, self-validating workflow for the rational design of new materials.

Future research will focus on developing novel derivatives with enhanced multifunctionality, improved stability for longer device lifetimes, and more environmentally friendly synthesis and processing routes. As the demand for high-performance, low-cost organic electronics grows, the versatile N-substituted carbazole core will undoubtedly remain a central platform for innovation.

References

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  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]

  • Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). (2018). AIP Publishing. [Link]

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  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. [Link]

  • Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. (2021). ResearchGate. [Link]

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  • Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2009). ResearchGate. [Link]

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  • DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2022). Nanoscale and Advanced Materials. [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. (2021). ACS Publications. [Link]

  • Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2001). ResearchGate. [Link]

  • Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. (2017). ResearchGate. [Link]

  • Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties. (1999). ScienceDirect. [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014). Chemical Communications. [Link]

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  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central. [Link]

  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2022). PubMed Central. [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2021). IDEAS/RePEc. [Link]

  • Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. (2021). National Institutes of Health. [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). ResearchGate. [Link]

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The Intricate World of Carbazole Photophysics: A Technical Guide for Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Carbazole, a seemingly simple heterocyclic aromatic compound, forms the backbone of a vast and versatile class of materials that are pivotal to advancements in organic electronics, bio-imaging, and sensing technologies.[1] Its rigid, planar structure, coupled with its electron-donating nature and high charge mobility, makes it an exceptional building block for molecules with tailored photophysical properties.[1][2] This guide provides an in-depth exploration of the core principles governing the photophysical behavior of carbazole-based materials, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug and materials development.

Part 1: The Electronic Architecture and Fundamental Photophysical Processes of Carbazole

The photophysical journey of a carbazole-based molecule begins with the absorption of a photon, an event dictated by its unique electronic architecture. The carbazole moiety itself possesses a π-conjugated system that gives rise to characteristic absorption bands in the ultraviolet region, typically associated with π-π* transitions.[3] The precise wavelengths of absorption and their intensities (molar extinction coefficients) are highly sensitive to the molecular environment and, most importantly, to the nature and position of substituents on the carbazole ring.[1]

The Jablonski Diagram: A Visual Roadmap of Excited State Fates

To comprehend the array of processes that can occur after a carbazole molecule is photoexcited, we turn to the Jablonski diagram. This powerful conceptual tool maps the electronic and vibrational states of a molecule and the transitions between them.[4][5][6]

Jablonski_Carbazole cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet) S0->S2 Absorption S1 S₁ (First Excited Singlet) S1->S0 Fluorescence (~ns) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S1_v0 S1->S1_v0 Vibrational Relaxation (~ps) S2->S1 Internal Conversion (IC) (~fs-ps) T1->S0 Phosphorescence (~µs-s) T1->S1 Reverse ISC (RISC) (Thermal Energy) S0_v0 S0_v1 S0_v2 S1_v1 S1_v2 T1_v0 T1_v1 T1_v2

Caption: Modified Jablonski diagram for a typical carbazole-based molecule.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From here, several competing pathways determine its fate:

  • Fluorescence: The molecule can radiatively relax from the S₁ state back to the S₀ state, emitting a photon. This process is typically fast, occurring on the nanosecond timescale.[1] Carbazole derivatives are renowned for their often intense blue fluorescence.[7]

  • Internal Conversion (IC) & Vibrational Relaxation (VR): Excess vibrational energy is rapidly dissipated to the surrounding solvent or matrix as heat, a non-radiative process.

  • Intersystem Crossing (ISC): The molecule can transition from the S₁ state to a lower-energy triplet state (T₁). This spin-forbidden process is crucial for phenomena like phosphorescence and thermally activated delayed fluorescence (TADF).

  • Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state results in phosphorescence. Due to its spin-forbidden nature, this process is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[8]

The Art of Molecular Design: Tuning Photophysical Properties

The true power of carbazole chemistry lies in the ability to fine-tune these photophysical processes through strategic molecular design. The substitution pattern on the carbazole core has a profound impact on its electronic properties and, consequently, its interaction with light.

Key Substitution Positions and Their Effects:

  • N-position (9H): Substitution at the nitrogen atom is a common strategy to improve solubility and processability. While it can influence the electronic properties, its effect is often less pronounced than substitution on the benzene rings.

  • 3,6- and 2,7-positions: These positions are electronically rich and offer prime locations for introducing functional groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Attaching electron-donating or electron-withdrawing groups can create intramolecular charge transfer (ICT) character, leading to red-shifted emission and increased sensitivity to solvent polarity.[9][10]

  • Fused-Ring Systems: Extending the π-conjugation by fusing other aromatic rings to the carbazole core, creating structures like indolocarbazoles or indenocarbazoles, can significantly alter the photophysical properties, leading to tunable emission colors and enhanced thermal stability.[11]

Substituent Type Position Typical Effect on Photophysics Example Application
Electron-Donating (e.g., -OCH₃, -N(Ph)₂) 3, 6Raises HOMO, often leads to red-shifted absorption/emission.Hole-transporting materials, red-shifted emitters.
Electron-Withdrawing (e.g., -CN, -SO₂Ph) 3, 6Lowers LUMO, enhances ICT, can lead to TADF properties.Bipolar host materials, TADF emitters.[12]
Bulky Groups (e.g., tert-butyl) 3, 6Increases solubility, can prevent π-π stacking and aggregation-caused quenching (ACQ).[1]Solution-processable materials.
Aromatic Groups (e.g., phenyl, pyridine) 2, 7, 9Extends conjugation, tunes HOMO/LUMO levels, can introduce bipolar character.[4]Blue emitters, host materials for OLEDs.

Part 2: Advanced Photophysical Phenomena in Carbazole Systems

Beyond simple fluorescence and phosphorescence, carbazole-based materials exhibit a range of fascinating and highly useful photophysical phenomena. Understanding and controlling these processes is at the forefront of organic electronics research.

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of "dark" triplet excitons to generate fluorescence, enabling organic light-emitting diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency.[13][14] The key to designing efficient TADF molecules is to minimize the energy gap between the S₁ and T₁ states (ΔEST).[15] This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, powered by thermal energy from the surroundings.[13][16] These "up-converted" excitons then contribute to the overall fluorescence, appearing as a delayed emission component.

Causality in TADF Design:

  • Donor-Acceptor (D-A) Architecture: A common strategy to achieve a small ΔEST is to create a D-A structure where the HOMO is localized on the electron-donating carbazole moiety and the LUMO is on an electron-accepting unit.[12] This spatial separation of the frontier molecular orbitals reduces their exchange energy, thereby minimizing ΔEST.[17]

  • Steric Hindrance: Introducing steric hindrance between the donor and acceptor units can force a twisted conformation, further enhancing the separation of HOMO and LUMO and promoting TADF.[18]

TADF_Mechanism S0 S₀ S1 S₁ S0->S1 Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ S1->T1 ISC T1->S1 RISC (Thermal Energy)

Caption: Simplified energy diagram illustrating the TADF mechanism.

Aggregation-Induced Emission (AIE)

Many conventional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates due to the formation of non-emissive excimers.[19] In contrast, AIE-active molecules, or "AIEgens," exhibit the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation.[11][19]

The Mechanism of AIE in Carbazole Systems:

The prevailing theory behind AIE is the restriction of intramolecular motions (RIM). In dilute solutions, flexible parts of the molecule, such as rotating phenyl rings, can undergo low-frequency vibrations and rotations. These motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted, blocking the non-radiative decay channels and forcing the excited state to relax radiatively, thus "turning on" the fluorescence.[19] Carbazole derivatives have been successfully designed to exhibit AIE by incorporating rotors like tetraphenylethylene or by inducing specific intermolecular interactions in the solid state that restrict motion.[3][20]

Part 3: Experimental Protocols for Photophysical Characterization

Rigorous and reproducible characterization is the cornerstone of materials science. This section provides step-by-step protocols for key experiments used to evaluate the photophysical properties of carbazole-based materials.

Steady-State Spectroscopy: The Foundation
  • UV-Visible Absorption Spectroscopy: Measures the wavelengths of light a molecule absorbs.

    • Preparation: Prepare a dilute solution of the carbazole compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF, toluene) with a concentration that yields an absorbance between 0.1 and 1.0 at the λmax in a 1 cm path length cuvette.

    • Blanking: Record a baseline spectrum of the pure solvent in the cuvette.

    • Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).

    • Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of a fluorescent molecule.

    • Preparation: Use the same or a similarly prepared dilute solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects).[8]

    • Excitation: Excite the sample at or near its absorption maximum (λex).

    • Measurement: Scan the emission monochromator to record the fluorescence spectrum.

    • Analysis: Identify the emission maximum (λem) and calculate the Stokes shift (difference in energy between the absorption and emission maxima).

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical measure of a material's emission efficiency. The absolute method using an integrating sphere is the gold standard.[21][22][23]

Protocol for Absolute ΦF Measurement:

  • System Setup: Utilize a fluorometer equipped with an integrating sphere.[21] The sphere collects all emitted light, regardless of direction.[23]

  • Measurement 1 (Blank): Place a cuvette containing only the pure solvent inside the integrating sphere. Excite with monochromatic light and record the spectrum of the scattered excitation light (S₀). This represents the incident photon flux.[22]

  • Measurement 2 (Sample): Replace the blank with the sample solution. Excite at the same wavelength and record the complete spectrum, which will include the unabsorbed (scattered) excitation light (S₁) and the sample's fluorescence emission (S₂).[22]

  • Calculation: The quantum yield is calculated as the ratio of emitted photons to absorbed photons: ΦF = (Area of S₂) / (Area of S₀ - Area of S₁)

  • Self-Validation: Ensure the sample's absorbance at the excitation wavelength is low (typically < 0.1) to minimize reabsorption effects. Perform measurements at multiple concentrations to check for consistency.

Time-Resolved Spectroscopy: Unveiling Excited-State Dynamics

Time-resolved techniques provide invaluable information about the lifetimes of excited states and the rates of various decay processes.

  • Time-Correlated Single Photon Counting (TCSPC): Measures fluorescence lifetimes (τF).

    • Excitation: A high-repetition-rate pulsed laser (e.g., a picosecond diode laser) excites the sample.

    • Detection: A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

    • Histogramming: A histogram of arrival times is built up over millions of excitation cycles, creating a fluorescence decay curve.

    • Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

  • Transient Absorption (TA) Spectroscopy: A powerful pump-probe technique to monitor the evolution of excited states.[14][19][24]

    • Pump Pulse: An intense, ultrashort laser pulse (the "pump") excites the sample to generate a population of excited states.

    • Probe Pulse: A weaker, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.

    • Difference Spectrum: The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.[19] ΔA = Aexcited - Aground

    • Data Interpretation:

      • Negative Signals (ΔA < 0): Correspond to ground-state bleaching (fewer molecules in the ground state to absorb) or stimulated emission (probe photons trigger emission from the excited state).

      • Positive Signals (ΔA > 0): Indicate excited-state absorption (absorption of probe photons by the excited molecules to reach even higher excited states).

    • Causality and Validation: By analyzing the decay kinetics of these signals at different wavelengths, one can track the population and depopulation of different states (e.g., S₁, T₁) and determine the rates of processes like ISC and RISC in real-time. The identity of a triplet state can often be confirmed by its quenching in the presence of oxygen.

TA_Workflow cluster_Setup Experimental Setup cluster_Data Data Analysis Laser Ultrashort Laser Pulse Splitter Beam Splitter Laser->Splitter Pump Pump Beam (Excites Sample) Splitter->Pump Path 1 Delay Optical Delay Stage Splitter->Delay Path 2 Sample Sample Pump->Sample Probe Probe Beam (White Light) Probe->Sample Delay->Probe Detector Spectrometer/ Detector Sample->Detector RawData ΔA vs. Wavelength & Time Delay Detector->RawData Kinetics Kinetic Traces (ΔA vs. Time) RawData->Kinetics Spectra Transient Spectra (ΔA vs. Wavelength) RawData->Spectra Model Kinetic Modeling Kinetics->Model Spectra->Model

Caption: Workflow for a transient absorption (TA) spectroscopy experiment.

Part 4: Conclusion and Future Outlook

The field of carbazole-based materials continues to be a vibrant area of research, driven by the demand for more efficient and stable organic electronic devices. The principles and protocols outlined in this guide provide a robust framework for understanding and characterizing these fascinating molecules. Future progress will undoubtedly rely on a deeper understanding of structure-property relationships, the development of novel molecular architectures that minimize non-radiative decay pathways, and the application of advanced spectroscopic techniques to unravel complex excited-state dynamics. By combining rational molecular design with rigorous photophysical characterization, the scientific community can continue to unlock the full potential of carbazole-based materials for a new generation of technologies.

References

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  • ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]

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9-Butyl-9H-carbazole CAS 1484-08-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Butyl-9H-carbazole (CAS 1484-08-8)

Authored by: A Senior Application Scientist

Introduction

This compound, identified by the CAS number 1484-08-8, is a significant organic compound built upon a carbazole heterocyclic system.[1][2][3] It is distinguished by the presence of a butyl group attached to the nitrogen atom of the carbazole ring. This substitution enhances its solubility in organic solvents and modifies its electronic properties, making it a valuable intermediate in the synthesis of advanced materials.[4] Its primary utility is found in the field of organic electronics, where it serves as a fundamental building block for designing and synthesizing materials for devices such as Organic Light-Emitting Diodes (OLEDs).[4] The carbazole moiety provides a rigid, electron-rich aromatic system that facilitates charge transport, a critical characteristic for semiconductor applications. This guide offers a comprehensive overview of the synthesis, properties, analysis, and applications of this compound for researchers and professionals in chemistry and materials science.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, characterization, and application in various synthetic and device fabrication processes.

PropertyValueSource
CAS Number 1484-08-8[1][2][5]
Molecular Formula C₁₆H₁₇N[1][5]
Molecular Weight 223.31 g/mol [1]
IUPAC Name 9-butylcarbazole[1]
Synonyms N-butylcarbazole, 9-Butylcarbazole[1][5]
Computed LogP 4.44 - 4.5[1][5]

Synthesis and Mechanistic Insight

The synthesis of this compound is typically achieved through the N-alkylation of carbazole. This reaction is a classic example of nucleophilic substitution, where the deprotonated carbazole nitrogen acts as a nucleophile, attacking an alkyl halide.

Causality in Experimental Design: The choice of a strong base is critical for the quantitative deprotonation of the carbazole's N-H group (pKa ≈ 17). Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to solvate the cation and facilitate the Sₙ2 reaction pathway without interfering with the nucleophile. The butyl group is introduced using a suitable alkylating agent, typically 1-bromobutane or 1-iodobutane.

General Synthetic Protocol
  • Deprotonation: To a solution of carbazole in anhydrous DMF, a slight molar excess of a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the carbazolide anion.

  • Alkylation: A slight molar excess of 1-bromobutane is added dropwise to the reaction mixture. The temperature is then raised to room temperature or slightly elevated (e.g., 50-60 °C) to ensure the reaction proceeds to completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or petroleum ether to yield this compound as a solid.[4]

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_product Final Product Carbazole Carbazole Deprotonation 1. Deprotonation (Formation of Carbazolide Anion) Carbazole->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation AlkylHalide 1-Bromobutane Alkylation 2. Nucleophilic Attack (SN2 Reaction) AlkylHalide->Alkylation Deprotonation->Alkylation Carbazolide Anion Quench 3. Quenching (Addition of Water) Alkylation->Quench Crude Product Purification 4. Extraction & Purification (Column Chromatography) Quench->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

G center_node This compound (C16H17N) NMR NMR Spectroscopy center_node->NMR Structural Elucidation MS Mass Spectrometry center_node->MS Molecular Weight FTIR FT-IR Spectroscopy center_node->FTIR Functional Groups UVVis UV-Vis Spectroscopy center_node->UVVis Electronic Transitions HPLC Chromatography (HPLC) center_node->HPLC Purity Analysis

Caption: Analytical techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to the nitrogen atom (~4.2 ppm), which is shifted downfield due to the deshielding effect of the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the carbazole core and four distinct signals for the butyl chain carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z = 223.31, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the butyl chain or parts thereof.

UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like dichloromethane or THF, the UV-Vis spectrum is dominated by the electronic transitions of the carbazole chromophore.[7] Intense absorption bands corresponding to π–π* transitions are expected in the UV region, typically between 230-350 nm.[8] The N-alkylation does not significantly alter the primary absorption bands of the carbazole core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups:

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands in the 2850-2960 cm⁻¹ region from the butyl group.

  • Aromatic C=C stretching: Characteristic absorptions in the 1450-1600 cm⁻¹ range.

  • C-N stretching: Vibrations typically observed in the 1200-1350 cm⁻¹ region.

Thermal Properties: TGA and DSC

For materials intended for applications in electronic devices, thermal stability is a paramount concern. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate this.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] For this compound, the TGA curve would indicate the decomposition temperature, which is the point at which the material begins to degrade. A high decomposition temperature is desirable for materials used in OLEDs, as device fabrication and operation can involve elevated temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed.[9] This allows for the determination of thermal transitions such as melting point (Tm) and glass transition temperature (Tg). A high Tg is particularly important for amorphous thin films in devices, as it correlates with morphological stability and longer device lifetime.

While specific TGA/DSC data for this compound is not detailed in the provided search results, the analysis of derivatives suggests that the carbazole core offers good thermal stability.[11][12]

Applications in Research and Development

The primary application of this compound is as a precursor and intermediate in the synthesis of more complex organic functional materials.[4][13]

  • OLED Host Materials: The carbazole unit is a well-known building block for hole-transporting and host materials in phosphorescent OLEDs (PhOLEDs). The butyl group improves processability, allowing for the formation of uniform thin films via solution-based methods.

  • Photoconductive Materials: Its derivatives are used in the development of materials for photoreceptors and other photoconductive applications.[13]

  • Dyes and Pigments: The carbazole structure can be functionalized to create stable, colored compounds for use as dyes and pigments.[13]

  • Photovoltaics: It serves as a building block for donor materials in organic photovoltaic (OPV) cells, contributing to light absorption and energy conversion efficiency.[13]

Safety and Handling

According to GHS classification data, this compound presents several hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H318: Causes serious eye damage.

    • H413: May cause long-lasting harmful effects to aquatic life.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[14]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If swallowed, seek immediate medical attention.[14][16]

Standardized Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reverse-phase HPLC method for assessing the purity of this compound.[5]

  • System Preparation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Newcrom R1).[5]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Set based on the UV-Vis spectrum (e.g., 254 nm or 293 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by integrating the peak area of the main component relative to the total peak area.

References

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  • Yang, X., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o823. Retrieved from [Link].

  • Shah, D., et al. (2023). Synthesis of tert‐butyl 2‐hydroxy‐9H‐carbazole‐9‐carboxylate derivatives using [Rh(CO)2Cl]2. ResearchGate. Retrieved from [Link].

  • SpectraBase (n.d.). 9-(1-butoxyethyl)-9H-carbazole - Optional[1H NMR] - Spectrum. Retrieved from [Link].

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  • Semantic Scholar (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. Retrieved from [Link].

  • Stalindurai, K., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. Retrieved from [Link].

  • Al-Joboury, M. I. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link].

  • Grazulevicius, J. V., et al. (2019). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). ResearchGate. Retrieved from [Link].

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  • RJ Lee Group (n.d.). Instrumentation: TGA and DSC Thermal Analysis. Retrieved from [Link].

  • International Journal of Advanced Research in Science, Communication and Technology (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link].

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literature review of 9-Butyl-9H-carbazole applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 9-Butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics and optoelectronics, owing to their unique combination of thermal stability, excellent charge-transporting properties, and tunable photophysical characteristics.[1][2][3] Among these, this compound serves as a fundamental building block and a versatile platform for the development of advanced functional materials. This technical guide provides a comprehensive literature review of the multifaceted applications of this compound, with a primary focus on its pivotal role in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). We will delve into the causality behind its experimental utility, supported by detailed protocols, data-driven insights, and visual representations of key mechanisms to provide a holistic understanding for researchers and professionals in the field.

The this compound Core: Structure and Intrinsic Properties

This compound is an aromatic heterocyclic compound featuring a carbazole core functionalized with a butyl group at the nitrogen atom. The carbazole moiety itself is an electron-rich system, which imparts excellent hole-transporting capabilities.[3][4] The introduction of the butyl group at the 9-position enhances the solubility of the molecule in common organic solvents, which is a critical parameter for solution-based processing and fabrication of thin-film electronic devices.[5] Furthermore, this alkyl substitution can influence the molecular packing in the solid state, which in turn affects the charge transport properties. The tricyclic aromatic ring system is largely planar, contributing to its favorable electronic properties.[6]

The inherent thermal and electrochemical stability of the carbazole unit makes its derivatives, including this compound, robust materials for long-lasting electronic devices.[4] These foundational characteristics are the primary drivers for its widespread investigation and application in various optoelectronic technologies.

Revolutionizing Display Technology: this compound in Organic Light-Emitting Diodes (OLEDs)

The versatility of carbazole derivatives has been extensively leveraged in OLED technology, where they function as host materials, hole-transporting layers (HTLs), and even as emissive components.[4][7][8]

Host Material for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse the phosphorescent emitter (guest) and to facilitate efficient energy transfer to it. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy levels.[2][5] This high triplet energy is crucial to prevent the back-transfer of energy from the phosphorescent guest to the host, thereby ensuring high emission efficiency from the guest. The wide energy gap of carbazole-based materials allows for the efficient hosting of a range of phosphorescent emitters, including those for green and red light.[9]

Hole-Transporting Material (HTM)

The electron-rich nature of the carbazole core provides good hole-transporting properties.[3][4][10] This makes this compound and its derivatives suitable for use as hole-transporting layers (HTLs) in OLEDs. An efficient HTL should possess high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure efficient injection of holes from the anode and their transport to the emissive layer. The tunability of the electronic properties of carbazole derivatives through functionalization allows for the optimization of these parameters to match the other materials in the OLED stack, leading to improved device performance.[5][11]

Building Block for Blue Emitters

The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Carbazole's high singlet energy makes it a favorable component in the design of blue-emitting molecules.[12] By incorporating this compound as a building block, researchers have synthesized various derivatives that exhibit deep-blue emission with high quantum yields.[8][12]

Mechanism of Action in an OLED Device

The following diagram illustrates the fundamental workflow within a multilayer OLED device where a this compound derivative is used as a hole-transporting layer.

OLED_Workflow cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole-Transport Layer (e.g., this compound derivative) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport Light Light EML->Light Light Emission (Recombination) ETL Electron-Transport Layer ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection

Caption: Workflow in an OLED with a carbazole-based HTL.

Performance Data of OLEDs with Carbazole Derivatives
Device RoleDerivative StructureMax. EQE (%)Emission ColorReference
EmitterBCzB-PPI4.43Deep-Blue[12]
HTMTPDI18% improvement over NPBBlue[8]
HostCarbazole-based-Green/Red[9]
Experimental Protocol: Fabrication of a Multilayer OLED
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: A thin layer (e.g., 10 nm) of a suitable HIL material, such as HAT-CN, is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10-6 Torr).

  • Hole-Transport Layer (HTL) Deposition: A layer (e.g., 40 nm) of the this compound-based HTM is then deposited by thermal evaporation. The deposition rate is typically maintained at 1-2 Å/s.

  • Emissive Layer (EML) Deposition: The emissive layer (e.g., 30 nm) is deposited by co-evaporating a host material and a guest phosphorescent emitter. The doping concentration of the guest is precisely controlled.

  • Electron-Transport Layer (ETL) and Electron-Injection Layer (EIL) Deposition: Subsequently, an ETL (e.g., 30 nm) such as Bphen and an EIL (e.g., 1 nm) like LiF are deposited.

  • Cathode Deposition: Finally, a metal cathode (e.g., 100 nm of Aluminum) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Powering the Future: this compound in Perovskite Solar Cells (PSCs)

In recent years, carbazole-based molecules have gained significant traction as hole-transporting materials in perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD.[13][14]

Hole-Transporting Material (HTM) in PSCs

The primary role of the HTM in a p-i-n PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electrons. Carbazole derivatives have demonstrated excellent performance in this regard due to their suitable HOMO energy levels, which align well with the valence band of the perovskite, and their high hole mobility.[14] Furthermore, the chemical stability of carbazole-based HTMs can contribute to the long-term operational stability of the PSCs.[14]

Mechanism of Hole Transport in a Perovskite Solar Cell

The following diagram illustrates the charge separation and transport process in a perovskite solar cell employing a this compound-based hole-transporting material.

PSC_Workflow cluster_device Perovskite Solar Cell Structure Electrode_Top Top Electrode (e.g., Gold) HTL Hole-Transport Layer (e.g., this compound derivative) HTL->Electrode_Top Hole Collection Perovskite Perovskite Absorber Layer Perovskite->HTL Hole Extraction ETL Electron-Transport Layer Perovskite->ETL Electron Extraction Electrode_Bottom Bottom Electrode (e.g., FTO) ETL->Electrode_Bottom Electron Collection Sunlight Sunlight Sunlight->Perovskite

Sources

Methodological & Application

Synthesis of 9-Butyl-9H-carbazole: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Carbazoles

Carbazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of many biologically active molecules and functional organic materials. The nitrogen atom of the carbazole ring system offers a prime site for functionalization, with N-alkylation being a fundamental transformation. This modification allows for the tuning of the molecule's electronic properties, solubility, and steric profile. 9-Butyl-9H-carbazole, the target of this protocol, is a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs), photovoltaics, and as a precursor for more complex pharmaceutical agents.[1]

This application note details two robust and reproducible methods for the synthesis of this compound: a traditional conventional heating method and a modern, efficient microwave-assisted approach.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of carbazole with an appropriate butyl halide, typically 1-bromobutane, in the presence of a base. The base deprotonates the nitrogen of the carbazole, forming a nucleophilic carbazolide anion, which then undergoes a nucleophilic substitution reaction with the butyl halide.

Experimental Protocols

This guide presents two effective methods for the synthesis of this compound. Both methods have been validated and offer high yields of the desired product.

Method 1: Conventional Heating Protocol

This classic approach utilizes standard laboratory equipment and is well-suited for larger scale syntheses.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Carbazole167.215.00 g29.9
Potassium Hydroxide (KOH)56.113.36 g59.8
1-Bromobutane137.026.14 mL (8.20 g)59.8
N,N-Dimethylformamide (DMF)73.0950 mL-
Deionized Water18.02200 mL-
Dichloromethane (CH₂Cl₂)84.93150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-
Ethanol46.07As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g (29.9 mmol) of carbazole in 50 mL of N,N-dimethylformamide (DMF).

  • Addition of Base: To the stirring solution, add 3.36 g (59.8 mmol) of powdered potassium hydroxide. The use of finely powdered KOH is crucial as it increases the surface area for the reaction.

  • Addition of Alkylating Agent: Add 6.14 mL (59.8 mmol) of 1-bromobutane to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the carbazole starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to afford this compound as a white to off-white crystalline solid.[2]

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to cleaner reactions with higher yields.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Carbazole167.210.84 g5.0
1-Bromobutane137.020.81 mL (1.03 g)7.5
Potassium Carbonate (K₂CO₃)138.212.8 g20
Tetrabutylammonium Bromide (TBAB)322.370.17 g0.50
Dichloromethane (CH₂Cl₂)84.9350 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-

Step-by-Step Procedure:

  • Preparation of Reaction Mixture: In an open Erlenmeyer flask suitable for microwave synthesis, thoroughly mix 0.84 g (5.0 mmol) of carbazole, 2.8 g (20 mmol) of anhydrous potassium carbonate, and 0.17 g (0.50 mmol) of tetrabutylammonium bromide (TBAB). TBAB acts as a phase-transfer catalyst.

  • Addition of Alkylating Agent: Add 0.81 mL (7.5 mmol) of 1-bromobutane to the solid mixture.

  • Microwave Irradiation: Place the open flask in a domestic microwave oven and irradiate the mixture for 5-10 minutes at a medium power setting. It is crucial to perform this in an open vessel to avoid pressure build-up.

  • Work-up: After allowing the reaction mixture to cool, extract the contents with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.

  • Purification: The resulting solid material can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-butylcarbazole.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start reactants Mix Carbazole, Base, and 1-Bromobutane in Solvent start->reactants reaction Heating (Conventional) or Microwave Irradiation reactants->reaction quench Quench with Water reaction->quench extraction Extract with Dichloromethane quench->extraction drying Dry with MgSO₄ & Concentrate extraction->drying purify Recrystallization (Ethanol) or Column Chromatography drying->purify product Pure this compound purify->product

Caption: A logical workflow for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • Melting Point: The purified product is expected to have a melting point of approximately 58 °C.[3]

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical eluent system is hexane/ethyl acetate (9:1).

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of the butyl group and the carbazole core. Expected characteristic peaks include:

    • ~3050 cm⁻¹ (aromatic C-H stretching)

    • ~2950-2850 cm⁻¹ (aliphatic C-H stretching of the butyl group)

    • ~1600-1450 cm⁻¹ (aromatic C=C stretching)

    • ~750 cm⁻¹ (aromatic C-H out-of-plane bending)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the carbazole nucleus and the aliphatic protons of the butyl group. The aromatic protons will appear in the range of δ 7.0-8.2 ppm, while the butyl group protons will be in the upfield region of δ 0.9-4.4 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core and the four carbons of the butyl chain.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 223, corresponding to the molecular weight of this compound.[4]

Safety and Handling Precautions

  • Carbazole: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if swallowed or in contact with skin. It is a suspected teratogen. Always handle in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile solvent that is a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation of carbazole.Ensure the base (KOH or K₂CO₃) is finely powdered and anhydrous.
Inactive alkylating agent.Use fresh 1-bromobutane.
Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Test different solvents or solvent mixtures for recrystallization.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound. The conventional heating method is suitable for larger-scale synthesis, while the microwave-assisted method offers a rapid and efficient alternative. By following these protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable carbazole derivative for their applications in materials science and drug discovery.

References

  • ResearchGate. FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • Springer Nature. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]

  • SpectraBase. 9-(1-butoxyethyl)-9H-carbazole - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • ScienceDirect. Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. [Link]

  • Google Patents.
  • ResearchGate. New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. [Link]

  • MDPI. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. New-Synthesis-Method-of-N-Alkylation-of-Carbazole-Under-Microwave-Irradiation-in-Dry-Media.pdf. [Link]

  • Springer. Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

  • ResearchGate. RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION | Request PDF. [Link]

  • ResearchGate. 1 H-NMR spectrum of carbazole. | Download Scientific Diagram. [Link]

  • ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. [Link]

  • National Institute of Standards and Technology. 9H-Carbazole, 9-methyl-. [Link]

  • PubMed. This compound. [Link]

  • ResearchGate. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. [Link]

  • ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]

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Application Notes and Protocols for 9-Butyl-9H-carbazole as a Host Material in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Carbazole Derivatives in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. The heart of an OLED is the emissive layer (EML), where electrically injected charge carriers recombine to produce light. The performance of this layer is critically dependent on the choice of a host material, which constitutes the matrix for the light-emitting dopant molecules.

Carbazole derivatives have emerged as a cornerstone class of host materials due to their advantageous intrinsic properties. These include excellent thermal and morphological stability, high triplet energy, and proficient hole-transporting capabilities.[1][2] The carbazole moiety provides a rigid, electron-rich structure that is readily functionalized to tune its electronic and physical properties.[3]

This application note focuses on 9-Butyl-9H-carbazole (9-Bu-Cz), a simple yet promising N-alkylated carbazole derivative, as a host material for OLEDs. The butyl group at the 9-position (the nitrogen atom) enhances solubility in common organic solvents, making it suitable for cost-effective solution-based fabrication methods like spin-coating and inkjet printing.[2][4] Furthermore, the alkyl substitution helps in forming amorphous thin films, which is crucial for preventing performance degradation caused by crystallization.[5] This guide provides a comprehensive overview of the material properties, synthesis, and detailed protocols for the fabrication and characterization of OLEDs using this compound as a host.

Material Properties of this compound

This compound is a derivative of carbazole designed for use in organic electronic devices like OLEDs.[6] Its molecular structure consists of a tricyclic aromatic carbazole core with a butyl group attached to the nitrogen atom.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between the potassium salt of carbazole and 1-bromobutane. A phase-transfer catalyst is often employed to facilitate the reaction.

Protocol for Synthesis:

  • Deprotonation of Carbazole: In a round-bottom flask, dissolve carbazole and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent mixture such as toluene and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Alkylation: While stirring vigorously, add 1-bromobutane to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, separate the organic layer, and wash it with water to remove the base and catalyst.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to yield the final product as a white solid.[7]

Purity is paramount for OLED materials , as impurities can act as charge traps or quenching sites, severely degrading device performance and lifespan.[2] Therefore, multiple purification steps, including sublimation, are often necessary to achieve the high purity required for OLED fabrication.

Physicochemical and Electronic Properties

The properties of this compound can be inferred from the extensive research on similar carbazole derivatives. The butyl group is not expected to significantly alter the frontier molecular orbital energies compared to the parent carbazole, but it does enhance solubility and film-forming properties.

PropertyExpected Value/CharacteristicRationale & References
Molecular Formula C₁₆H₁₇N[6]
Appearance White crystalline solid[7]
Solubility Good solubility in common organic solvents (e.g., toluene, chloroform, THF)The butyl group enhances solubility, making it suitable for solution processing.[4]
Thermal Stability High decomposition temperature (Td)Carbazole derivatives are known for their excellent thermal stability.[5][8]
HOMO Level ~ -5.8 to -6.0 eVThe HOMO level in carbazoles is primarily located on the carbazole moiety and is suitable for efficient hole injection from standard hole transport layers.[9][10]
LUMO Level ~ -2.1 to -2.4 eVThe LUMO level is also characteristic of the carbazole core.[9]
Triplet Energy (ET) High (>2.7 eV)The high triplet energy of the carbazole core is crucial for hosting blue and green phosphorescent emitters, preventing back energy transfer from the dopant to the host.[5][11]

OLED Device Fabrication Protocols

This section details the protocols for fabricating OLEDs using this compound as a host material via both solution processing and vacuum thermal evaporation.

General Device Architecture

A typical multilayer OLED structure utilizing a carbazole-based host is as follows:

ITO / HTL / EML (9-Bu-Cz:Dopant) / HBL / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer

  • EML: Emissive Layer

  • HBL: Hole Blocking Layer

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

cluster_OLED OLED Device Stack ITO ITO (Anode) HTL Hole Transport Layer ITO->HTL Holes EML EML (9-Bu-Cz : Dopant) HTL->EML HBL Hole Blocking Layer EML->HBL ETL Electron Transport Layer HBL->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons

Caption: A typical multilayer OLED device architecture.

Protocol 1: Solution-Processed OLED Fabrication

This method is advantageous for its potential for low-cost, large-area manufacturing.

1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes immediately before use to enhance the work function of the ITO and improve hole injection.

2. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. c. Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

3. Emissive Layer (EML) Deposition: a. Prepare a solution of this compound and the desired phosphorescent or fluorescent dopant in an organic solvent like toluene or chloroform. The dopant concentration typically ranges from 1% to 20% by weight, depending on the emitter. b. To enhance charge balance within the EML, electron-transporting and hole-transporting small molecules can be blended into the host-dopant solution.[4] c. Spin-coat the EML solution onto the HTL layer inside the glovebox. The spin speed and solution concentration will determine the thickness of the EML (typically 20-50 nm). d. Anneal the substrate at a moderate temperature (e.g., 80-100°C) to remove the solvent.

4. Subsequent Layer and Cathode Deposition (Vacuum Thermal Evaporation): a. Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Sequentially deposit the Hole Blocking Layer (HBL), Electron Transport Layer (ETL), Electron Injection Layer (EIL, e.g., LiF), and the metal cathode (e.g., Al or Ca/Al) at controlled deposition rates.

5. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox.

Protocol 2: Fully Vacuum-Deposited OLED Fabrication

This method generally yields devices with higher performance and better reproducibility, though at a higher cost.

1. Substrate Preparation: a. Follow the same cleaning and UV-ozone treatment procedure as in the solution-processed protocol.

2. Organic Layer Deposition: a. Place the cleaned ITO substrate in a high-vacuum thermal evaporation system. b. Sequentially deposit the HTL, EML, HBL, and ETL by heating the source materials in crucibles. c. For the EML, this compound and the dopant are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the host and dopant materials.

3. Cathode Deposition: a. Without breaking the vacuum, deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al).

4. Encapsulation: a. Encapsulate the device as described in the solution-processed protocol.

Device Characterization

Once fabricated, the OLEDs are characterized to evaluate their performance.

1. Current-Voltage-Luminance (J-V-L) Characteristics:

  • A source meter and a photometer are used to simultaneously measure the current density (J) and luminance (L) as a function of the applied voltage (V). This provides information on the turn-on voltage, driving voltage, and brightness of the device.

2. Electroluminescence (EL) Spectrum and CIE Coordinates:

  • A spectroradiometer is used to measure the EL spectrum of the device at a constant driving voltage. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectrum to quantify the color of the emitted light.

3. External Quantum Efficiency (EQE) and Power Efficiency:

  • The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key metric for device efficiency. It is calculated from the luminance, current density, and EL spectrum.
  • Power efficiency (lumens per watt) and current efficiency (candelas per ampere) are also calculated from the J-V-L data.

Experimental Workflow and Logic

The successful development of an OLED using this compound involves a systematic workflow from material synthesis to device testing.

cluster_workflow OLED Fabrication and Characterization Workflow synthesis Synthesis & Purification of 9-Bu-Cz material_char Material Characterization (HOMO, LUMO, T_g, T_d) synthesis->material_char device_fab Device Fabrication (Solution or Vacuum) material_char->device_fab performance_eval Performance Evaluation (J-V-L, EQE, EL) device_fab->performance_eval analysis Data Analysis & Optimization performance_eval->analysis analysis->device_fab Feedback Loop for Device Optimization

Caption: Workflow from material synthesis to device optimization.

Conclusion and Outlook

This compound serves as a representative N-alkylated carbazole host material with properties conducive to application in both solution-processed and vacuum-deposited OLEDs. Its excellent solubility, high thermal stability, and favorable electronic properties make it a viable candidate for hosting a variety of emissive dopants.[2][5] The protocols detailed in this guide provide a robust framework for researchers to fabricate and evaluate OLEDs based on this compound. Further optimization of the device architecture, dopant concentration, and layer thicknesses can lead to enhanced performance metrics, paving the way for its use in next-generation display and lighting applications.

References

  • MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

  • PubMed. (2009). Unusual photophysical properties of substituted carbazoles. J Phys Chem A. 2009 Jan 15;113(2):417-22. doi: 10.1021/jp805950v.
  • MDPI. (n.d.). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Retrieved from [Link]

  • ELORPrintTec - Université de Bordeaux. (n.d.). Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. Retrieved from [Link]

  • MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure effect of carbazole-oxadiazole based organic small molecule hosts on the solution-processed phosphorescent OLEDs performance | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). This compound - PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 9-Butyl-3-nitro-9H-carbazole. Retrieved from [Link]

  • J-Stage. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved from [Link]

  • MDPI. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. Retrieved from [Link]

  • MDPI. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]

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Application Notes and Protocols for 9-Butyl-9H-carbazole in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a frontier in photovoltaic research, demonstrating remarkable power conversion efficiencies (PCEs) that rival traditional silicon-based technologies.[1][2] A typical PSC architecture consists of a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). The HTL plays a pivotal role in extracting photogenerated holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons, thereby minimizing charge recombination.[3] The ideal HTL should possess high hole mobility, appropriate energy level alignment with the perovskite valence band, and excellent film-forming properties to ensure a uniform and defect-free interface. Furthermore, the stability of the HTL is paramount for the long-term operational stability of the PSC device.[2]

The carbazole moiety has been identified as a promising building block for efficient HTMs due to its excellent hole-transporting properties, high thermal stability, and facile functionalization.[3][4] Various carbazole-based molecules have been successfully integrated into high-performance PSCs.[5][6] This application note focuses on 9-Butyl-9H-carbazole , a foundational carbazole derivative. While not typically employed as a standalone HTM in champion devices, its study provides crucial insights into the structure-property relationships of carbazole-based HTMs. Moreover, its derivatives and its use as an interfacial modifier are central to the development of next-generation PSCs.[7] The butyl group enhances solubility and influences the molecular packing, which are critical parameters for solution-processed device fabrication.[8]

This document provides a comprehensive guide for researchers, scientists, and professionals in the field, detailing the properties, synthesis, and application of this compound and its derivatives in perovskite solar cells.

Physicochemical Properties and Rationale for Use

The efficacy of an HTL is intrinsically linked to its electronic and physical properties. For this compound, these properties establish its role as a versatile platform for HTM design.

Energy Level Alignment: For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTL should be slightly higher than the valence band maximum (VBM) of the perovskite absorber. The HOMO level of the carbazole core can be tuned by chemical modification.[3] While specific experimental values for pristine this compound are not extensively reported in the context of PSCs, theoretical calculations and experimental data for similar carbazole derivatives place the HOMO level in a suitable range for effective hole injection from typical perovskite compositions.[9][10]

Solubility and Film Formation: The N-butyl substituent significantly improves the solubility of the carbazole core in common organic solvents used for device fabrication, such as chlorobenzene and toluene. This is a critical advantage for achieving uniform, pinhole-free thin films through solution-based techniques like spin-coating, which is essential for preventing short-circuits and ensuring high device performance.

Thermal Stability: Carbazole derivatives generally exhibit high thermal stability, a crucial attribute for ensuring the longevity of solar cell devices which can experience elevated temperatures during operation.[3]

Quantitative Data Summary

The table below summarizes the key properties of carbazole-based materials relevant to their application in perovskite solar cells. It is important to note that these values are representative and can vary based on the specific molecular structure, measurement technique, and processing conditions.

PropertyValue Range for Carbazole DerivativesSignificance in PSCs
HOMO Energy Level -5.0 to -5.8 eV[9][10][12]Enables efficient hole extraction from the perovskite layer and transport to the anode.
LUMO Energy Level -2.0 to -2.5 eV[9][10][12]A high LUMO level is necessary to effectively block electron transport, thereby reducing recombination losses.
Hole Mobility (µh) 10⁻⁶ to 10⁻³ cm²/Vs[3][11]High hole mobility ensures rapid charge extraction, contributing to a high short-circuit current (Jsc) and fill factor (FF).
Glass Transition Temp. (Tg) > 100 °C for many derivativesHigh thermal stability prevents morphological degradation of the HTL at elevated operating temperatures.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in the fabrication of a perovskite solar cell.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the N-alkylation of carbazole.

Materials:

  • Carbazole

  • 1-Bromobutane

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add powdered potassium hydroxide (2-3 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a white solid.[8]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol outlines a generalized procedure for fabricating a standard n-i-p planar perovskite solar cell. This compound can be incorporated as a component in a custom-synthesized HTM or as an additive in a standard HTM solution.

Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTL / Gold (Au)

Materials and Solutions:

  • Patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium diisopropoxide bis(acetylacetonate) solution for compact TiO₂ (c-TiO₂)

  • TiO₂ paste for mesoporous TiO₂ (m-TiO₂)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture)

  • HTL Solution:

    • Option A (Standard Doped HTM): Spiro-OMeTAD (72.3 mg), chlorobenzene (1 mL), with additives such as Li-TFSI solution (17.5 µL, 520 mg in 1 mL acetonitrile) and 4-tert-butylpyridine (TBP, 28.8 µL).

    • Option B (Carbazole-based HTM): Dissolve the custom-synthesized carbazole derivative (e.g., a more complex molecule using this compound as a precursor) in chlorobenzene. Additives like Li-TFSI and TBP may also be required.

  • Gold (Au) for the back electrode.

Step-by-Step Fabrication Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the FTO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition: a. Spin-coat the c-TiO₂ solution onto the FTO substrate at 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes. b. Spin-coat the m-TiO₂ paste (diluted in ethanol) at 4000 rpm for 30 seconds and anneal at 500 °C for 30 minutes.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox): a. Transfer the substrates into the glovebox. b. Spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A typical two-step program is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. c. During the second step, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization. d. Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution (Option A or B) and filter it through a 0.2 µm PTFE filter. b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds. c. Leave the devices in a dry, dark environment overnight to allow for oxidation of the HTM (if using spiro-OMeTAD with additives).

  • Electrode Deposition: a. Define the active area of the device using a shadow mask. b. Deposit an 80-100 nm thick gold (Au) layer by thermal evaporation under high vacuum.

  • Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM1.5G illumination (100 mW/cm²). b. Extract key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Visualization of Key Processes

Workflow for Perovskite Solar Cell Fabrication

PSC_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_ETL ETL Deposition cluster_Perovskite Perovskite Deposition (Glovebox) cluster_HTL HTL Deposition cluster_Electrode Electrode Deposition FTO_Cleaning FTO Substrate Cleaning & UV-Ozone cTiO2 Compact TiO2 Spin Coating & Anneal FTO_Cleaning->cTiO2 mTiO2 Mesoporous TiO2 Spin Coating & Anneal cTiO2->mTiO2 Perovskite_Spin Perovskite Precursor Spin Coating mTiO2->Perovskite_Spin Anti_Solvent Anti-Solvent Application Perovskite_Spin->Anti_Solvent Perovskite_Anneal Annealing Anti_Solvent->Perovskite_Anneal HTL_Spin HTL Solution (Carbazole-based) Spin Coating Perovskite_Anneal->HTL_Spin Au_Evaporation Gold (Au) Thermal Evaporation HTL_Spin->Au_Evaporation

Caption: A generalized workflow for the fabrication of an n-i-p perovskite solar cell.

Energy Level Diagram for a PSC with a Carbazole-based HTL

Energy_Level_Diagram cluster_FTO cluster_ETL cluster_Perovskite cluster_HTL cluster_Au FTO_label FTO ETL_label ETL (TiO2) Perovskite_label Perovskite HTL_label HTL (Carbazole-based) Au_label Au level_neg5 -5.0 eV level_neg6 -6.0 eV FTO_VB ETL_VB VB ETL_CB CB ETL_CB->FTO_VB Perovskite_VB VB Perovskite_CB CB Perovskite_CB->ETL_CB e_arrow e⁻ HTL_HOMO HOMO Perovskite_VB->HTL_HOMO h_arrow h⁺ HTL_LUMO LUMO Au_WF Work Function HTL_HOMO->Au_WF

Caption: Energy level alignment in a perovskite solar cell for efficient charge extraction.

Conclusion and Future Outlook

This compound serves as a vital molecular scaffold in the development of advanced materials for perovskite solar cells. While its direct application as a primary HTM is limited, its derivatives have demonstrated significant potential in achieving high-efficiency and stable devices. The butyl group imparts desirable solubility and film-forming characteristics, which are essential for scalable solution-based manufacturing.

Future research should focus on the synthesis of novel, simple, and cost-effective derivatives of this compound. The strategic placement of additional functional groups can further tune the energy levels, enhance hole mobility, and improve the interaction with the perovskite surface to passivate defects. Furthermore, the exploration of this compound as a component in self-assembled monolayers (SAMs) for interfacial engineering is a promising avenue to reduce recombination losses and enhance device stability.[7][13] By leveraging the fundamental advantages of the carbazole core and the processing benefits of the butyl substituent, the development of next-generation HTMs based on this versatile molecule will continue to drive progress in perovskite photovoltaic technology.

References

  • Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (n.d.). American Chemical Society. Retrieved January 9, 2026, from [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV. Retrieved January 9, 2026, from [Link]

  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Multifunctional Interfacial Modifier for High-Performance Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Lu, H., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Wiley Online Library. Retrieved January 9, 2026, from [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Interfacial and structural modifications in perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Buried Interface Modification in Perovskite Solar Cells: A Materials Perspective. (n.d.). HKU EEE. Retrieved January 9, 2026, from [Link]

  • 2,7-ditert-butyl-9H-carbazole. (n.d.). ChemSynthesis. Retrieved January 9, 2026, from [Link]

  • Interfacial modification in perovskite-based tandem solar cells. (2023). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. (2025). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • The calculated HOMO and LUMO energy levels for various carbazole-based... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (2025). KTU ePubl. Retrieved January 9, 2026, from [Link]

  • Carbazole. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

Sources

9-Butyl-9H-carbazole: A Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Carbazole Moiety in Organic Electronics

The carbazole heterocycle is a cornerstone in the design and synthesis of organic electronic materials. Its inherent properties, including a high hole mobility, excellent thermal and photochemical stability, and a high triplet energy, make it an exceptionally versatile scaffold for a wide array of applications, most notably in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The nitrogen atom within the carbazole core imparts strong electron-donating characteristics, which is a critical feature for the development of efficient hole-transporting materials (HTMs) and host materials for phosphorescent emitters.[3][4]

Functionalization at the 9-position (the nitrogen atom) of the carbazole unit is a common and effective strategy to tune the material's properties. The introduction of an alkyl chain, such as a butyl group, to create 9-Butyl-9H-carbazole, serves several crucial purposes. Primarily, it enhances the solubility of the carbazole core in common organic solvents, which is a significant advantage for solution-based processing of organic electronic devices.[5] Furthermore, the alkyl substituent can influence the molecular packing in the solid state, which in turn affects charge transport properties. This application note provides a comprehensive guide to the synthesis, purification, and utilization of this compound as a foundational building block for the next generation of organic semiconductors.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the N-alkylation of carbazole. This straightforward and high-yielding reaction provides a reliable route to this key intermediate.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Carbazole167.2110.0 g59.8 mmol
Potassium Hydroxide (KOH)56.1110.1 g179.4 mmol
1-Bromobutane137.0212.3 g (10.0 mL)89.7 mmol
N,N-Dimethylformamide (DMF)73.09150 mL-
Methylene Chloride (DCM)84.93300 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Ethanol46.07--
Brine (saturated NaCl solution)---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 59.8 mmol) and N,N-dimethylformamide (DMF, 150 mL).

  • Stir the mixture at room temperature until the carbazole is fully dissolved.

  • Add powdered potassium hydroxide (10.1 g, 179.4 mmol) to the solution. The mixture will become basic.

  • Add 1-bromobutane (10.0 mL, 89.7 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir overnight.[6]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a beaker containing 500 mL of brine.

  • Extract the aqueous mixture with methylene chloride (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

Purification Protocol: Recrystallization and Column Chromatography

Purification of the crude this compound is essential to achieve the high purity required for semiconductor applications. Recrystallization is often sufficient to obtain a highly pure product.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.[7]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven. A typical yield for this synthesis and purification is in the range of 80-90%.[6]

Column Chromatography (if necessary):

For even higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The optimal eluent can be determined by TLC analysis.[7]

This compound as a Precursor for Organic Semiconductors

The true utility of this compound lies in its ability to be further functionalized to create a diverse range of organic semiconductors with tailored properties. The carbazole core can be modified at the 3, 6, and 2, 7 positions through various cross-coupling reactions to introduce different functional groups and extend the π-conjugation.

Synthetic Workflow for Functionalization

The following diagram illustrates a general workflow for the synthesis of advanced organic semiconductors starting from this compound.

G A This compound B Bromination (NBS, DMF) A->B C 3,6-Dibromo-9-butyl-9H-carbazole B->C D Suzuki or Stille Coupling (e.g., with Arylboronic acid or Arylstannane) C->D E Functionalized Organic Semiconductor (e.g., for HTL or EML) D->E G cluster_0 OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer (this compound derivative) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Sources

Application Note: A Multi-modal Approach for the Comprehensive Purity Assessment of 9-Butyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High Purity in Carbazole Derivatives

9-Butyl-9H-carbazole (CAS No: 1484-08-8) is a key organic intermediate used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), pharmaceuticals, and photoactive compounds.[1][2] The performance and safety of these final products are directly contingent on the purity of the starting materials. Even trace impurities can significantly impact material properties like phosphorescence and thermal stability, or introduce toxicity in drug development pipelines. Therefore, a robust, multi-faceted analytical strategy is essential to accurately determine the purity and identify potential contaminants.

This application note provides a comprehensive guide for researchers and drug development professionals on the analytical techniques for the purity assessment of this compound. We will detail protocols for the primary quantitative method, High-Performance Liquid Chromatography (HPLC), and orthogonal confirmatory methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The logic behind the selection of each technique and the interpretation of the resulting data will be explained from the perspective of ensuring scientific rigor and self-validating results.

Foundational Analysis: Physicochemical Properties

Before embarking on chromatographic analysis, a fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₆H₁₇NPubChem[1]
Molecular Weight 223.32 g/mol PubChem[1]
LogP 4.4 - 4.5SIELC[3], PubChem[1]
Appearance White to off-white powder/crystalsN/A (General)
Solubility Soluble in acetonitrile, methanol, DMSO, chloroformN/A (General)

The high LogP value indicates significant hydrophobicity, making Reverse-Phase HPLC an ideal choice for the primary separation method. Its thermal stability allows for analysis by Gas Chromatography.

Overall Purity Assessment Workflow

A systematic approach ensures that all potential impurities are detected and quantified. The workflow begins with the most robust quantitative technique (HPLC) and is supplemented by orthogonal methods for confirmation and characterization of unknown peaks.

Purity_Workflow cluster_0 Phase 1: Primary Quantitative Analysis cluster_1 Phase 2: Confirmatory & Identification Analysis Sample Sample of This compound Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC Reverse-Phase HPLC-UV (Area Percent Method) Prep->HPLC Purity_Calc Calculate Purity (%) Identify Impurities > 0.1% HPLC->Purity_Calc GCMS GC-MS Analysis (Volatile Impurities) Purity_Calc->GCMS If unknown volatiles or thermal impurities are suspected NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Purity_Calc->NMR For structural identity and non-UV active impurities Report Final Purity Report (Combined Data) Purity_Calc->Report If purity ≥ 99.5% and impurity profile is known GCMS->Report NMR->Report

Caption: Overall workflow for purity assessment of this compound.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-Phase HPLC is the gold standard for the purity determination of non-volatile organic molecules like this compound. The separation occurs based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Due to its hydrophobicity, this compound will be well-retained on the column, allowing for excellent separation from more polar or less polar impurities.

HPLC Protocol: Purity by Area Normalization

This protocol is designed for determining the purity of the main component relative to all other detected impurities.

A. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Deionized)

  • Formic Acid (FA) or Phosphoric Acid (for MS-incompatible and MS-compatible methods, respectively)[3][4]

  • This compound sample

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

B. Instrumentation and Conditions: The following parameters are a robust starting point and have been adapted from established methods for carbazole derivatives.[3][5]

ParameterRecommended SettingRationale
Instrument HPLC or UPLC system with UV/DAD DetectorStandard for purity analysis. DAD allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 phase provides the necessary hydrophobicity for good retention.
Mobile Phase A Water with 0.1% Formic AcidAcidification sharpens peaks by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the hydrophobic analyte.
Gradient 70% B to 100% B over 15 min, hold for 5 minA gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 250 nm and 293 nmCarbazole systems have strong absorbances in this region.[5] Monitoring multiple wavelengths can help detect co-eluting impurities.

C. Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B as described in the table. Degas both solutions by sonication or vacuum filtration.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution and run the gradient method.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

    • Ensure that peaks corresponding to the solvent front or baseline noise are not included in the calculation.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful orthogonal technique ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis process (e.g., residual solvents, starting materials, or thermally stable by-products).[6] The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are fragmented into characteristic patterns, providing a "fingerprint" for positive identification.

GC-MS Protocol: Identification of Volatile Impurities

A. Reagents and Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (GC Grade)

  • This compound sample

  • GC vials with septa

B. Instrumentation and Conditions: These conditions are typical for the analysis of semi-volatile aromatic compounds.[7][8]

ParameterRecommended SettingRationale
Instrument GC system with a Mass Spectrometric DetectorProvides both separation and structural information.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column is suitable for a wide range of organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 minA temperature ramp effectively separates compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the molecular ion of the analyte and potential smaller impurities.

C. Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in DCM at a concentration of approximately 1 mg/mL.

    • Transfer the solution to a GC vial.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for any peaks other than the main analyte peak.

    • For each impurity peak, obtain the mass spectrum.

    • Compare the obtained mass spectrum against a reference library (e.g., NIST) to tentatively identify the impurity.[9] The molecular ion (M+) peak and fragmentation pattern are key identifiers.

HPLC_Protocol start Start prep_mobile Prepare & Degas Mobile Phases A and B start->prep_mobile prep_sample Weigh Sample Dissolve & Dilute to 0.1 mg/mL start->prep_sample equilibrate Equilibrate HPLC System (≥ 20 min) prep_mobile->equilibrate filter_sample Filter Sample (0.45 µm) into HPLC vial prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject run_method Run Gradient Method (15 min ramp) inject->run_method process_data Integrate All Peaks Calculate Area % run_method->process_data end End process_data->end

Sources

High-Throughput Analysis of 9-Butyl-9H-carbazole Using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol:

Abstract

This application note presents a robust and validated reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-Butyl-9H-carbazole. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of purity and concentration of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, ensuring high resolution, excellent peak symmetry, and short run times suitable for high-throughput screening.

Introduction

This compound is a carbazole derivative with a nonpolar butyl group attached to the nitrogen atom of the carbazole ring. Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of these compounds during synthesis and formulation.[2] Reverse phase HPLC is the most widely used mode of HPLC and is particularly well-suited for the separation of non-polar compounds like this compound.[3][4] The principle of RP-HPLC relies on the hydrophobic interactions between the analyte and the non-polar stationary phase, with elution being controlled by a polar mobile phase.[4]

This application note provides a detailed, step-by-step protocol for the analysis of this compound, including the rationale for the selection of chromatographic parameters.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for effective HPLC method development.

PropertyValueSource
Molecular Formula C₁₆H₁₇N[5]
Molecular Weight 223.320 g/mol [5]
LogP (o/w) 4.44[5]
CAS Number 1484-08-8[5][6]

The high LogP value indicates that this compound is a hydrophobic (non-polar) compound, making it an ideal candidate for analysis by reverse phase HPLC.[3]

Recommended HPLC Method

The following method was developed and optimized to provide a rapid and reliable analysis of this compound.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a high degree of hydrophobicity, ensuring strong retention and good separation of non-polar analytes like this compound.[4][7] The specified dimensions and particle size offer a good balance between resolution and analysis time.[7]
Mobile Phase Acetonitrile (ACN) : Water (80:20, v/v)Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8] The high organic content is necessary to elute the highly non-polar this compound from the C18 column in a reasonable time.[7][9]
Elution Mode IsocraticAn isocratic elution with a constant mobile phase composition is sufficient for the analysis of a single compound and offers simplicity and reproducibility.[10]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min for a 4.6 mm ID column provides a good balance between analysis speed and column efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning.[10]
Detection Wavelength 293 nmBased on the UV spectrum of the closely related 9-ethyl-9H-carbazole, which shows a strong absorbance maximum around this wavelength.[11] It is always recommended to determine the optimal wavelength experimentally by obtaining a UV spectrum of the analyte.
Injection Volume 10 µLA small injection volume helps to maintain good peak shape and prevent column overloading.[7]
Run Time ~10 minutesThis allows for rapid sample turnaround, which is beneficial for high-throughput analysis.

Experimental Protocol

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (for sample filtration)

Preparation of Mobile Phase
  • Measure 800 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 200 mL of HPLC-grade water to the same graduated cylinder.

  • Mix the solution thoroughly by inversion.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.[8]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile:Water, 80:20).

  • Mix thoroughly.

Sample Solution:

  • Prepare the sample by dissolving it in acetonitrile to achieve an expected concentration within the linear range of the method.

  • If necessary, dilute the sample with the mobile phase to the desired concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[7]

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 80:20) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector to a wavelength of 293 nm.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform several injections of the working standard solution to check for system suitability (e.g., retention time repeatability, peak area precision, and tailing factor).

  • Inject the sample solutions for analysis.

Data Analysis
  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Calculate the concentration or purity of the analyte in the samples by comparing the peak area with that of the standard.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O, 80:20) D System Equilibration A->D B Standard Solution (100 µg/mL) E System Suitability Test (Standard Injections) B->E C Sample Solution (Filtered) F Sample Injection C->F D->E Stable Baseline E->F System Ready G Peak Integration & Identification F->G H Quantification (Purity/Concentration) G->H

Caption: Workflow for the RP-HPLC analysis of this compound.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it is essential to perform method validation in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] This can be assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Sample solvent stronger than mobile phase- Column overload- Silanol interactions- Dissolve sample in mobile phase[7]- Dilute the sample- Use a column with low silanol activity[14]
Fluctuating Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction- Prepare mobile phase carefully- Use a column oven[10]- Service the HPLC pump
High Backpressure - Clogged column frit or tubing- Precipitated buffer or sample- Filter mobile phase and samples[8]- Flush the system with a strong solvent
No Peak or Very Small Peak - No sample injected- Detector issue- Analyte not eluting- Check autosampler/syringe- Check detector lamp and settings- Decrease mobile phase polarity (increase ACN %)[7]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, efficient, and robust means for the analysis of this compound. The use of a C18 column with an acetonitrile/water mobile phase offers excellent chromatographic performance. This method is suitable for routine quality control and high-throughput analysis in research and industrial settings. Adherence to the described protocol and proper method validation will ensure the generation of accurate and reproducible results.

References

  • This compound. SIELC Technologies. (2018-05-16). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06). [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. (2025-01-08). [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. (2013-11-01). [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 3,6-Di-tert-butyl-9H-carbazole. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. (2021-05-18). [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]

  • Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]

  • 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. ResearchGate. [Link]

  • Reversed-Phase Flash Purification. Biotage. [Link]

  • 9H-Carbazole, 9-ethyl-. NIST WebBook. [Link]

  • 9-(4-tert-Butylphenyl)-9H-carbazole, min 98% (HPLC), 1 gram. CP Lab Safety. [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH. (2024-03-07). [Link]

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Application Notes and Protocols: The Role of 9-Butyl-9H-carbazole in Charge Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 9-Butyl-9H-carbazole as a critical component in charge transport layers for advanced organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). We will explore the fundamental properties of this molecule, the causal relationship between its structure and function, and provide field-proven protocols for its integration and characterization in thin-film devices. This guide is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their respective research and development endeavors.

Introduction: The Significance of Carbazole Derivatives in Organic Electronics

The field of organic electronics has witnessed exponential growth, largely driven by the development of novel organic semiconducting materials. Among these, carbazole derivatives have emerged as a cornerstone for high-performance devices due to their inherent electronic properties and chemical versatility.[1] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, possesses excellent hole-transporting capabilities and high thermal stability, making it an ideal building block for materials used in charge transport layers.[2]

This compound, the subject of this guide, is a strategically modified carbazole derivative. The introduction of a butyl group at the 9-position of the carbazole core serves a critical purpose: it enhances the material's solubility in common organic solvents and improves its ability to form uniform, amorphous thin films.[2] These characteristics are paramount for the solution-based fabrication processes widely employed in the manufacturing of large-area and flexible organic electronic devices. This strategic alkylation, therefore, transforms the robust but often sparingly soluble carbazole core into a processable and highly effective charge transport material.

The Role of this compound in Charge Transport Layers

The primary function of a charge transport layer in an organic electronic device is to efficiently conduct either electrons (in an electron transport layer, ETL) or holes (in a hole transport layer, HTL) to their respective electrodes. This compound and its derivatives predominantly excel as hole-transporting materials .[2] This is attributed to the electron-rich nature of the carbazole nitrogen atom, which facilitates the stable delocalization of positive charge carriers (holes).

Mechanism of Hole Transport

Hole transport in a this compound-based layer occurs via a hopping mechanism. Under an applied electric field, a hole injected from the anode will "hop" between adjacent carbazole molecules. The efficiency of this process is dictated by two key factors:

  • Intermolecular Orbital Overlap: The spatial arrangement of the carbazole molecules in the thin film determines the degree of overlap between their highest occupied molecular orbitals (HOMOs). A higher degree of overlap facilitates easier hopping. The amorphous nature of films formed by this compound, a consequence of the bulky butyl group disrupting crystallization, can still allow for sufficient intermolecular electronic coupling for efficient charge transport.

  • Energetic Alignment: For efficient hole injection and transport, the HOMO level of the this compound layer must be well-aligned with the work function of the anode and the HOMO level of the adjacent active layer (e.g., the emissive layer in an OLED or the perovskite layer in a solar cell).

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, a this compound-based HTL is typically positioned between the transparent anode (commonly Indium Tin Oxide, ITO) and the emissive layer. Its role is threefold:

  • Efficient Hole Injection: It facilitates the injection of holes from the anode into the device.

  • Balanced Charge Recombination: By efficiently transporting holes to the emissive layer, it promotes a balanced recombination of holes and electrons, leading to higher electroluminescence efficiency.

  • Exciton Blocking: The wide bandgap of many carbazole derivatives can help confine the excitons (bound electron-hole pairs) within the emissive layer, preventing non-radiative decay at the HTL interface and thereby improving device efficiency and lifetime.

Applications in Perovskite Solar Cells (PSCs)

In PSCs, a layer of a hole-transporting material (HTM) is crucial for extracting the photogenerated holes from the perovskite absorber layer and transporting them to the electrode. Carbazole derivatives, including functionalized this compound, are increasingly being investigated as alternatives to the commonly used Spiro-OMeTAD.[3][4] Their advantages include:

  • High Hole Mobility: Ensuring rapid extraction of holes from the perovskite layer, which minimizes charge recombination losses.

  • Hydrophobicity: The alkyl chains, such as the butyl group, can impart a hydrophobic character to the HTL, which can help protect the moisture-sensitive perovskite layer and enhance the long-term stability of the device.[3]

  • Tunable Energy Levels: The electronic properties of the carbazole core can be readily modified through chemical synthesis, allowing for the fine-tuning of the HOMO level to match that of the perovskite for optimal device performance.[4]

Key Properties of this compound

PropertyValue/DescriptionSignificance in Charge Transport Layers
Chemical Formula C₁₆H₁₇NThe foundational structure for its electronic properties.
Molecular Weight 223.31 g/mol Relevant for solution preparation and molar concentration calculations.
Appearance White to off-white crystalline solidA visual indicator of material purity.
Solubility Soluble in common organic solvents (e.g., chloroform, toluene, chlorobenzene)Crucial for solution-based device fabrication techniques like spin-coating.
Thermal Stability High decomposition temperatureEnsures the material can withstand the thermal stresses of device fabrication and operation.[2]
Hole-Transporting Nature The electron-rich carbazole core facilitates efficient transport of positive charge carriers.The primary function of the material in electronic devices.[2]
Film-Forming Ability The butyl group promotes the formation of uniform, amorphous films.Essential for creating high-quality, defect-free charge transport layers.[2]

Experimental Protocols

The following protocols provide a generalized framework for the preparation and characterization of a this compound-based hole transport layer for a perovskite solar cell. Researchers should note that optimal parameters will vary depending on the specific device architecture and substrate used.

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of carbazole.

Materials:

  • Carbazole

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB), optional

Procedure:

  • Dissolve carbazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add powdered NaOH or KOH and the phase-transfer catalyst (if used) to the solution and stir.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Fabrication of a Perovskite Solar Cell with a this compound-based HTL

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • Patterned Fluorine-doped Tin Oxide (FTO) or Indium Tin Oxide (ITO) coated glass substrates

  • Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion or a precursor for TiO₂)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent system)

  • Hole Transport Layer (HTL) solution: this compound dissolved in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and tBP are often added to improve conductivity and performance.[5]

  • Metal electrode material (e.g., Gold or Silver) for thermal evaporation.

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO/ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15-20 minutes to improve the wettability.

  • ETL Deposition: Deposit the ETL onto the conductive side of the substrate. For example, spin-coat the SnO₂ nanoparticle dispersion and then anneal the substrate at an appropriate temperature.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. Anneal the perovskite film at a specific temperature (e.g., 100-150 °C).

  • HTL Deposition: Prepare the HTL solution by dissolving this compound and any dopants in chlorobenzene. Spin-coat the HTL solution on top of the perovskite layer.

  • Metal Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal back contact (e.g., 80-100 nm of Gold or Silver) through a shadow mask to define the active area of the solar cell.

  • Device Characterization: Characterize the photovoltaic performance of the completed device under simulated sunlight (AM 1.5G, 100 mW/cm²).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Device Architecture of a Perovskite Solar Cell

device_architecture Substrate Glass Substrate FTO FTO (Anode) Substrate->FTO ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL This compound (HTL) Perovskite->HTL Metal Metal Electrode (Cathode) HTL->Metal

Caption: Schematic of a p-i-n perovskite solar cell architecture.

Experimental Workflow for Device Fabrication

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_char Characterization Cleaning Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL_Depo ETL Spin-Coating & Annealing UV_Ozone->ETL_Depo Perovskite_Depo Perovskite Spin-Coating & Annealing ETL_Depo->Perovskite_Depo HTL_Depo HTL Spin-Coating Perovskite_Depo->HTL_Depo Metal_Depo Metal Evaporation HTL_Depo->Metal_Depo PV_Char Photovoltaic Characterization Metal_Depo->PV_Char

Caption: Workflow for perovskite solar cell fabrication.

Conclusion

This compound stands out as a versatile and highly effective material for the development of advanced charge transport layers in organic electronic devices. Its strategic design, combining the excellent hole-transporting properties of the carbazole core with the enhanced solubility and film-forming characteristics imparted by the butyl group, makes it a valuable asset for researchers in OLEDs, PSCs, and related fields. The protocols and insights provided in this guide offer a solid foundation for the successful integration of this compound into next-generation electronic devices, paving the way for further innovations in this exciting field.

References

  • Vertex AI Search. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates.
  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed Central.
  • MySkinRecipes. (n.d.). This compound-3-carbaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for 9-Hexylcarbazole as a Hole-Transporting Material in Perovskite Solar Cells.
  • Google Books. (n.d.). New organic semiconductors based on the carbazole core: synthesis and application in optoelectronic devices.
  • OSTI.GOV. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • ResearchGate. (2016). 9-Butyl-3-nitro-9H-carbazole.
  • National Center for Biotechnology Information. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology.
  • ResearchGate. (2023). Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics.
  • MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films.
  • ResearchGate. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films.
  • ResearchGate. (2025). Asymmetric carbazole-based hole transport material for perovskite solar cells.
  • ResearchGate. (2023). Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self‐Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells.
  • ResearchGate. (2025). Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes.
  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
  • MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Royal Society of Chemistry. (n.d.). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A.
  • Kyushu University. (n.d.). Charge transport properties in liquid carbazole. Kyushu University Pure Portal Site.
  • Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells.
  • ResearchGate. (n.d.). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.
  • MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole.
  • ResearchGate. (2025). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole.
  • ResearchGate. (2025). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Butyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Butyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable organic electronic material and synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, mechanistically-driven troubleshooting advice in a practical question-and-answer format.

Section 1: The Primary Challenge: N-Alkylation of Carbazole

The most direct and common route to this compound is the nucleophilic substitution reaction between a carbazolide anion and a butyl halide. While straightforward in principle, this reaction is often plagued by issues related to incomplete conversion and the formation of stubborn side products. This section addresses the most frequent problems encountered with this method.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is low, and I recover a significant amount of unreacted carbazole. What are the primary causes and how can I fix this?

Answer: This is the most common issue and almost always points to inefficient deprotonation of the carbazole N-H. To form the desired product, the nitrogen must be deprotonated to generate the highly nucleophilic carbazolide anion, which then attacks the butyl halide.

  • Causality—The Role of pKa: Carbazole is a weak acid with a pKa of approximately 17 in DMSO.[1] For efficient deprotonation, the base you employ must have a conjugate acid with a significantly higher pKa.

  • Troubleshooting Steps:

    • Base Selection: If you are using a relatively weak base like potassium carbonate (K₂CO₃), the equilibrium between carbazole and its anion may not sufficiently favor the anion. This can lead to a sluggish or incomplete reaction.

      • Recommendation: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the carbazole. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO or DMF is also highly effective.[1]

    • Solvent & Solubility: The base must be at least partially soluble or highly active in the chosen solvent. K₂CO₃, for example, has poor solubility in solvents like THF.

      • Recommendation: For bases like K₂CO₃ or KOH, switching to a more polar, aprotic solvent such as DMF or DMSO can dramatically increase reaction rates. Ensure your carbazole is fully dissolved before adding the base and alkylating agent.

    • Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, reducing the amount available to deprotonate the carbazole.

      • Recommendation: Always use anhydrous solvents when working with water-sensitive bases. Dry glassware thoroughly in an oven before use.

Table 1: Common Bases for N-Alkylation of Carbazole

BaseCommon SolventsTypical Temp. (°C)Key Considerations
Sodium Hydride (NaH)DMF, THF0 - 60Very strong, irreversible base. Requires strict anhydrous conditions.
Potassium Hydroxide (KOH)DMSO, DMF25 - 100Strong base, effective and economical. Often used with Phase Transfer Catalysis.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile50 - 120Weaker base, may require higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃)DMF, Dioxane80 - 130Effective, milder base, often used in metal-catalyzed reactions.[1]

Question 2: My reaction is messy. Besides unreacted carbazole and my desired product, I see an isomeric byproduct that I can't easily separate. What is it?

Answer: You are likely observing C-alkylation, where the butyl group attaches to a carbon on the carbazole ring instead of the nitrogen. While N-alkylation is kinetically and thermodynamically favored, C-alkylation can occur under certain conditions. The carbazolide anion is an ambident nucleophile, meaning it has electron density on both the nitrogen and the aromatic ring system (particularly at the C1, C3, C6, and C8 positions).

  • Mechanistic Explanation: The reaction outcome (N- vs. C-alkylation) is often influenced by the nature of the cation, the solvent, and the leaving group. "Harder" electrophiles and conditions that favor a "free" anion (e.g., highly polar, aprotic solvents) tend to promote N-alkylation.

  • Troubleshooting Steps:

    • Solvent Choice: Using less polar solvents can sometimes suppress C-alkylation by promoting a tighter ion pair between the carbazolide anion and its counter-ion (e.g., K⁺, Na⁺), sterically hindering attack at the ring carbons.

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance selectivity for N-alkylation.[2][3] The bulky quaternary ammonium cation pairs with the carbazolide anion, and this large organic-soluble complex preferentially reacts at the more accessible nitrogen atom.

Diagram 1: N-Alkylation vs. C-Alkylation Pathways

G cluster_main Reaction Pathways carbazole Carbazole Anion n_product This compound (Desired Product) carbazole->n_product N-Alkylation (Major) c_product C-Butyl-carbazole (Side Product) carbazole->c_product C-Alkylation (Minor) butyl_halide + Butyl-X

Caption: Competing N- and C-alkylation pathways for the carbazolide anion.

Question 3: I'm losing mass balance, and my crude NMR shows signals in the olefinic region (5-6 ppm). What's happening to my butyl bromide?

Answer: This is a classic sign of a competing elimination reaction. Instead of acting as a nucleophile and attacking the butyl bromide (an Sₙ2 reaction), your carbazolide anion, or more likely a stronger, bulkier base, is acting as a base and abstracting a proton from the butyl bromide, leading to the formation of butene gas (an E2 reaction).

  • Causality—Sₙ2 vs. E2 Competition: This side reaction is favored by:

    • Strong, Sterically Hindered Bases: If you are using a base like potassium tert-butoxide, elimination will be a major pathway.

    • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

    • Solvent: Polar aprotic solvents can stabilize the transition state for both reactions, but high temperatures in these solvents will push the equilibrium towards elimination.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, monitoring by TLC or LC-MS.

    • Re-evaluate Your Base: Ensure your base is not excessively strong or sterically hindered if elimination is a major problem. For this substrate, NaH or KOH are generally sufficient and less prone to causing elimination than alkoxides.

    • Choice of Halide: Butyl bromide is generally a good substrate. If elimination persists, using butyl iodide may slightly favor the Sₙ2 pathway due to iodide being a better leaving group, but temperature control remains the most critical factor.

Diagram 2: Sₙ2 vs. E2 Competing Reactions

G cluster_sn2_e2 Nucleophilic Attack vs. Elimination reactants Carbazolide Anion + Butyl Bromide sn2_product This compound (SN2 Product) reactants->sn2_product Substitution e2_product Carbazole (regenerated) + Butene (E2 Product) reactants->e2_product Elimination

Caption: The competition between the desired Sₙ2 pathway and the E2 elimination side reaction.

Section 2: Alternative Synthetic Routes & Their Pitfalls

While direct N-alkylation is common, other modern synthetic methods can be used. However, they are not without their own potential for side product formation.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed C-N cross-coupling reaction can couple carbazole with a butyl halide.[4][5]

    • Potential Issue - Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. A common side reaction involves the β-hydride elimination from the palladium amide intermediate, which leads to a hydrodehalogenated arene and an imine, deactivating the catalyst.[5]

    • Potential Issue - Precatalyst Byproducts: Some advanced palladacycle precatalysts, upon activation, release NH-carbazole as a byproduct, which can then compete with your starting material in the catalytic cycle.[6]

  • Ullmann Condensation: A copper-catalyzed coupling of carbazole with a butyl halide.[7]

    • Potential Issue - Harsh Conditions: Traditional Ullmann reactions often require very high temperatures (>180 °C), which can lead to thermal decomposition of starting materials and products.[7][8] While modern ligands have enabled milder conditions, the reaction can still be sluggish.

    • Potential Issue - Stoichiometric Copper: Classic Ullmann conditions often use stoichiometric amounts of copper, leading to difficulties in product purification and significant metallic waste.

Section 3: Representative Experimental Protocol

Protocol: N-Alkylation of Carbazole using KOH/DMSO

This protocol is provided as a representative example and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add carbazole (1.0 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of carbazole). Stir at room temperature until the carbazole is fully dissolved.

  • Deprotonation: Add powdered potassium hydroxide (KOH, 1.5 eq) to the solution. The mixture may warm slightly and change color. Stir at room temperature for 30-60 minutes.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts. The crude product can be further purified by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • Bose, A. K., et al. (1991). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Shah, D., et al. (n.d.). Synthesis of tert‐butyl 2‐hydroxy‐9H‐carbazole‐9‐carboxylate.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2,7-ditert-butyl-9H-carbazole. Retrieved from [Link]

  • Punji, B. (n.d.). Recent developments in c−h functionalization of carbazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-alkyl carbazoles.
  • Google Patents. (n.d.). Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 9-Butyl-9H-carbazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 9-Butyl-9H-carbazole via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Core Principles of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][2][3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[2]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Temperature Coefficient of Solubility: The solvent should dissolve this compound well at its boiling point but poorly at room temperature or below.[2][3] This ensures maximum recovery of the purified product upon cooling.

  • Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[3]

  • Chemical Inertness: The solvent must not react with this compound.[2][3][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: Which solvents are commonly used for the recrystallization of carbazole derivatives?

A2: While specific data for this compound is not extensively published, literature on similar carbazole derivatives provides a good starting point. Common solvents and solvent systems include:

  • Alcohols: Ethanol and methanol are frequently used for carbazole derivatives.[5][6][7]

  • Hydrocarbons: Hexane and petroleum ether have been used for the crystallization of this compound.[8]

  • Esters: Ethyl acetate is another common choice.[5][6]

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.[9] Common pairs include hexane/ethyl acetate and dichloromethane/isopropanol.[5][10]

Q3: How do I perform a solvent selection test on a small scale?

A3: Before committing your entire batch of crude product, it is essential to perform small-scale solubility tests.[1][3]

Protocol for Small-Scale Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, hexane, ethyl acetate) dropwise at room temperature, observing the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound and provides actionable solutions.

Problem 1: No crystals form upon cooling.
Potential Cause Explanation Suggested Solution
Too much solvent was used. This is the most common reason for crystallization failure.[11] The solution is not saturated, preventing crystal formation.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.[11][12] Allow the concentrated solution to cool again.
Supersaturation. The solution contains more dissolved solute than it theoretically should at a given temperature.[11][13]Induce crystallization by: 1) Scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[11][13] 2) Adding a "seed crystal" of pure this compound, if available.[11][13]
Cooling was too rapid. Rapid cooling can sometimes inhibit crystal formation and may lead to the formation of an oil.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Problem 2: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of a solid.[12] This is often due to the melting point of the solid being lower than the temperature of the solution.[12]

Potential Cause Explanation Suggested Solution
High concentration of impurities. Impurities can depress the melting point of the compound.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12] If the solution is colored, consider adding activated charcoal to adsorb impurities, followed by hot filtration.[6][12]
Inappropriate solvent. The boiling point of the solvent may be too high, causing the solute to melt before it crystallizes.Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system to adjust the solution's properties.
Problem 3: Low recovery of the purified product.
Potential Cause Explanation Suggested Solution
Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[12][13]Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.[6]
Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem.Use a heated funnel or pre-heat the filtration apparatus with hot solvent.[14] Keep the solution at or near its boiling point during filtration.[14]
Excessive washing of crystals. Washing the collected crystals with too much cold solvent can dissolve some of the product.Wash the crystals with a minimal amount of ice-cold solvent.[6]
Problem 4: The purified crystals are colored or appear impure.
Potential Cause Explanation Suggested Solution
Colored impurities are present. These impurities are co-precipitating with the desired product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[6] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]
Incomplete removal of the mother liquor. The mother liquor, which contains dissolved impurities, remains on the surface of the crystals.Ensure the crystals are washed with a small amount of fresh, cold solvent after filtration.[14]
Co-precipitation of impurities. Impurities with similar solubility profiles are crystallizing along with the product.A second recrystallization may be necessary to achieve the desired purity.[6]

Experimental Workflow & Visualization

Standard Recrystallization Protocol for this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[6][14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[6][14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound drying->pure_crystals

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization cluster_no_crystals No Crystals cluster_oiling Oiling Out start Start Recrystallization cooling_step Cooling Step start->cooling_step crystals_form Crystals Form? cooling_step->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Successful Crystallization crystals_form->success Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Use charcoal oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cooling_step troubleshoot_oiling->cooling_step

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Yang, W., et al. (2005). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2773–o2775. Retrieved from [Link]

  • Yang, W., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. Retrieved from [Link]

  • Ping, Y., et al. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(6), x161776. Retrieved from [Link]

  • Yang, W., et al. (2009). This compound. PubMed. Retrieved from [Link]

  • Selvanayagam, S., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1214–o1215. Retrieved from [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this pivotal synthetic transformation. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked questions (FAQs)

Q1: What is the fundamental principle behind the N-alkylation of carbazole?

The N-alkylation of carbazole is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the carbazole ring possesses a lone pair of electrons, but it is part of an aromatic system, which reduces its nucleophilicity. To enhance its reactivity, the N-H proton must be removed by a base to form a highly nucleophilic carbazolide anion. This anion then attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group and forming the new N-C bond. The pKa of the carbazole N-H is approximately 17, necessitating the use of a sufficiently strong base for deprotonation.[1][2]

Q2: What are the most common methods for N-alkylation of carbazole?

The most prevalent methods include:

  • Classical Williamson-type Synthesis: This involves the reaction of a carbazolide salt (pre-formed or generated in situ) with an alkyl halide.[3][4]

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions involving a solid or aqueous inorganic base and an organic solvent, facilitating the transfer of the carbazolide anion into the organic phase.[2][5]

  • Mitsunobu Reaction: This allows for the use of alcohols as alkylating agents, which are often more readily available and less hazardous than alkyl halides.[6][7][8]

  • Microwave-Assisted Synthesis: This technique can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[9][10][11]

Q3: How do I choose the right base for my reaction?

The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions. A general guideline is to use a base with a pKa of its conjugate acid that is significantly higher than that of carbazole (~17). Common choices are summarized in the table below.

Q4: What are the best solvents for this reaction?

Polar aprotic solvents are generally the best choice as they can effectively solvate the cation of the base without protonating the highly reactive carbazolide anion.[1] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF) (especially with strong, soluble bases like NaH)

Q5: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase should provide good separation between the carbazole starting material, the alkylating agent, and the N-alkylated product. Staining with potassium permanganate can help visualize the spots. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired N-alkylated carbazole product. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

  • Inadequate Deprotonation: The carbazolide anion may not be forming in sufficient concentration.

    • Causality: The base may be too weak, or it may have degraded due to improper storage (e.g., NaH reacting with atmospheric moisture).

    • Solution:

      • Switch to a stronger base: If you are using a weaker base like K₂CO₃, consider switching to KOH or NaH.[1][12]

      • Ensure anhydrous conditions: When using highly reactive bases like NaH, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

      • Verify base quality: Use a fresh bottle of the base or test its activity.

  • Poor Leaving Group on the Alkylating Agent: The nucleophilic attack by the carbazolide anion is inefficient.

    • Causality: The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. The general order of leaving group ability for halides is I > Br > Cl >> F.

    • Solution:

      • Improve the leaving group: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

      • Convert alcohols to better leaving groups: If you are starting with an alcohol, it must be converted to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), before reaction with the carbazolide anion.[1]

  • Steric Hindrance: The alkylating agent or the carbazole derivative may be sterically hindered, preventing the nucleophilic attack.

    • Causality: The S(_N)2 reaction mechanism is sensitive to steric bulk around the reaction center.[4]

    • Solution:

      • Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier.

      • Use a less hindered alkylating agent: If possible, choose a primary alkyl halide over a secondary one. Tertiary alkyl halides will likely lead to elimination side products.[3][4]

      • Consider alternative methods: The Mitsunobu reaction can sometimes be effective for hindered systems.[6][7]

Issue 2: Formation of Side Products

Question: My reaction is producing significant impurities alongside my desired product. How can I identify and minimize them?

Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • O-Alkylation (if other nucleophiles are present): If your alkylating agent contains other nucleophilic groups (e.g., a hydroxyl group), it can react with another molecule of the alkylating agent.

    • Causality: The presence of multiple nucleophilic sites can lead to competing reactions.

    • Solution:

      • Use protecting groups: Protect other nucleophilic functional groups on your alkylating agent before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers or acetals.[1]

  • Elimination Products: This is common when using secondary or tertiary alkyl halides.

    • Causality: The carbazolide anion is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.

    • Solution:

      • Use a primary alkyl halide: These are much less prone to elimination reactions.[3][4]

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.

Issue 3: Difficult Purification

Question: I am having trouble purifying my N-alkylated carbazole. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired product.

  • Unreacted Carbazole:

    • Removal Strategy: Carbazole is generally more polar than its N-alkylated derivative. Careful column chromatography on silica gel can usually provide good separation. An initial wash of the organic phase with a dilute aqueous base solution (e.g., 1M NaOH) can sometimes help remove the acidic carbazole.

  • Excess Alkylating Agent:

    • Removal Strategy: If the alkylating agent is volatile, it can be removed under reduced pressure. Otherwise, column chromatography is necessary.

  • Phase-Transfer Catalyst:

    • Removal Strategy: Quaternary ammonium salts used as phase-transfer catalysts can often be removed by washing the organic layer with water or brine.[13]

Experimental Protocols & Data

Table 1: Common Bases for N-Alkylation of Carbazole
BaseCommon SolventsTypical Temperature (°C)Notes
Sodium Hydride (NaH)DMF, THF0 - 80Very strong base, requires anhydrous conditions.
Potassium Hydroxide (KOH)DMSO, DMF25 - 100Strong base, often used with phase-transfer catalysis.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile50 - 120Weaker base, may require higher temperatures or a phase-transfer catalyst.[9][14]
Cesium Carbonate (Cs₂CO₃)DMF, Dioxane80 - 130Effective, milder base, often used in more sensitive systems.
Table 2: Comparison of Alkylating Agents
Alkylating AgentLeaving GroupRelative ReactivityCommon Side Reactions
Alkyl IodideI⁻HighestNone
Alkyl BromideBr⁻HighNone
Alkyl ChlorideCl⁻ModerateMay require higher temperatures or catalysts.
Alkyl Tosylate/MesylateTsO⁻/MsO⁻HighNone
Secondary Alkyl HalidesBr⁻, Cl⁻LowerElimination is a major competing reaction.[4]
Alcohols (with Mitsunobu)PPh₃ON/AFormation of phosphine oxide byproducts.
General Protocol for N-Alkylation using NaH
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL per mmol of carbazole) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of carbazole (1.0 eq.) in anhydrous DMF.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-80 °C).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Diagram 1: General N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carbazole Carbazole Deprotonation Deprotonation (Formation of Carbazolide Anion) Carbazole->Deprotonation Base Select Base (e.g., NaH, KOH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation AlkylatingAgent Alkylating Agent (e.g., R-Br, R-OTs) Alkylation Nucleophilic Attack (N-C Bond Formation) AlkylatingAgent->Alkylation Deprotonation->Alkylation Carbazolide Anion Quench Quench Reaction Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure N-Alkyl Carbazole Purification->Product

Caption: A generalized workflow for the N-alkylation of carbazole.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckDeprotonation Is Deprotonation Efficient? Start->CheckDeprotonation CheckLeavingGroup Is the Leaving Group Adequate? CheckDeprotonation->CheckLeavingGroup Yes Sol_StrongerBase Use Stronger Base (e.g., NaH) CheckDeprotonation->Sol_StrongerBase No CheckSterics Is Steric Hindrance a Factor? CheckLeavingGroup->CheckSterics Yes Sol_BetterLG Improve Leaving Group (I > Br > Cl) CheckLeavingGroup->Sol_BetterLG No Sol_IncreaseTemp Increase Reaction Temperature CheckSterics->Sol_IncreaseTemp Yes Sol_Anhydrous Ensure Anhydrous Conditions Sol_StrongerBase->Sol_Anhydrous Sol_ActivateOH Activate Alcohols (e.g., to -OTs) Sol_BetterLG->Sol_ActivateOH Sol_AltMethod Consider Alternative Method (e.g., Mitsunobu) Sol_IncreaseTemp->Sol_AltMethod

Caption: A decision tree for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative.
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Google Patents. (n.d.). Process for the preparation of N-alkyl carbazoles.
  • Fan, X., et al. (2000). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • ResearchGate. (2021, January 12). Can anyone help me regarding N-alkylation of 3-bromo carbazole??.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Taylor & Francis Online. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • NIH. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis.
  • ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • (n.d.). recent developments in c−h functionalization of carbazoles.

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degradation pathways of 9-Butyl-9H-carbazole in electronic devices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Butyl-9H-carbazole

A Guide to Understanding and Mitigating Degradation in Electronic Devices

Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to address the critical challenges researchers face regarding the stability and degradation of this key material in organic electronic devices. This resource moves beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot experimental issues and design more robust device architectures. Carbazole derivatives are known for their excellent thermal stability and charge transport properties, making them vital for applications like Organic Light-Emitting Diodes (OLEDs)[1][2][3]. However, under operational stress, they can undergo degradation, impacting device performance and longevity[4][5]. This guide provides the insights needed to navigate these challenges.

Section 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the most common questions regarding the degradation of this compound.

Q1: What is the primary intrinsic degradation mechanism for this compound in an operating OLED?

A1: The most cited degradation pathway for N-substituted carbazole derivatives involves the homolytic cleavage of the bond between the nitrogen atom and the substituent—in this case, the Carbon-Nitrogen (C-N) bond of the butyl group[4]. This bond is often the most labile in the molecule under electrical stress. The energy released from the non-radiative recombination of excitons or the presence of high-energy polarons can be sufficient to induce this bond scission[5][6]. This generates a carbazole radical and a butyl radical, both of which are highly reactive and can initiate subsequent detrimental reactions within the device's active layers.

Q2: What are the expected degradation products from this compound?

A2: Following the initial C-N bond cleavage, several degradation products can form. The primary products are neutral 9H-carbazole (from the carbazole radical abstracting a hydrogen atom) and various butyl-derived species. The highly reactive carbazole radicals can also combine with other molecules or radicals. For instance, dimerization to form species like 3,3'-biscarbazole has been observed with other carbazole derivatives[6]. These degradation products often have different electronic properties and can act as charge traps or exciton quenching sites, leading to a rapid decline in device efficiency.

Q3: How do operational stressors like temperature and voltage accelerate degradation?

A3: Operational stressors are critical factors in the degradation timeline.

  • Temperature: Elevated temperatures, often generated by Joule heating during device operation, accelerate the rate of all chemical reactions, including bond cleavage[6]. This thermal energy can lower the effective barrier for dissociation of the C-N bond.

  • Voltage/Current Density: Higher driving voltages and current densities increase the population of excitons and polarons within the emissive layer[6]. Since these species are the primary instigators of degradation, a higher concentration directly correlates with an accelerated rate of bond scission and subsequent material breakdown. This is a key reason why devices operated at high brightness levels often have shorter lifespans.

Q4: How can I distinguish between intrinsic material degradation and extrinsic factors like environmental contamination?

A4: This is a crucial diagnostic step.

  • Intrinsic degradation , as described above, is inherent to the material and operational stress. It typically manifests as a gradual and relatively uniform decline in luminance and efficiency across the active area.

  • Extrinsic degradation is caused by external factors like moisture and oxygen reacting with the device layers[5][6]. This is often characterized by the appearance of non-emissive "dark spots" that grow over time. These spots are localized areas where the organic materials or the cathode have been compromised by oxidation[6]. Proper device encapsulation is the primary defense against extrinsic degradation. If you observe dark spots, the issue is likely with your encapsulation process rather than the intrinsic stability of the this compound itself.

Section 2: Troubleshooting Guide: From Observation to Solution

This guide links common experimental observations to their likely causes and suggests a course of action.

Observation Potential Cause Scientific Explanation Recommended Analytical Approach
Rapid Luminance Decay Intrinsic Material DegradationFormation of non-emissive degradation products (e.g., 9H-carbazole, radical species) that act as charge traps or exciton quenchers, reducing radiative recombination.Mass Spectrometry (MALDI-TOF, LC-MS): To identify degradation products in the organic layers. Time-Resolved Photoluminescence (TRPL): To measure changes in exciton lifetime, which can indicate the presence of new quenching pathways[5].
Shift in Emission Spectrum (e.g., Red-Shift) Formation of Aggregates or New Emissive SpeciesDegradation products may have different energy levels and emit at longer wavelengths. Alternatively, operational stress can induce molecular aggregation, which alters the solid-state photophysical properties[6].Steady-State Photoluminescence (PL) & Electroluminescence (EL) Spectroscopy: To precisely quantify the spectral shift under optical and electrical excitation.
Appearance of Dark Spots Extrinsic Degradation (Encapsulation Failure)Ingress of oxygen and water vapor, leading to oxidation of the organic materials and/or the reactive metal cathode[5][6].Optical Microscopy/SEM: To visually inspect the morphology of the dark spots. X-ray Photoelectron Spectroscopy (XPS): To detect the presence of oxides in the device layers, confirming chemical reactions with environmental contaminants[5].
Increase in Turn-On Voltage Charge Trapping at Interfaces or within LayersDegradation products or impurities can create deep electronic states that trap charge carriers (electrons or holes), impeding charge injection and transport and requiring higher voltage to achieve the same current density.Current-Voltage-Luminance (J-V-L) Characterization: To monitor changes in electrical characteristics. Impedance Spectroscopy: To probe charge trapping and transport dynamics within the device.

Section 3: Key Experimental Protocols

Here we provide standardized protocols for analyzing the degradation of this compound.

Protocol 3.1: Analysis of Degradation Products via Mass Spectrometry

This protocol details the preparation of a degraded device for analysis to identify chemical changes.

Objective: To identify molecular fragments and degradation products from the active layers of a stressed OLED.

Methodology:

  • Device Operation: Operate the device under controlled, accelerated conditions (e.g., high constant current density) until a significant drop in luminance (e.g., 50% of initial) is observed. Use a pristine, untested device as a control.

  • Inert Atmosphere De-encapsulation: Transfer the degraded and control devices into an inert atmosphere glovebox (N₂ or Ar). Causality Note: This is critical to prevent atmospheric contamination from masking the intrinsic degradation products.

  • Layer Dissolution: Carefully remove the encapsulation and the cathode layer (e.g., by gentle peeling or using a solvent like dodecane to lift it off). Expose the organic layers.

  • Sample Extraction: Using a clean scalpel, scrape a small portion of the organic stack from the substrate. Dissolve this material in a minimal amount of a suitable high-purity solvent (e.g., Tetrahydrofuran or Chloroform).

  • Analysis: Analyze the resulting solution using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) or Electrospray Ionization Mass Spectrometry (ESI-MS)[4]. Compare the mass spectra of the degraded and control samples to identify new peaks corresponding to degradation products like 9H-carbazole (m/z ≈ 167.21) and its derivatives.

Protocol 3.2: Accelerated Aging Study

Objective: To assess the operational stability of devices and quantify the lifetime.

Methodology:

  • Device Fabrication: Fabricate a statistically relevant number of devices (e.g., 8-10) from the same batch to ensure reproducibility.

  • Initial Characterization: Measure the initial J-V-L characteristics and electroluminescence spectra for all devices.

  • Constant Current Stress: Place the devices in a lifetime testing station. Apply a constant DC current density that results in a high initial luminance (e.g., 1000 cd/m²). Causality Note: Constant current stress is preferred over constant voltage as it more closely relates to the density of charge carriers causing degradation.

  • Data Logging: Continuously monitor the luminance and voltage of each device over time. The system should automatically record these values at set intervals.

  • Lifetime Determination: The operational lifetime, often denoted as LT₅₀ or LT₈₀, is the time it takes for the luminance to decay to 50% or 80% of its initial value, respectively.

  • Data Analysis: Plot the normalized luminance (L/L₀) versus time. The resulting decay curve can often be fitted to a stretched exponential decay function to model the degradation kinetics[5].

Section 4: Visualization of Degradation Pathways & Workflows

Diagram 1: Proposed Degradation Pathway

G cluster_start Initial State cluster_stress Stress Event cluster_intermediate Radical Formation cluster_products Degradation Products 9BC This compound Stress Exciton / Polaron Energy Transfer 9BC->Stress Operational Stress CR Carbazole Radical Stress->CR C-N Bond Cleavage BR Butyl Radical Stress->BR HC 9H-Carbazole CR->HC H-Abstraction BC Bis-Carbazole CR->BC Dimerization Other Other Species (e.g., Butane) BR->Other

Caption: Proposed exciton-mediated degradation pathway for this compound.

Diagram 2: Experimental Troubleshooting Workflow

G cluster_obs Observation Type cluster_cause Probable Cause cluster_analysis Recommended Analysis Observation Device Performance Issue Observed Lumi Rapid Luminance Decay Observation->Lumi Color Color Shift / Spectral Change Observation->Color Spots Dark Spot Formation Observation->Spots Intrinsic Intrinsic Material Degradation Lumi->Intrinsic Likely Color->Intrinsic Likely Extrinsic Extrinsic / Environmental Contamination Spots->Extrinsic Almost Certain MS Mass Spectrometry (LC-MS, MALDI-TOF) Intrinsic->MS Identify Products Spectro Spectroscopy (PL, EL, TRPL) Intrinsic->Spectro Probe Energetics Micro Microscopy / XPS Extrinsic->Micro Confirm Morphology & Contamination

Caption: Logical workflow for troubleshooting common OLED degradation issues.

References

  • Vertex AI Search. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates.
  • PubMed. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574.
  • National Center for Biotechnology Information. (n.d.). This compound. PMC.
  • CCS Chemistry. (2020). Degradation Mechanisms in Blue Organic Light-Emitting Diodes.
  • National Institutes of Health. (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC.
  • MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • ResearchGate. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • BenchChem. (2025). Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices.

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Technical Support Center: Strategies to Enhance the Solubility of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Carbazole and its derivatives are a cornerstone in the development of novel pharmaceuticals and advanced organic materials. Their rigid, planar structure, while conferring desirable electronic properties, frequently leads to poor solubility in both aqueous and organic media. This inherent low solubility presents a significant hurdle for researchers, impacting everything from reaction kinetics and purification to bioavailability in drug candidates. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-oriented resource to effectively address and overcome the solubility challenges associated with carbazole derivatives.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address common problems encountered during experimental work with carbazole derivatives, offering practical solutions and the scientific rationale behind them.

I. Issues in Synthetic Chemistry & Purification

Question 1: My carbazole starting material is poorly soluble in common organic solvents, making my reaction sluggish and yields low. What can I do?

Answer:

The poor solubility of carbazole itself stems from its highly non-polar, planar structure which promotes strong intermolecular π-π stacking.[1] To overcome this, your solvent choice is critical.

  • Solvent Selection: While sparingly soluble in alcohols like ethanol, carbazole exhibits better solubility in more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine.[1][2] For less polar applications, chlorinated solvents like dichloromethane (DCM) and chloroform can be effective.[1]

  • Temperature: Increasing the reaction temperature will generally increase the solubility of the carbazole derivative, in line with thermodynamic principles.[2]

  • Co-solvents: A mixture of solvents can be employed. For instance, a small amount of a high-boiling point polar solvent like DMF can be added to a less polar bulk solvent to improve the solubility of the carbazole starting material.

Troubleshooting Workflow: Solvent Screening for a Carbazole Reaction

solvent_screening start Poorly Soluble Carbazole Derivative solubility_test Small-Scale Solubility Tests (e.g., DCM, DMF, DMSO, Toluene) start->solubility_test reaction_setup Set up Reaction in Most Promising Solvent(s) solubility_test->reaction_setup monitor Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitor complete Reaction Complete monitor->complete Yes incomplete Reaction Incomplete/Stalled monitor->incomplete No optimize Optimize Conditions: - Increase Temperature - Add Co-solvent incomplete->optimize optimize->reaction_setup

Caption: A logical workflow for selecting an appropriate solvent system.

II. Challenges in Biological Assays & Drug Formulation

Question 2: I need to prepare an aqueous solution of my carbazole derivative for a cell-based assay, but it keeps precipitating out. How can I achieve a stable solution?

Answer:

Directly dissolving a hydrophobic carbazole derivative in an aqueous buffer is often impossible. A common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.[3]

Initial Steps & Troubleshooting:

  • Co-solvent Approach:

    • Prepare a Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to a high concentration (e.g., 10-50 mM).[3]

    • Dilution: Perform a stepwise dilution of the stock solution into your aqueous buffer. It's crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3]

    • Final Co-solvent Concentration: Keep the final concentration of the organic solvent in the buffer to a minimum (typically ≤1% for DMSO) to avoid artifacts in biological assays.[3]

  • Problem: The compound still precipitates upon dilution, even with a co-solvent.

    • Solution: This indicates that the aqueous solubility limit is being exceeded. Consider more advanced formulation techniques:

      • Micellar Solubilization: Use a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) at a concentration above its critical micelle concentration (CMC). The hydrophobic carbazole derivative will be encapsulated within the hydrophobic core of the micelles, increasing its apparent solubility in the aqueous medium.[4][5][6]

      • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate poorly soluble drugs, forming an inclusion complex that is water-soluble.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[10][11]

Table 1: Comparison of Aqueous Solubilization Techniques

TechniqueMechanism of ActionKey AdvantagesCommon Issues & Considerations
Co-solvency Reduces the polarity of the aqueous medium.[12]Simple, quick, and widely used for in vitro assays.[3]Precipitation upon dilution; potential for solvent toxicity in cells.[3][12]
Micellar Solubilization Encapsulation within surfactant micelles.[5]High solubilization capacity.Potential for surfactant-induced cell toxicity; complex formulation.[4]
Cyclodextrin Complexation Formation of a host-guest inclusion complex.[7]Improves solubility and stability; low toxicity.[8][11]Dependent on the size and shape of the drug molecule; can be costly.[10]

Part 2: Proactive Strategies for Enhancing Solubility

For long-term projects and drug development programs, proactively designing carbazole derivatives with improved solubility is a more robust strategy.

I. Chemical Modification

The inherent insolubility of the carbazole scaffold can be addressed by introducing specific functional groups.

  • N-Alkylation: The nitrogen atom of the carbazole ring is a prime site for modification. Attaching flexible alkyl chains via N-alkylation disrupts the planar stacking of the molecules, which can significantly improve solubility in organic solvents.[13][14]

  • Introduction of Polar Groups: To enhance aqueous solubility, polar functional groups such as hydroxyls, amines, carboxylic acids, or sulfonamides can be introduced onto the carbazole ring or at the terminus of an N-alkyl chain.[15]

  • Glycosylation: The attachment of sugar moieties (glycosylation) is a powerful strategy to dramatically increase aqueous solubility and can also improve pharmacokinetic properties.[16][17]

Diagram: Key Sites for Chemical Modification of the Carbazole Scaffold

Caption: Common chemical modification sites on the carbazole ring to improve solubility.

II. Advanced Formulation: Solid Dispersions

For drug candidates where chemical modification is not an option, creating an amorphous solid dispersion is a state-of-the-art technique to enhance oral bioavailability.

  • Principle: The drug is molecularly dispersed in a hydrophilic polymer matrix.[18][19] This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state. This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[19][20]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone are frequently used polymers.[18]

  • Preparation Methods:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a heated chamber.[21]

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion.[22]

Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Solution Preparation: Dissolve the carbazole derivative and a suitable polymer (e.g., Plasdone™ S-630 copovidone) in a common volatile solvent (e.g., acetone or methanol). A typical starting drug-to-polymer ratio is 1:3 by weight.

  • Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure, creating a thin film of the solid dispersion on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40-50 °C for 24 hours to remove residual solvent.

  • Harvesting and Sizing: Scrape the dried film from the flask and gently grind it with a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug within the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

References

  • Benchchem Technical Support Center. Overcoming Solubility Challenges with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • The Science Behind Carbazole Derivatives in Modern Materials.
  • Solubility of Things. Carbazole.
  • ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Frontiers in Chemistry. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
  • Pharmapproach. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States.
  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • PMC - PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative.
  • PubMed. (2010). Solution-processed solid solution of a novel carbazole derivative for high-performance blue phosphorescent organic light-emitting diodes.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Molecules. (2019). Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation.
  • Google Patents. (1998). Process for the preparation of N-alkyl carbazoles.
  • MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects.
  • ResearchGate. (2000). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem.
  • Brazilian Journal of Pharmaceutical Sciences. (2020). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • ScienceDirect. (1998). Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation.
  • Google Patents. (2007). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • PubMed. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
  • Pharmedicine Journal. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems.
  • Ashland. Polymers for Solid Dispersions.
  • PubMed. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem.
  • ResearchGate. (2023). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations.
  • Veranova. Improving solubility and accelerating drug development. Available from: [Link]

  • Wikipedia. Micellar solubilization. Available from: [Link]

  • International Journal of Nanotechnology and Allied Sciences. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
  • PubMed Central. (2021). Glycans to improve efficacy and solubility of protein aggregation inhibitors.
  • PubMed. (2025). Glycosylation Modification Balances the Aqueous Solubility of Lipidated Peptides and Facilitates Their Biostability.
  • Journal of Scientific Research and Reports. (2012). Micellar Solubilization of Carbamazepine.
  • YouTube. (2024). Solubility and Bioavailability Enhancement Techniques. Available from: [Link]

  • NIH. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Drug Development & Delivery. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • PubMed. (2012). Drug solubility: importance and enhancement techniques. Available from: [Link]

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Technical Support Center: Achieving High-Quality 9-Butyl-9H-carbazole Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Butyl-9H-carbazole (9-BC) thin film processing. This guide is designed for researchers and scientists encountering challenges with the aggregation of 9-BC in thin films. Aggregation can lead to undesirable film morphology, such as crystallization and pinholes, which severely degrades the performance of organic electronic devices. This document provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to help you achieve uniform, amorphous, and high-performance 9-BC films.

Understanding the Challenge: The "Why" Behind 9-BC Aggregation

This compound is a promising material for various organic electronic applications due to its hole-transporting properties.[1] However, the planar carbazole core has a strong tendency for π-π stacking, which is the primary driver for molecular aggregation and crystallization.[2] During the spin-coating process, as the solvent rapidly evaporates, these intermolecular forces can cause 9-BC molecules to self-assemble into ordered crystalline domains instead of forming a smooth, amorphous glass. The butyl group helps to improve solubility and slightly disrupts this packing, but aggregation often remains a significant challenge.[1][3]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the fabrication of 9-BC thin films in a question-and-answer format.

Question 1: My spin-coated 9-BC film appears hazy or contains visible particulates. What is causing this?

Answer: A hazy appearance is a classic indicator of light scattering due to the formation of micro-scale crystalline aggregates within the film. This is a direct result of 9-BC molecules clumping together during the rapid solvent evaporation phase of spin coating. The planarity of the carbazole moiety promotes strong intermolecular interactions, leading to crystallization rather than a uniform, glassy film.[2]

Root Causes & Solutions:

  • Poor Solubility/Solution Instability: The 9-BC may not be fully dissolved or could be precipitating out of the solution before or during the spin coating process.

    • Solution: Ensure your 9-BC is fully dissolved. Gentle heating or ultrasonication can aid dissolution. Always filter your solution through a 0.2 µm PTFE filter immediately before use to remove any pre-existing aggregates.[4]

  • Inappropriate Solvent Choice: The solvent's evaporation rate is critical. A solvent that evaporates too quickly does not allow the molecules to settle into a kinetically trapped amorphous state, instead giving them time to arrange into thermodynamically favored crystalline aggregates.

    • Solution: Select a solvent with a moderate to high boiling point and good solubility for 9-BC, such as chlorobenzene or toluene.[5] These solvents evaporate more slowly than low-boiling-point solvents like chloroform, allowing for more controlled film formation.

  • Excessive Concentration: Higher solution concentrations can increase the likelihood of aggregation as molecules are more closely packed.

    • Solution: Try reducing the concentration of your 9-BC solution. Typical ranges for spin coating are between 5-20 mg/mL.[5]

Question 2: Under microscopic examination, I see needle-like or spherulitic structures in my film. How can I achieve a smooth, amorphous morphology?

Answer: The presence of needle-like or spherulitic structures confirms a high degree of crystallinity.[6] To achieve an amorphous film, you must disrupt the ability of the 9-BC molecules to self-assemble into these ordered domains.

Solutions & Strategies:

  • Introduce a Host Material (Additive): Blending 9-BC with a polymer host, such as poly(methyl methacrylate) (PMMA), is a highly effective strategy.[3][7] The polymer chains create a matrix that physically separates the 9-BC molecules, hindering their ability to aggregate.[8][9]

    • Mechanism: The bulky polymer chains increase the steric hindrance and dilute the 9-BC molecules, effectively preventing the π-π stacking required for crystallization.[10] This forces the 9-BC into a solid dispersion within the polymer matrix, resulting in a stable, amorphous film.

  • Solvent Vapor Annealing (SVA): Exposing the newly cast film to a solvent vapor atmosphere can help to redissolve and slowly re-dry the film.[6] This controlled drying process can break up existing crystalline domains and promote the formation of a more uniform, amorphous layer.

    • Mechanism: The solvent vapor swells the film, increasing molecular mobility. As the solvent is slowly removed, the film vitrifies into a glassy state before large-scale crystallization can occur.[6]

  • Thermal Annealing: Post-deposition thermal annealing can provide the thermal energy needed for molecular rearrangement.

    • Caution: This must be done carefully. Annealing below the glass transition temperature (Tg) can sometimes promote crystallization. However, annealing above the Tg followed by rapid cooling (quenching) can lock the molecules in a disordered, amorphous state. The Tg for carbazole derivatives can vary, but is often in the range of 141-157 °C for related compounds.[11]

Question 3: My film quality is inconsistent from substrate to substrate. How does the substrate surface affect aggregation?

Answer: The substrate's surface energy and cleanliness are paramount for uniform film formation. A contaminated or low-energy surface can lead to poor wetting of the 9-BC solution, causing it to dewet or form isolated "islands" where aggregation is more likely to occur.

Solutions & Best Practices:

  • Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol for your substrates (e.g., ITO, glass, silicon). A standard procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Surface Energy Modification: Treat the cleaned substrate with an oxygen plasma or UV-Ozone cleaner immediately before spin coating. This process removes residual organic contaminants and increases the surface energy, promoting better wetting and a more uniform liquid film, which is the precursor to a uniform solid film.

Preventative Strategies & Best Practices

Proactive measures during solution preparation and film deposition are crucial for preventing aggregation from the outset.

Solvent Selection

The choice of solvent is arguably the most critical parameter. A good solvent should not only fully dissolve 9-BC but also have an appropriate evaporation rate to control the film-drying kinetics.

SolventBoiling Point (°C)Relative Evaporation RateCommon Observations
Chloroform61.2HighOften leads to rapid drying and increased aggregation.[5]
Toluene110.6MediumBetter choice, allows more time for film formation.[5]
Chlorobenzene131.7LowFrequently used for high-quality films due to slow evaporation.[5][12]
o-Dichlorobenzene180.5Very LowCan be used as an additive to slow down evaporation further.[13]
Spin Coating Parameter Optimization

The parameters of the spin coating process directly influence the final film thickness and morphology.[4][14]

ParameterTypical RangeEffect on Aggregation
Spin Speed 1000 - 6000 RPMHigher speeds lead to thinner films and faster solvent evaporation, which can sometimes increase aggregation.[5][15] Finding a balance is key.
Acceleration 1000 - 3000 RPM/sSlower acceleration can allow for more even spreading of the solution before the main spinning stage.
Spin Time 30 - 60 secondsSufficient time is needed to ensure the film is dry, but excessively long times offer no benefit.[5]

Experimental Protocols

Protocol 1: Standard Spin Coating of this compound

This protocol provides a starting point for depositing a neat 9-BC film.

  • Solution Preparation: a. Prepare a 10 mg/mL solution of this compound in chlorobenzene. b. Gently warm the solution to 40-50 °C while stirring to ensure complete dissolution. c. Allow the solution to cool to room temperature. d. Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • Substrate Preparation: a. Clean the substrate using a standard solvent cleaning procedure (e.g., sonication in Alconox, DI water, acetone, IPA). b. Dry the substrate with a nitrogen gun. c. Treat the substrate with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Spin Coating: a. Place the substrate on the spin coater chuck. b. Dispense approximately 50 µL of the filtered solution onto the center of the substrate. c. Spin the substrate using a two-stage program: i. Stage 1: 500 RPM for 10 seconds (for spreading). ii. Stage 2: 3000 RPM for 45 seconds (for drying).

  • Annealing (Optional): a. Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. b. Anneal at 80-120 °C for 10 minutes to remove residual solvent.[5]

Protocol 2: Blending 9-BC with PMMA to Create an Amorphous Film

This protocol describes how to use a polymer host to suppress aggregation.

  • Solution Preparation: a. Prepare a stock solution of PMMA in chlorobenzene (e.g., 20 mg/mL). b. Prepare a stock solution of 9-BC in chlorobenzene (e.g., 20 mg/mL). c. In a new vial, mix the two solutions to achieve the desired weight ratio (e.g., 1:1 ratio of PMMA:9-BC). The total solute concentration should be around 10-20 mg/mL. d. Stir the blend solution overnight to ensure homogeneity. e. Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Substrate Preparation & Spin Coating: a. Follow steps 2 and 3 from Protocol 1. The optimal spin speed may need to be adjusted based on the viscosity of the blended solution.

Visual Guides

Diagram 1: Conceptual Workflow for Aggregation Prevention

This diagram illustrates the key decision points and processes for achieving high-quality films.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment cluster_char Characterization Sol_Prep Solution Preparation (Solvent Choice, Concentration) Sub_Clean Substrate Cleaning & Surface Treatment Spin_Coat Spin Coating (Speed, Time) Sol_Prep->Spin_Coat Filtered Solution Sub_Clean->Spin_Coat Anneal Thermal / Solvent Annealing Spin_Coat->Anneal As-cast Film Analysis Microscopy / Spectroscopy Anneal->Analysis Final Film Analysis->Sol_Prep Aggregation Observed G cluster_process Film Formation Process cluster_result Resulting Film Morphology start_node 9-BC in Solution (Dispersed Molecules) agg_path Rapid Solvent Evaporation good_path Controlled Evaporation + Polymer Host agg_film Aggregated Film (Crystalline Domains) start_node->agg_film Rapid Solvent Evaporation uniform_film Uniform Amorphous Film (Glassy State) start_node->uniform_film Controlled Evaporation + Polymer Host

Caption: Contrasting pathways leading to aggregated vs. uniform films.

References

  • Effects of Additives on Crystallization in Thin Organic Films | Request PDF. (n.d.). ResearchGate. [Link]

  • Role of Tailor-Made Additives in Crystallization from Solution: A Review. (n.d.). ResearchGate. [Link]

  • Suppressing crystallization in solution-processed thin films of organic semiconductors. (2015). MRS Communications, Cambridge Core. [Link]

  • 2532 The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. (n.d.). DergiPark. [Link]

  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization | Request PDF. (n.d.). ResearchGate. [Link]

  • Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization. (2016). PubMed. [Link]

  • Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. (n.d.). RSC Publishing. [Link]

  • Optimum conditions to prepare thin films by spin coating technique? (2013). ResearchGate. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI. [Link]

  • Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole: Effects of Methoxy and tert‐Butyl Substituents | Request PDF. (n.d.). ResearchGate. [Link]

  • Aggregation-Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H-Carbazole: Effects of Methoxy and tert-Butyl Substituents. (2018). PubMed. [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

  • Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. (2024). Advanced Electronic Materials. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects | Request PDF. (n.d.). ResearchGate. [Link]

  • Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes. (2021). PubMed. [Link]

  • Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution. (2011). PubMed. [Link]

  • Synthesis and characterization of semiconducting carbazole thin films. (n.d.). ResearchGate. [Link]

  • Structure and Properties of Thin Films Prepared on Flexible Substrates from SnCl 4 -Derived Solutions. (2024). MDPI. [Link]

  • Optimisation of spin coating parameters for the preparation of ZnO thin films by Grey-Taguchi method | Request PDF. (n.d.). ResearchGate. [Link]

  • Preparation and Electric Property of Polysilsesquioxane Thin Films Incorporating Carbazole Groups | Request PDF. (n.d.). ResearchGate. [Link]

  • Aggregation Induced Emission from Carbazole- based Organic Materials towards Efficient Blue and Bright Yellow Organic Light Emit. (n.d.). DOI. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). ResearchGate. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. (n.d.). MDPI. [Link]

  • Effect of Trace Solvent on the Morphology of P3HT:PCBM Bulk Heterojunction Solar Cells. (n.d.). ACS Publications. [Link]

  • In Situ Analysis of Solvent and Additive Effects on Film Morphology Evolution in Spin-Cast Small-Molecule and Polymer Photovoltaic Materials. (2018). Northwestern Scholars. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. (2021). Journal of Materials Chemistry C. [Link]

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Technical Support Center: Optimizing Layer Thickness in 9-Butyl-9H-carbazole OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers working with 9-Butyl-9H-carbazole (9-BCz) and related carbazole derivatives in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth, practical solutions to common experimental challenges, focusing on the critical parameter of layer thickness optimization. Our approach is rooted in explaining the fundamental device physics to empower you to make informed decisions in your research.

Introduction: The Critical Role of Layer Thickness

In the architecture of an OLED, the thickness of each organic layer—the Hole Injection/Transport Layers (HIL/HTL), the Emissive Layer (EML), and the Electron Transport Layer (ETL)—is a paramount factor governing device performance. This compound is a versatile material, often employed as a hole-transporting material or as a host for phosphorescent emitters in the EML due to its excellent charge carrier mobility and high triplet energy.[1][2] However, its effectiveness is intrinsically linked to the overall device structure.

Optimizing layer thickness is not merely a geometric consideration; it is the primary method for achieving charge balance. An imbalance between the flux of holes and electrons reaching the EML is a principal cause of reduced efficiency and device lifetime.[3][4] Furthermore, layer thicknesses dictate the optical cavity effects within the device, influencing light out-coupling and color purity. This guide provides a structured approach to troubleshoot and optimize your 9-BCz based OLEDs by manipulating this crucial parameter.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the fabrication and testing of 9-BCz OLEDs, presented in a question-and-answer format.

Issue 1: My device exhibits low External Quantum Efficiency (EQE) and Current Efficiency (cd/A).

Question: I've fabricated an OLED using this compound as the HTL, but the efficiency is significantly lower than expected. What is the likely cause related to layer thickness?

Answer: Low efficiency is most often a direct consequence of poor charge carrier balance within the emissive layer.[4] This means that the number of electrons and holes recombining radiatively is not maximized. The primary culprits related to layer thickness are:

  • Electron Leakage: Carbazole derivatives are typically excellent hole transporters.[1] If the ETL is too thin or the HTL (your 9-BCz layer) is too thick, holes can easily reach the EML, but electrons may not. This imbalance allows excess holes to pass through the EML and reach the ETL or even the cathode, where they recombine non-radiatively.

  • Hole Leakage: Conversely, if the HTL is too thin and the ETL is too thick, electrons can flood the EML and pass through to the HTL before they have a chance to recombine with a hole.[5]

  • Recombination Zone Misplacement: The physical location of electron-hole recombination is critical. An improperly balanced structure can push the recombination zone too close to one of the transport layers. This can lead to exciton quenching by the adjacent layer or the cathode, reducing radiative decay.[6]

Troubleshooting Steps:

  • Thicken the ETL: The most common issue with carbazole HTLs is their high hole mobility. To counteract this, systematically increase the thickness of your ETL (e.g., in 10 nm increments from a baseline of 30 nm). A thicker ETL can slow down electron transport, allowing for a better charge balance to be achieved within the EML.[7]

  • Adjust the HTL Thickness: While counterintuitive, a sub-optimally thick HTL can also be an issue. Systematically vary the 9-BCz HTL thickness (e.g., from 20 nm to 60 nm). An overly thick HTL can increase the driving voltage and series resistance, while a very thin layer might not adequately support hole injection and transport.[8]

  • Introduce Charge Blocking Layers: If simple HTL/ETL adjustments are insufficient, introduce an electron-blocking layer (EBL) between the EML and the HTL, or a hole-blocking layer (HBL) between the EML and the ETL. These layers are designed to confine charge carriers within the EML, forcing them to recombine.[3][9]

Issue 2: The turn-on voltage of my device is very high, leading to poor power efficiency (lm/W).

Question: My 9-BCz based OLED requires a high voltage to start emitting light. How can I reduce this?

Answer: A high turn-on voltage is typically caused by large energy barriers for charge injection or high series resistance within the device stack.

  • Excessive Layer Thickness: The most direct cause is simply having organic layers that are too thick. Since organic materials have relatively low conductivity, thicker layers increase the overall device resistance, requiring a higher voltage to drive the same current.[10] This is particularly true for transport layers.

  • Poor Charge Injection: While not strictly a thickness issue of the HTL or ETL, the thickness of the injection layers (HIL and EIL) is critical. For instance, an EIL like Lithium Fluoride (LiF) has an optimal thickness, often around 0.5-1.0 nm for Al cathodes.[11] Deviating from this can severely impede electron injection.

  • Charge Accumulation: If there is a significant mismatch in charge mobility (e.g., fast holes from 9-BCz, slow electrons from the ETL), charges can accumulate at an internal interface (e.g., EML/ETL). This creates a space charge effect that opposes the applied field, necessitating a higher voltage to overcome it.[12]

Troubleshooting Steps:

  • Reduce Overall Device Thickness: Evaluate the total thickness of your organic stack. If it exceeds ~150 nm, consider reducing the thickness of the transport layers. Start by decreasing the thickest transport layer in 5-10 nm steps.

  • Optimize HTL Thickness: A study using poly(N-vinylcarbazole) (PVK), a related polymer, found that the lowest turn-on voltage was achieved with a relatively thin HTL of 15 nm.[8] While the optimal value for 9-BCz will vary, this suggests that an overly thick HTL can be detrimental.

  • Verify Injection Layer Thickness: Ensure your HIL (e.g., MoO₃) and EIL (e.g., LiF) are at their optimal thicknesses. For LiF, this is often a sub-nanometer to a few-nanometer range.[11] An EIL that is too thick can act as an insulating barrier.

Issue 3: My device shows poor color purity or the color shifts as I increase the voltage.

Question: The emission from my OLED is not the pure color I expect from my emitter, and it changes with brightness. What's wrong?

Answer: Color instability is often a sign that light is being emitted from unintended locations within the device stack.

  • Recombination Zone Shift: As the driving voltage increases, the balance of injected charges can change, causing the recombination zone to shift physically within the EML or even move into an adjacent transport layer.[13] If the transport layer also has some emissive properties (e.g., blue emission from a carbazole host), you will see parasitic emission that contaminates the primary color.

  • Exciplex Formation: Emission can occur at the interface between two layers, such as the HTL and EML. This "exciplex" emission is typically broad and red-shifted compared to the emission of the primary emitter, resulting in poor color purity.[13] The likelihood of exciplex formation is highly dependent on the energy level alignment and the proximity of the layers.

  • Optical Cavity Effects: The thicknesses of all layers, including the transparent conductor (ITO) and the organic layers, create a microcavity. This cavity can enhance or suppress certain wavelengths, altering the perceived emission color. If the layer thicknesses are not optimized for the desired emission wavelength, the color can be distorted.[5]

Troubleshooting Steps:

  • Adjust HTL/ETL Thickness to Confine Recombination: To prevent the recombination zone from shifting, you need to better confine it. Try increasing the thickness of the transport layer on the side where leakage is suspected. For example, if you see parasitic blue emission from your 9-BCz HTL, it means the recombination zone is too close to it. Increasing the ETL thickness may help push the zone back into the center of the EML.[14]

  • Optimize EML Thickness: The thickness of the emissive layer itself is crucial. A thinner EML can sometimes lower the turn-on voltage but may increase the risk of exciton quenching at the interfaces.[10] A thicker EML provides a wider region for recombination but can increase the driving voltage. A typical starting point for EML thickness is 20-30 nm.

  • Model Optical Effects: If possible, use optical simulation software to model the microcavity effects. This allows you to predict the optimal thicknesses for the ITO and organic layers to maximize the out-coupling of your target wavelength.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound (9-BCz) layer and how does its thickness affect this function?

9-BCz is primarily used as a Hole Transport Layer (HTL) or as a host material in a phosphorescent EML.

  • As an HTL: Its main role is to facilitate the transport of holes from the anode/HIL to the EML while blocking the passage of electrons from the EML. The thickness of the HTL is a trade-off: it must be thick enough to prevent electrical shorts and to effectively block electrons, but not so thick that it significantly increases the device's operating voltage and series resistance.[8][9]

  • As a Host in the EML: It forms the matrix in which emitter dopant molecules are dispersed. It transports both holes and electrons (though it's hole-dominant) to the dopant molecules for recombination. The EML thickness must be sufficient to capture most recombination events but thin enough to maintain a reasonable driving voltage.

Q2: What is the general impact of increasing the Emissive Layer (EML) thickness?

Increasing the EML thickness generally leads to a higher driving voltage due to increased resistance.[10] However, it can sometimes improve efficiency up to a certain point by providing a larger volume for recombination, reducing the probability of excitons reaching and being quenched by the transport layers. For example, one study found a 55 nm EML to be optimal for its specific structure.[10]

Q3: Why is balancing the HTL and ETL thickness so critical for performance?

Achieving a high internal quantum efficiency (approaching 100%) requires that every electron injected is matched by a hole within the EML. Because holes (in carbazoles) and electrons (in common ETL materials like Alq₃ or TPBi) have different mobilities, their transport rates must be balanced by adjusting their path length (i.e., the layer thickness).[4][7] If the HTL is 40 nm and the ETL is 40 nm, but holes move twice as fast as electrons, there is an imbalance. To correct this, one might increase the ETL thickness or decrease the HTL thickness to equalize the arrival time of charges in the EML.

Q4: What are recommended starting thicknesses for fabricating a 9-BCz based OLED?

While the optimal values are highly dependent on the specific materials and device architecture, a good starting point for experimentation is:

  • HIL (e.g., HATCN, MoO₃): 5-10 nm

  • HTL (this compound): 30-50 nm[8]

  • EML (Host:Dopant): 20-30 nm

  • ETL (e.g., TPBi, Bphen): 30-50 nm[7]

  • EIL (e.g., LiF): 0.8-1.5 nm[11]

  • Cathode (e.g., Al): 100 nm

From this baseline, you can perform systematic sweeps of the HTL and ETL thicknesses as described in the troubleshooting section.

Part 3: Data & Visualization

Table 1: Summary of Layer Thickness Effects on OLED Performance
LayerThickness ChangeImpact on Turn-On VoltageImpact on Efficiency (EQE)Causality & Key Considerations
HTL IncreaseIncreaseMay increase or decreaseThicker layers increase resistance. Efficiency is maximized at the optimal thickness for charge balance with the ETL.[8]
EML IncreaseIncreaseIncreases to an optimum, then decreasesA thicker EML reduces interface quenching but increases resistance. An overly thick EML can lead to charge imbalance if one carrier type is trapped.[5][10]
ETL IncreaseIncreaseMay increase or decreaseCrucial for balancing fast hole transport from carbazole HTLs. Optimal thickness depends heavily on HTL thickness and material mobilities.[7][15]
EIL Increase (beyond optimum)Significant IncreaseRapid DecreaseThe EIL works via tunneling or doping mechanisms at a very specific thickness (~1 nm). A thick EIL acts as an insulator, blocking electron injection.[11]
Diagrams
Typical OLED Device Architecture

The following diagram illustrates a standard multi-layer OLED stack where a material like this compound would be used.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) EIL->Cathode ETL ETL ETL->EIL EML EML (Host + Emitter) EML->ETL Light Light Emission ↑ EML->Light HTL HTL (e.g., 9-BCz) HTL->EML HIL HIL (e.g., MoO₃) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Troubleshooting Workflow for Low Efficiency

This workflow provides a logical path for diagnosing and solving issues of low External Quantum Efficiency (EQE).

Troubleshooting_Workflow start Low EQE Observed check_balance Is Charge Balance the Likely Issue? start->check_balance vary_etl Systematically Increase ETL Thickness (e.g., 30-70 nm) check_balance->vary_etl Yes check_quenching Is Interfacial Quenching Suspected? check_balance->check_quenching No vary_htl Vary HTL Thickness (e.g., 20-60 nm) vary_etl->vary_htl add_bl Introduce Blocking Layers (EBL or HBL) vary_htl->add_bl end EQE Improved add_bl->end vary_eml Optimize EML Thickness (e.g., 20-40 nm) check_quenching->vary_eml Yes vary_eml->end

Caption: Logical workflow for troubleshooting low EQE.

Part 4: Experimental Protocols

Protocol 1: Systematic Optimization of HTL/ETL Thickness

This protocol describes a methodical approach to find the optimal charge balance by varying transport layer thicknesses.

Objective: To determine the HTL and ETL thickness combination that yields the highest current efficiency (cd/A) and lowest operating voltage.

Methodology:

  • Establish a Baseline: Fabricate a set of devices with your standard architecture and a central thickness value for the HTL and ETL (e.g., HTL = 40 nm, ETL = 40 nm). This is your control group.

  • Vary ETL Thickness: Keeping the HTL thickness constant (e.g., at 40 nm), fabricate a series of devices where the ETL thickness is varied. A recommended range is 20 nm, 30 nm, 40 nm, 50 nm, and 60 nm. This helps to counteract the typically high hole mobility of the 9-BCz HTL.[7]

  • Analyze Results: Measure the current density-voltage-luminance (J-V-L) characteristics for each device. Plot current efficiency vs. current density. Identify the ETL thickness that provides the peak efficiency.

  • Vary HTL Thickness: Using the optimal ETL thickness determined in Step 3, fabricate a new series of devices. In this set, keep the ETL constant and vary the HTL (9-BCz) thickness. A recommended range is 20 nm, 30 nm, 40 nm, and 50 nm.[8]

  • Final Analysis: Analyze the J-V-L data for the second set of devices. The combination of the optimal HTL and ETL thickness from these experiments should yield a device with significantly improved charge balance and overall performance.

Protocol 2: Device Fabrication via Thermal Evaporation

Objective: To fabricate a consistent and reliable multi-layer OLED device.

Apparatus: High-vacuum thermal evaporation chamber (< 1 x 10⁻⁶ Torr), quartz crystal microbalance (QCM) for thickness monitoring, substrate holders.

Methodology:

  • Substrate Preparation: Begin with pre-patterned ITO-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-ozone for 10 minutes to increase the ITO work function and remove organic residues.[4]

  • Load Materials: Load the organic materials (e.g., HIL, 9-BCz, EML host/dopant, ETL) and metals (e.g., LiF, Al) into separate thermal evaporation boats within the chamber.

  • Pump Down: Mount the substrates and pump the chamber down to a high vacuum (base pressure < 1 x 10⁻⁶ Torr).

  • Sequential Deposition: Deposit the layers sequentially without breaking vacuum.

    • Organic Layers (HIL, HTL, EML, ETL): Use a slow deposition rate, typically 0.5-1.5 Å/s, to ensure the formation of uniform, amorphous films.[16]

    • EIL (LiF): Use a very slow rate of 0.1-0.2 Å/s for precise thickness control.

    • Cathode (Al): Use a higher deposition rate of 3-5 Å/s to ensure good film conductivity.[16]

  • Thickness Monitoring: Use the QCM to monitor the thickness of each layer in real-time. Ensure the tooling factor for each material is correctly calibrated.

  • Encapsulation: After deposition, transfer the devices to an inert atmosphere glovebox without exposure to air or moisture. Encapsulate the devices using a UV-cured epoxy and a glass coverslip to prevent degradation.[3]

References

  • Fadavieslam, M.R. (n.d.). The effect of thickness of light emitting layer on physical properties of OLED devices. [Online] Available at: [Link]

  • Kafle, P., et al. (2024). Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. MDPI. [Online] Available at: [Link]

  • ResearchGate (n.d.). Turn-on voltage of devices as a function of LiF thicknesses. [Online] Available at: [Link]

  • Wikipedia (n.d.). OLED. [Online] Available at: [Link]

  • Chen, C.-H., et al. (2022). Effects of electron transport layer thickness on light extraction in corrugated OLEDs. Scientific Reports. [Online] Available at: [Link]

  • Barbosa-Garcia, O., et al. (2018). White Organic Light emitting diodes based On exciplex states by using a new carbazole derivative as single emitter Layer. ResearchGate. [Online] Available at: [Link]

  • Lee, S., et al. (2024). Optimizing OLED performance on polyimide substrates: Evaluation of ITO and organic layer thicknesses with different encapsulations. Journal of the Society for Information Display. [Online] Available at: [Link]

  • Wang, Y., et al. (2002). Influence of thickness of hole transport layer on performance of OLED. ResearchGate. [Online] Available at: [Link]

  • Chen, C.-H., et al. (2022). Effects of electron transport layer thickness on light extraction in corrugated OLEDs. ResearchGate. [Online] Available at: [Link]

  • Rather, J.A., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH National Library of Medicine. [Online] Available at: [Link]

  • Cuong, N.K. (2011). Study on current–voltage characteristics of OLEDs using Alq3 as the electron transport layer. VNU Journal of Science. [Online] Available at: [Link]

  • Kafle, P., et al. (2024). Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. R Discovery. [Online] Available at: [Link]

  • Wang, Y., et al. (2004). Optimal thickness of hole transport layer in doped OLEDs. ResearchGate. [Online] Available at: [Link]

  • Gandeepan, P., et al. (2017). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Online] Available at: [Link]

  • Borosil Scientific (2024). Optimizing OLED Performance with Carbazole-Based Materials. [Online] Available at: [Link]

  • Bernal, W.E., et al. (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Online] Available at: [Link]

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Technical Support Center: Managing Impurities in 9-Butyl-9H-carbazole for Electronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 9-Butyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize this critical compound in advanced electronic applications. The performance, efficiency, and lifespan of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), are inextricably linked to the purity of the constituent materials.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, manage, and eliminate impurities in your this compound samples.

The Critical Role of Purity in this compound

This compound is a key building block and host material in organic electronics due to its excellent charge transport properties and high triplet energy. However, even trace amounts of impurities can have a devastating impact on device performance. These unwanted molecules can act as charge traps, quenching sites for excitons, or degradation initiators, leading to reduced efficiency, shorter operational lifetimes, and color instability.[2][3] Therefore, achieving and maintaining ultra-high purity (>99.9%) is not just a recommendation; it is a prerequisite for high-performance applications.

Troubleshooting Guide: Purification & Analysis

This section is structured in a question-and-answer format to directly address common issues encountered during the purification and analysis of this compound.

Recrystallization Issues

Question: My recrystallization yield for this compound is extremely low. What are the likely causes and solutions?

Answer: Low recovery is a frequent issue in recrystallization, typically stemming from suboptimal solvent conditions or procedural errors. Here’s a breakdown of the causality and corrective actions:

  • Cause 1: Excessive Solvent Volume. The most common error is using too much hot solvent to dissolve the crude product.[4] this compound will remain in the mother liquor upon cooling if the solution is not supersaturated.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until a clear solution is achieved.[4]

  • Cause 2: Improper Solvent Choice. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.

    • Solution: Conduct small-scale solvent screening tests. A good starting point for carbazole derivatives is ethanol or a mixed solvent system like hexane/ethyl acetate.[4] For this compound, petroleum ether has also been successfully used to grow high-quality crystals.[1]

  • Cause 3: Cooling Too Rapidly. Rapid cooling, such as immediately placing the hot flask in an ice bath, promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature first to form larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.[4]

Question: My crystals still appear colored or discolored after recrystallization. How can I remove these persistent impurities?

Answer: Colored impurities are often highly conjugated organic molecules that co-precipitate with your product.

  • Solution 1: Activated Charcoal Treatment. Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Solution 2: Sequential Recrystallization. A second recrystallization is often necessary to achieve high purity.[4] The mother liquor from the first crystallization contains a higher concentration of impurities; therefore, a subsequent crystallization of the isolated solid will be more effective.

Column Chromatography Issues

Question: I'm observing poor separation of my product from impurities during column chromatography. What can I do to improve resolution?

Answer: Poor separation on a silica gel column is typically due to an incorrect mobile phase polarity or improper column packing.[4][5]

  • Cause 1: Inappropriate Mobile Phase. If the mobile phase is too polar, all compounds, including your product and impurities, will elute too quickly with little separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the this compound.[4] A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture, beginning with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate concentration.[4][6]

  • Cause 2: Column Overloading. Loading too much crude material onto the column leads to broad bands that overlap, making separation impossible.[4]

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If you need to purify a large amount, use a larger column rather than overloading a small one.

  • Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to uneven solvent flow and band distortion.

    • Solution: Ensure you pack the column carefully, either as a slurry or by dry packing followed by careful solvent addition. Tap the column gently during packing to ensure a uniform bed and never let the solvent level drop below the top of the silica.[5]

Analytical & Handling Issues

Question: How can I set up a reliable HPLC method to assess the purity of this compound?

Answer: A reverse-phase HPLC (RP-HPLC) method is well-suited for analyzing this compound.[7]

  • Recommended Method: A C18 column is standard. A mobile phase consisting of acetonitrile and water is effective.[7] A gradient elution (gradually increasing the acetonitrile concentration) is often best for separating impurities with different polarities. For detection, use a UV detector set to a wavelength where the carbazole moiety absorbs strongly (e.g., ~293 nm). If your system is connected to a mass spectrometer (MS), use formic acid instead of phosphoric acid as a mobile phase modifier.[7][8]

Question: My NMR spectrum shows unexpected peaks. How do I determine if they are impurities?

Answer: Unidentified peaks in an NMR spectrum are a common problem.

  • Solution 1: Check for Residual Solvents. Common solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) have characteristic chemical shifts. Compare the unknown peaks to a standard solvent reference table.

  • Solution 2: Identify Starting Material. The most likely impurity is unreacted 9H-carbazole. This will be missing the signals corresponding to the butyl group and will have a characteristic NH proton signal.

  • Solution 3: Look for Isomers or By-products. Synthesis can sometimes result in impurities like 3,6-dibutyl-9H-carbazole or other isomers. These can be difficult to identify without reference spectra but may be suggested by mass spectrometry data.[9] Advanced 2D NMR techniques (like COSY and HSQC) can help in structural elucidation.[10][11]

Question: My high-purity this compound is developing a yellowish tint over time. What is causing this degradation?

Answer: Carbazole derivatives can be susceptible to oxidation, especially when exposed to light and air. The nitrogen atom and the aromatic rings can be oxidized, leading to colored by-products that act as performance-degrading impurities.

  • Solution: Always store high-purity material in a tightly sealed, amber glass vial to protect it from light.[12][13] For long-term storage, purge the vial with an inert gas like argon or nitrogen and store it in a cool, dry, and dark place, such as a desiccator or a glovebox.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the minimum purity level for this compound required for high-performance OLEDs? A1: For most electronic applications, particularly in OLEDs, a purity of at least 99.9% is required. For commercial-grade devices and advanced research, purities exceeding 99.95% are often necessary. This is typically verified by a combination of HPLC, GC-MS, and elemental analysis.

Q2: What is the single most effective purification technique? A2: There is no single "best" method. A multi-step purification strategy is almost always required. A typical sequence is:

  • Column Chromatography: To remove the bulk of synthetic by-products and unreacted starting materials.

  • Recrystallization: To remove closely related impurities and improve the crystalline quality.

  • Sublimation: As a final step for electronic-grade materials, sublimation under high vacuum is excellent for removing non-volatile inorganic salts and residual solvents, yielding a highly pure, solvent-free product.

Q3: How should I handle the material to avoid introducing contaminants? A3: Handle the material in a clean environment, such as a laminar flow hood or glovebox.[15] Use clean spatulas and glassware. Avoid contact with skin, as oils and salts can be contaminants; always wear appropriate gloves.[14]

Experimental Protocols
Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate). The ideal solvent will dissolve the product when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is just dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.[4]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (~55-60 °C) to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to determine the optimal solvent system (e.g., a hexane/ethyl acetate mixture) that gives your product an Rf value of approximately 0.2-0.3.[4]

  • Column Packing: Pack a glass column with silica gel (slurry packing is often preferred). Ensure the packing is uniform and free of air bubbles.[4]

  • Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene). Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Carefully add the mobile phase to the column, ensuring the solvent level never drops below the top of the silica bed. Begin collecting fractions.

  • Monitoring: Monitor the elution of compounds using TLC on the collected fractions.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data & Visualization
Table 1: Comparison of Purification Techniques
TechniqueTypical Purity AchievedScalabilityKey AdvantagePrimary Impurities Removed
Recrystallization 99% - 99.9%HighCost-effective, simple setupStructurally similar by-products, colored impurities
Column Chromatography 98% - 99.5%MediumExcellent for separating compounds with different polaritiesGross impurities, starting materials, most by-products
Vacuum Sublimation > 99.95%LowYields ultra-pure, solvent-free materialResidual solvents, non-volatile salts, some organic impurities
Diagrams

PurificationWorkflow Crude Crude this compound Column Column Chromatography Crude->Column Remove Gross Impurities Recrystallize Recrystallization Column->Recrystallize Remove Similar By-products Analysis Purity Analysis (HPLC, GC-MS, NMR) Column->Analysis Sublime Vacuum Sublimation Recrystallize->Sublime Final Polishing & Solvent Removal Recrystallize->Analysis Pure High-Purity Product (>99.9%) Sublime->Pure Sublime->Analysis

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_purification Purification Issues cluster_analysis Analysis & Handling Issues Start Problem Encountered P1 Low Recrystallization Yield? Start->P1 P2 Poor Column Separation? Start->P2 A1 Material Discoloring? Start->A1 A2 Unknown NMR Peaks? Start->A2 P1_Sol1 Use minimum hot solvent P1->P1_Sol1 Yes P1_Sol2 Cool slowly P1->P1_Sol2 Yes P2_Sol1 Optimize mobile phase via TLC P2->P2_Sol1 Yes P2_Sol2 Check column loading P2->P2_Sol2 Yes A1_Sol1 Store under inert gas A1->A1_Sol1 Yes A1_Sol2 Protect from light A1->A1_Sol2 Yes A2_Sol1 Check for residual solvent A2->A2_Sol1 Yes A2_Sol2 Compare with starting material A2->A2_Sol2 Yes

Caption: Troubleshooting decision tree for common issues.

References
  • This compound - SIELC Technologies. (2018-05-16). Available at: [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. (2013). Available at: [Link]

  • Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole - Structural Chemistry. (2015). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • This compound - PMC - NIH. Available at: [Link]

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  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Available at: [Link]

  • 9-(4-tert-Butylphenyl)-9H-carbazole, min 98% (HPLC), 1 gram - CP Lab Safety. Available at: [Link]

  • ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene... - ResearchGate. Available at: [Link]

  • 9H-Carbazole, 9-methyl- - the NIST WebBook. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024-11-20). Available at: [Link]

  • Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (2020-04-27). Available at: [Link]

  • Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025-08-06). Available at: [Link]

  • 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - Taylor & Francis Online. Available at: [Link]

  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - MDPI. (2021-03-21). Available at: [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. Available at: [Link]

  • Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole: Effects of Methoxy and tert‐Butyl Substituents | Request PDF - ResearchGate. (2025-10-17). Available at: [Link]

  • (PDF) 9-Butyl-3-nitro-9H-carbazole - ResearchGate. (2016-11-07). Available at: [Link]

  • 9-Ethyl-9H-carbazole-3-carbaldehyde - PubMed. Available at: [Link]

  • Chemical Properties of Carbazole (CAS 86-74-8) - Cheméo. Available at: [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 | Pharmacia. (2021-05-18). Available at: [Link]

  • (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde - ResearchGate. Available at: [Link]

  • Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria - PubMed. Available at: [Link]

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Validation & Comparative

9-Butyl-9H-carbazole vs other carbazole derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-Butyl-9H-carbazole and its Place Among Carbazole Derivatives in OLED Technology

For researchers and materials scientists at the forefront of organic electronics, the carbazole moiety is a cornerstone in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic structures, carbazole derivatives are integral to achieving efficient, bright, and long-lasting displays and lighting.[1][2]

This guide provides a comparative analysis of a simple yet relevant derivative, this compound, against other widely-used and structurally diverse carbazole-based materials. While direct, side-by-side performance data for this compound in standardized OLED devices is not extensively documented in current literature, this guide synthesizes available data on its properties and benchmarks it against well-characterized alternatives. By examining the structure-property relationships, we aim to provide a clear perspective on its potential and limitations for OLED applications.

The Contenders: A Molecular-Level View

The performance of a carbazole derivative in an OLED is intrinsically linked to its molecular architecture. The position and nature of substituents on the carbazole core dictate its electronic energy levels, charge carrier mobility, and morphological stability. Here, we compare the simple N-alkylated this compound with more complex, industry-standard derivatives.

This compound : This molecule represents one of the simplest modifications of the carbazole core, featuring a butyl chain attached to the nitrogen atom. This N-alkylation primarily serves to improve solubility in organic solvents, which is advantageous for solution-based processing methods. The alkyl chain is electronically isolating and does not significantly alter the inherent electronic properties of the carbazole core itself. Crystallographic studies confirm its essentially planar tricyclic aromatic ring system, a key feature for charge transport.[3]

Benchmark Carbazole Derivatives :

  • CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) : A classic and widely used host material, particularly for green and red phosphorescent OLEDs (PhOLEDs). Its structure, featuring two carbazole units linked by a biphenyl bridge, provides good hole transport and a reasonably high triplet energy.[4]

  • mCP (1,3-Bis(N-carbazolyl)benzene) : Known for its very high triplet energy, mCP is a benchmark host material for blue PhOLEDs, where preventing energy loss from the high-energy blue emitter is critical.[4]

  • 3,6-Di-tert-butyl-9H-carbazole Derivatives : Attaching bulky alkyl groups like tert-butyl to the 3 and 6 positions of the carbazole core enhances solubility and, crucially, introduces steric hindrance. This can prevent intermolecular aggregation, which often leads to quenching of luminescence, thereby improving photoluminescence quantum yields in the solid state.[5]

Caption: Molecular structures of this compound and benchmark derivatives.

Comparative Analysis of Physicochemical Properties

The suitability of a carbazole derivative for a specific role within an OLED is determined by its fundamental physicochemical properties. These include the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the triplet energy (ET), and the glass transition temperature (Tg), which indicates morphological stability.

PropertyThis compoundCBPmCP3,6-Di-tert-butyl DerivativesCausality and Field Insights
HOMO (eV) ~ -5.8 [a]-5.7 to -6.1-5.9 to -6.2-5.3 to -5.8Why it matters: Determines the energy barrier for hole injection from the anode/adjacent layer. N-alkylation has a minimal effect, whereas C-arylation can slightly deepen the HOMO level. Bulky electron-donating tert-butyl groups raise the HOMO energy.[5][6][7]
LUMO (eV) ~ -2.2 [a]-2.2 to -2.7-2.4 to -2.7-1.9 to -2.5Why it matters: Influences electron injection and transport. The LUMO is largely localized on the carbazole core in simple derivatives. Arylation can lower the LUMO, tuning the band gap.[6][7]
Triplet Energy (ET) (eV) ~ 2.9-3.0 [b]2.562.90~2.9-3.0Why it matters (Critical for Hosts): Must be higher than the emitter's ET to prevent reverse energy transfer and ensure high phosphorescent efficiency. The unconjugated butyl group does not lower the high intrinsic ET of the carbazole core, unlike the biphenyl bridge in CBP.[4]
Glass Transition Temp. (Tg) (°C) Low [c]~110~62HighWhy it matters: A high Tg signifies better thermal stability and resistance to morphological changes (crystallization) during device operation, which enhances device lifetime. Simple alkyl chains generally result in lower Tg compared to rigid, bulky, or fused-ring structures.[4]

[a]Estimated based on typical values for N-alkylated carbazoles like Poly(N-vinylcarbazole) (PVK). [b]Estimated based on the high triplet energy of the core carbazole unit, which is not reduced by the non-conjugated alkyl substituent. [c]Expected to be low due to the flexible butyl chain and lack of intermolecular interactions that promote a stable amorphous state.

Performance in OLED Devices: A Comparative Overview

While a direct device-to-device comparison is challenging due to varying architectures reported in the literature, we can analyze the performance of benchmark materials to establish a context for where this compound might fit.

Material (Role)EmitterMax EQE (%)Max Current Eff. (cd/A)Max Luminance (cd/m²)Key Insights
CBP (Host)Ir(ppy)3 (Green)~16.1~58.4>10,000CBP is a workhorse for green PhOLEDs, offering a good balance of charge transport and a sufficient (though not ideal for blue) triplet energy.[6]
mCP (Host)FIrpic (Blue)~15.0~14.9 (lm/W)>5,000The high triplet energy of mCP makes it an effective host for blue phosphorescent emitters, minimizing efficiency roll-off. Its low Tg, however, can be a concern for operational stability.[4]
Carbazole-π-Imidazole (Emitter)N/A (Non-doped)4.43-11,364This demonstrates that carbazole units can be incorporated into complex bipolar molecules to act as efficient deep-blue emitters.[8]
2,7-Disubstituted Carbazole (Host)Blue Phosphor10.323.9>9,170Strategic C-C coupling at the 2 and 7 positions can yield host materials with excellent performance, highlighting the importance of substitution patterns.[1]

Analysis for this compound :

  • As a Hole Transport Material (HTM) : Due to its simple structure and the good hole-transporting nature of the carbazole core, this compound could function as a basic HTM. However, its expected low glass transition temperature would likely make it less stable and performant compared to materials with more rigid structures like TCTA or NPB.[9]

  • As a Host Material : Its estimated high triplet energy makes it theoretically suitable for hosting blue phosphorescent emitters. The key challenge, again, would be its morphological instability (low Tg). Furthermore, its charge transport is purely hole-dominant, which can lead to an imbalance of charge carriers in the emissive layer, a problem that bipolar host materials are designed to solve.

Experimental Protocols

To facilitate further research, this section provides detailed, validated methodologies for the synthesis of this compound and the fabrication and characterization of OLEDs.

Synthesis of this compound (N-Alkylation)

This protocol describes a standard procedure for the N-alkylation of carbazole.

Rationale: This is a direct and efficient method to functionalize the nitrogen atom of the carbazole ring. The use of a strong base like potassium hydroxide deprotonates the N-H group, creating a nucleophilic carbazolide anion that readily reacts with an alkyl halide like 1-bromobutane via an SN2 reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-carbazole (1 equivalent) and powdered potassium hydroxide (3 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. The formation of the potassium carbazolide salt may be observed.

  • Alkylation: Add 1-bromobutane (1.2-1.5 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device.

Rationale: Vacuum thermal evaporation is the industry-standard method for producing high-performance small-molecule OLEDs. It allows for precise control over the thickness and purity of each layer, which is critical for achieving balanced charge injection and transport, leading to high efficiency and device stability.

oled_structure cluster_light Glass Glass Substrate ITO Anode (ITO) Glass->ITO HTL Hole Transport Layer (HTL) (e.g., CBP, mCP) ITO->HTL Holes (h+) EML Emissive Layer (EML) (Host:Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons (e-) Light Light Emission (hν) EML->Light EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Structure of a typical multilayer OLED device.

Step-by-Step Protocol:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.

  • Chamber Pump-down: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber and pump down to a base pressure of < 10⁻⁶ Torr.

  • Hole Transport Layer (HTL) Deposition: Evaporate the chosen hole-transporting material (e.g., TCTA, NPB) onto the ITO substrate. A typical thickness is 30-50 nm, with a deposition rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP, mCP) and the phosphorescent emitter (guest) from separate sources. The doping concentration of the guest is typically 5-10%. A typical EML thickness is 20-30 nm.

  • Electron Transport Layer (ETL) Deposition: Deposit an electron-transporting material (e.g., TPBi, Alq₃) onto the EML. A typical thickness is 20-40 nm.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (0.5-1 nm) of an electron-injection material like Lithium Fluoride (LiF) to facilitate electron injection from the cathode.

  • Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the pixels. A typical thickness is 100 nm.

  • Encapsulation: After deposition, transfer the devices to an inert atmosphere (e.g., a glovebox) and encapsulate them using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.

Conclusion and Outlook

This compound stands as a foundational molecule within the vast family of carbazole derivatives. Its primary advantage lies in its simple structure and the ease of synthesis, which could translate to lower material costs. The N-butyl group enhances solubility without compromising the intrinsically high triplet energy of the carbazole core.

However, a comparative analysis against established benchmarks like CBP and mCP reveals significant challenges. The primary drawback of this compound is its likely poor morphological stability, indicated by an expected low glass transition temperature. In modern OLEDs, where operational lifetime is paramount, amorphous materials with high Tg are essential to prevent performance degradation. Furthermore, its purely hole-transporting nature is less desirable than the balanced charge transport offered by more complex bipolar host materials.

Future Research Directions:

  • Systematic Characterization: There is a clear need for experimental determination of the key photophysical and electrochemical properties of this compound, including its HOMO/LUMO levels, triplet energy, and hole mobility.

  • Device-Level Testing: Fabricating and testing this compound in standardized OLED architectures as both an HTL and a host material would provide the necessary empirical data to definitively assess its performance against other derivatives.

  • Structural Modification: While simple, the this compound core could serve as a starting point for more complex derivatives. For example, incorporating bulky groups at the 3 and 6 positions could improve the Tg and solid-state quantum yield, potentially leading to a cost-effective and high-performance material.

References

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A Senior Application Scientist's Guide to Hole-Transport Materials for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole-Transport Materials in OLED Efficacy

Organic Light-Emitting Diodes (OLEDs) have transitioned from a promising laboratory technology to a dominant force in the display and lighting industries.[1][2] This success is built upon a sophisticated multilayer device architecture where each layer performs a specific function to maximize efficiency and operational stability.[1][3] Among these, the Hole-Transport Layer (HTL) is indispensable.[1][4] Positioned between the transparent anode (typically Indium Tin Oxide, or ITO) and the emissive layer (EML), the HTL is tasked with three primary functions:

  • Efficient Hole Injection: It must possess an appropriate Highest Occupied Molecular Orbital (HOMO) energy level to minimize the energy barrier for holes being injected from the anode.[5]

  • Balanced Charge Transport: It must efficiently transport these holes to the EML to recombine with electrons.[1] The hole mobility of the HTM is a critical parameter that dictates the performance of the device.[5]

  • Electron Blocking: The HTL's Lowest Unoccupied Molecular Orbital (LUMO) level should be high enough to prevent electrons from the EML from "leaking" through to the anode, which would otherwise reduce the probability of radiative recombination (light emission).[5][6]

The selection of an appropriate Hole-Transport Material (HTM) is therefore a critical decision in OLED design, directly influencing the device's turn-on voltage, power efficiency, color purity, and, crucially, its operational lifetime.[2][7] This guide provides a comparative analysis of the primary classes of HTMs, supported by performance data and detailed experimental protocols for their characterization, aimed at researchers and engineers working to advance OLED technology.

Classification and Comparative Analysis of Hole-Transport Materials

HTMs can be broadly categorized into three main classes: small molecules, polymers, and inorganic compounds. Each class offers a distinct set of advantages and disadvantages related to performance, processing, and stability.

Small Molecule HTMs

Small molecule HTMs are the most established class of materials, characterized by their well-defined molecular structures and high purity, which is achievable through sublimation. They are typically deposited via vacuum thermal evaporation (VTE), a process that allows for precise control over film thickness and morphology.[5][8]

  • Key Examples:

    • NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine): For decades, NPB has been the benchmark small molecule HTM due to its good hole mobility and thermal stability.[7]

    • TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): TAPC is another widely used HTM, often noted for its higher hole mobility and higher glass transition temperature (Tg) compared to NPB, which can contribute to better device stability.[7]

  • Advantages: High purity, excellent batch-to-batch reproducibility, and well-understood properties.

  • Disadvantages: VTE is a capital-intensive process, and small molecule films can be susceptible to crystallization over time, leading to device failure.[5]

Polymeric HTMs

Polymeric HTMs offer the significant advantage of being solution-processable, opening the door to low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.[9]

  • Key Example:

    • PEDOT:PSS (Poly(3,4-ethylenedoxythiophene) polystyrene sulfonate): This is the most ubiquitous polymeric HTM.[10] It is a water-based dispersion that forms smooth, conductive films. It planarizes the ITO surface and its work function is well-matched for hole injection.[10]

  • Advantages: Low-cost solution processing, excellent film-forming properties, and high transparency.

  • Disadvantages: PEDOT:PSS is inherently acidic and hygroscopic, which can lead to the corrosion of the ITO anode and degradation of the organic layers, ultimately limiting device lifetime. Its conductivity and performance can also vary between batches.[11][12]

Inorganic HTMs

Inorganic materials, particularly transition metal oxides, are gaining traction as HTMs due to their exceptional stability, high mobility, and transparency.

  • Key Examples:

    • Molybdenum Oxide (MoO₃): Known for its deep work function, which facilitates efficient hole injection from ITO.

    • Nickel Oxide (NiO): Offers high conductivity and stability, making it suitable for long-lasting devices.

  • Advantages: Superior chemical and thermal stability, high hole mobility, and often processed at lower temperatures than other inorganic materials.

  • Disadvantages: Can require specific deposition techniques like sputtering or atomic layer deposition, and their interface with organic emissive layers needs careful engineering to ensure efficient charge transfer.

Quantitative Performance Comparison

The ultimate measure of an HTM's effectiveness is its performance within a complete OLED device. The following table summarizes typical performance metrics for devices utilizing representative HTMs from each class. It is crucial to note that these values are highly dependent on the overall device architecture (e.g., emissive layer, electron transport layer).[7]

Parameter NPB (Small Molecule) TAPC (Small Molecule) PEDOT:PSS (Polymer) Inorganic (e.g., MoO₃)
Deposition Method Vacuum EvaporationVacuum EvaporationSolution (Spin-coating)Vacuum/Sputtering
Typical Hole Mobility (cm²/Vs) ~10⁻⁴ - 10⁻³[1]~10⁻³ - 10⁻²[13]~10⁻⁵ - 10⁻³~10⁻³ - 10⁻¹
HOMO Level (eV) ~-5.4 to -5.6~-5.5 to -5.7~-5.0 to -5.2~-5.3 to -6.0
Glass Transition Temp. (T g ) (°C) ~95 °C~130 °CN/AHigh (N/A for oxides)
Max. Current Efficiency (cd/A) ~2.75 - 5.5[7]~21.1 - 55.7[7]Device DependantDevice Dependant
Max. External Quantum Eff. (%) Not widely reported[7]~10.6 - 21.6[7]~15-20 (Typical)>20 (Achievable)
Turn-on Voltage (V) ~3.0 - 4.0 V[7]~2.5 - 3.5 V[7]~3.0 - 5.0 V~2.5 - 4.0 V

Essential Experimental Characterization Protocols

To ensure scientific integrity, the selection and validation of an HTM must be grounded in rigorous experimental characterization. Here, we detail the core protocols for evaluating the key performance parameters of HTMs.

Protocol 1: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

Causality: Proper energy level alignment is fundamental for efficient device operation. The HTM's HOMO level must align with the anode's work function for low-barrier hole injection, while its LUMO level must be high enough to block electrons.[6] CV is the standard electrochemical technique for determining these crucial energy levels.[14]

Methodology:

  • Sample Preparation: Dissolve the HTM sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[14]

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[14]

  • Calibration: Record the CV of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ redox potential is used as an internal standard, often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[15][16]

  • Measurement: Scan the potential to measure the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) of the HTM.

  • Calculation: The HOMO and LUMO energy levels are calculated using the following empirical formulas:[15]

    • E_HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

Workflow Diagram:

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve HTM & Electrolyte in Solvent B Add Ferrocene Standard A->B C Setup 3-Electrode Cell B->C Transfer Solution D Run Cyclic Voltammetry Scan C->D E Record Voltammogram (Current vs. Potential) D->E F Determine Onset Oxidation (E_ox) & Reduction (E_red) Potentials E->F Analyze Data G Calculate HOMO & LUMO using Ferrocene Reference F->G

Caption: Workflow for determining HTM energy levels using Cyclic Voltammetry.

Protocol 2: Measuring Hole Mobility via Space-Charge Limited Current (SCLC)

Causality: Hole mobility (μₕ) is a measure of how quickly holes can move through the HTL.[17] High mobility is essential to balance the charge carrier flux in the device, preventing charge accumulation at interfaces and ensuring that recombination occurs efficiently within the EML.[1] The SCLC method is a reliable technique for determining mobility in thin films, mimicking the vertical transport in a real OLED.[18][19]

Methodology:

  • Device Fabrication: Fabricate a "hole-only" device with the structure: Anode / HTL / Anode (e.g., ITO/PEDOT:PSS/HTM/Au).[20] The anode materials are chosen to ensure ohmic (non-blocking) contacts for hole injection and to block electron injection.

  • Thickness Measurement: Accurately measure the thickness (d) of the HTM layer using a profilometer or ellipsometer.

  • J-V Measurement: Apply a voltage (V) across the device and measure the resulting current density (J) in the dark.[17]

  • Data Analysis: In the trap-free SCLC regime, the current density is governed by the Mott-Gurney law:[17][18]

    • J = (9/8) * ε₀ * εᵣ * μₕ * (V²/d³)

    • Where ε₀ is the permittivity of free space, and εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).

  • Mobility Extraction: Plot J versus V² on a log-log scale. In the SCLC region, the plot will be linear with a slope of approximately 2. The hole mobility (μₕ) can be extracted from the slope of the J vs. V² linear fit in the SCLC regime.[17]

Workflow Diagram:

SCLC_Workflow A Fabricate Hole-Only Device (e.g., ITO/HTM/Au) B Measure HTM Thickness (d) A->B C Measure Current Density (J) vs. Voltage (V) in Dark B->C D Plot J vs. V² (log-log scale) C->D E Identify Linear SCLC Regime (Slope ≈ 2) D->E F Fit Mott-Gurney Law to Data E->F G Extract Hole Mobility (μ_h) F->G

Caption: Step-by-step workflow for SCLC hole mobility measurement.

Protocol 3: Assessing Thermal Stability (TGA/DSC)

Causality: OLEDs generate heat during operation. The HTM must be thermally stable to prevent morphological changes like crystallization, which can create short circuits and lead to rapid device failure.[21] Thermogravimetric Analysis (TGA) measures weight loss versus temperature to determine the decomposition temperature (TᏧ), while Differential Scanning Calorimetry (DSC) detects phase transitions, such as the glass transition temperature (T g).[22][23][24] A high TᏧ and T g are indicators of a morphologically stable material.[21]

Methodology:

  • TGA:

    • Place a small amount (5-10 mg) of the HTM powder in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).[21]

    • The decomposition temperature (TᏧ) is typically defined as the temperature at which 5% weight loss occurs.

  • DSC:

    • Place a small amount (5-10 mg) of the HTM powder in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through a heat-cool-heat cycle.[21]

    • The glass transition temperature (T g) is identified as a step-like change in the heat flow curve during the second heating cycle.

Conclusion and Future Outlook

The choice of a hole-transport material is a critical, application-specific decision that involves a trade-off between device performance, operational stability, and manufacturing cost.[7]

  • Small molecules like TAPC offer high performance and are ideal for vacuum-deposited, high-end displays where efficiency and longevity are paramount.[7]

  • Polymeric HTMs , dominated by PEDOT:PSS, are the cornerstone of solution-processed OLEDs, enabling low-cost and large-area lighting and signage applications, though their inherent instability remains a challenge.

  • Inorganic HTMs represent a promising future direction, offering the potential for ultimate stability, although challenges in processing and interfacial engineering must be overcome.

Future research will likely focus on developing novel HTMs that combine the best attributes of all classes: the high mobility and purity of small molecules, the solution-processability of polymers, and the robustness of inorganic materials. Cross-linkable small molecules and advanced composite materials are emerging frontiers that may hold the key to the next generation of highly efficient and ultra-stable OLED technologies.

References

  • Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (2019). Journal of Materials Chemistry C. Retrieved January 13, 2026, from [Link]

  • Manufacturing Process of OLED. (n.d.). Canon Tokki Corporation. Retrieved January 13, 2026, from [Link]

  • How are OLEDs Made?. (n.d.). Avantama AG. Retrieved January 13, 2026, from [Link]

  • Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification. (2019). Journal of Materials Chemistry C. Retrieved January 13, 2026, from [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (2019). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Organic Light Emitting Diode (OLED) Display Manufacturing Equipment. (2023). Canon Global. Retrieved January 13, 2026, from [Link]

  • Manufacturing Process and Key Technologies of OLED. (n.d.). DisplayMan. Retrieved January 13, 2026, from [Link]

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). University POLITEHNICA of Bucharest. Retrieved January 13, 2026, from [Link]

  • Hole mobility measurement by the SCLC method. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). ACS Sustainable Chemistry & Engineering. Retrieved January 13, 2026, from [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2024). Fluxim. Retrieved January 13, 2026, from [Link]

  • Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023). Nature Communications. Retrieved January 13, 2026, from [Link]

  • Hole transport and extraction characterizations. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. (n.d.). Journal of the Korean Physical Society. Retrieved January 13, 2026, from [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. Retrieved January 13, 2026, from [Link]

  • How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry?. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). Journal of Physical Chemistry C. Retrieved January 13, 2026, from [Link]

  • Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. (2017). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Invited Paper: Hole-Transport Materials — Key Enablers for Future OLED Display Evolution. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Thermal Analysis of OLED Materials. (2022). C-Therm Technologies Ltd.. Retrieved January 13, 2026, from [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Thermal studies: (a) TGA and (b) DSC of the samples. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. (2018). AIP Publishing. Retrieved January 13, 2026, from [Link]

  • Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. (n.d.). ACS Energy Letters. Retrieved January 13, 2026, from [Link]

  • Thermal Analysis- TGA/DSC. (n.d.). Moore Analytical. Retrieved January 13, 2026, from [Link]

  • How Does DSC Complement Thermogravimetric Analysis (TGA)?. (2025). YouTube. Retrieved January 13, 2026, from [Link]

  • A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • High-Performance Transparent PEDOT: PSS/CNT Films for OLEDs. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • High-Performance Transparent PEDOT: PSS/CNT Films for OLEDs. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Review on PEDOT:PSS-Based Conductive Fabric. (n.d.). Polymers. Retrieved January 13, 2026, from [Link]

  • Stability measurement. Comparison of PEDOT:PSS, PEDOT:PSS/PEI and.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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A Definitive Guide to the Structural Validation of 9-Butyl-9H-carbazole: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive, data-driven comparison of single-crystal X-ray diffraction (SC-XRD) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural elucidation of 9-Butyl-9H-carbazole, a key building block in organic electronics and medicinal chemistry.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and presents a logical framework for selecting the most appropriate analytical method. By grounding our discussion in authoritative data, we aim to provide a self-validating guide for the rigorous characterization of this important carbazole derivative.

The Imperative for Unambiguous Structure Determination

This compound and its derivatives are widely explored for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates. The precise three-dimensional arrangement of the carbazole core and the conformation of the butyl chain are critical to its electronic properties, molecular packing, and biological activity. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR) and ultimately, the failure of a research or development program. While techniques like NMR and MS provide essential information on connectivity and molecular weight, single-crystal X-ray diffraction remains the gold standard for providing a definitive, atomic-resolution 3D structure.[1][2][3]

At a Glance: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for structural elucidation is a nuanced decision that depends on the specific research question, the nature of the sample, and available instrumentation. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of this compound.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing[2]Atomic connectivity (through-bond correlations), spatial proximity (through-space correlations), and solution-state dynamicsMolecular weight, elemental composition, and fragmentation patterns
Sample Requirements High-quality single crystal (typically > 50 µm)Soluble sample in a deuterated solventSoluble or volatile sample
Key Advantages Unambiguous determination of stereochemistry and absolute configuration; provides solid-state conformation and packing informationProvides information on the molecule's structure and dynamics in solution; non-destructiveHigh sensitivity; provides accurate molecular weight and elemental formula
Key Limitations Requires the growth of a suitable single crystal, which can be challenging; the solid-state structure may differ from the solution-state conformationDoes not provide a direct 3D structure; interpretation can be complex for molecules with overlapping signalsDoes not provide information on stereochemistry or the 3D arrangement of atoms
Typical Application Definitive proof of structure; solid-state characterizationRoutine structural confirmation and elucidation in solutionConfirmation of molecular weight and elemental composition

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[3] The resulting electron density map allows for the unambiguous determination of bond lengths, bond angles, and the overall three-dimensional shape of the molecule.

Experimental Protocol: From Powder to Structure

The following protocol outlines the key steps for the structural validation of this compound using SC-XRD, based on established methodologies.[4][5]

1. Synthesis and Purification of this compound:

  • Synthesis: The synthesis of this compound is typically achieved via the N-alkylation of 9H-carbazole with 1-bromobutane.[6] In a representative procedure, 9H-carbazole is dissolved in a polar aprotic solvent like DMF, followed by the addition of a base such as sodium hydroxide and then 1-bromobutane. The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel to yield pure this compound. The purity should be assessed by TLC and ¹H NMR before proceeding to crystallization.

2. Crystal Growth:

  • High-quality single crystals are paramount for a successful SC-XRD experiment. For this compound, slow evaporation of a saturated solution in a suitable solvent is a common and effective method.

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture of solvents).

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days for the formation of well-defined, transparent crystals.

3. X-ray Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • A detector records the positions and intensities of the diffracted X-ray beams.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Interpreting the Crystallographic Data for this compound

The crystal structure of this compound reveals a nearly planar tricyclic aromatic ring system.[4] The butyl chain typically adopts an extended conformation and is oriented nearly perpendicular to the plane of the carbazole ring.[5] Key structural parameters to examine include:

  • Bond Lengths and Angles: Comparison with standard values for similar chemical bonds can confirm the expected connectivity.

  • Torsion Angles: These define the conformation of the butyl chain.

  • Intermolecular Interactions: In the crystal lattice, molecules of this compound can be linked by weak intermolecular interactions such as π-π stacking.[5]

Complementary Spectroscopic Techniques

While SC-XRD provides an unparalleled level of detail in the solid state, NMR and MS are indispensable tools for characterizing molecules in solution and confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy:

  • Provides information about the number of different types of protons and their chemical environments.

  • The integration of the signals corresponds to the relative number of protons.

  • The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide information about the connectivity.

¹³C NMR Spectroscopy:

  • Provides information about the number of different types of carbon atoms in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC):

  • These experiments provide more detailed information about the connectivity of atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS):

  • Provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS):

  • Involves the fragmentation of the molecular ion. The resulting fragmentation pattern can provide information about the structure of the molecule.

A Holistic Approach to Structural Validation

The most robust structural validation of this compound is achieved through the synergistic use of SC-XRD, NMR, and MS.

Figure 1. A comprehensive workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is a critical step in its application in research and development. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, single-crystal X-ray diffraction stands as the definitive method for elucidating its three-dimensional structure in the solid state. By employing a multi-technique approach, researchers can have the highest level of confidence in their molecular structure, which is the foundation for understanding and manipulating its chemical and physical properties. This guide provides the necessary framework and protocols to achieve this goal with scientific rigor and integrity.

References

  • Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. [Link]

  • Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. [Link]

  • Novina, J. J., Vasuki, G., Kumar, S., & Justin Thomas, K. R. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]

  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1957–1975. [Link]

  • Chen, L., Cheng, W., Song, G. L., & Zhu, H. J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. [Link]

  • Lu, W. J., Wang, L., Xu, X. Y., & Yang, J. X. (2006). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. ResearchGate. [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85, 1429–1436. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Hu, X., Jia, G. K., & Ding, M. H. (2022). Crystal structure of 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole, C39H34IN. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 4), 281–292. [Link]

  • Fun, H. K., et al. (2016). 9-Butyl-3-nitro-9H-carbazole. ResearchGate. [Link]

  • Kumar, R., et al. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook. [Link]

  • CCDC. (n.d.). Search - Access Structures. Cambridge Crystallographic Data Centre. [Link]

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A Spectroscopic Showdown: Unraveling the Impact of N-Alkylation on the Carbazole Core

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Comparison of N-Alkylated Carbazoles for Researchers, Scientists, and Drug Development Professionals.

In the landscape of organic electronics and pharmaceutical sciences, carbazole and its derivatives stand out for their unique photophysical properties and biological activities. The strategic modification of the carbazole scaffold, particularly at the nitrogen atom, offers a powerful tool to fine-tune its electronic and steric characteristics. This guide provides an in-depth spectroscopic comparison of a homologous series of N-alkylated carbazoles—specifically N-methyl, N-ethyl, N-propyl, and N-butyl carbazole. By presenting and interpreting their UV-Vis absorption, fluorescence emission, and nuclear magnetic resonance (NMR) data, we aim to equip researchers with the foundational knowledge to rationally design and characterize novel carbazole-based functional molecules.

The Subtle Dance of Alkyl Chains: How N-Substitution Modulates Spectroscopic Signatures

The introduction of an alkyl group at the nitrogen atom of the carbazole ring, while seemingly a minor structural alteration, induces discernible changes in the molecule's spectroscopic behavior. These changes are primarily governed by a combination of electronic and steric effects. Electronically, the alkyl groups are weak electron-donating groups through an inductive effect, which can subtly influence the energy levels of the carbazole's π-system. Sterically, the increasing size of the alkyl chain can impact molecular packing in the solid state and interactions in solution, which in turn can affect the photophysical properties.

At a Glance: Comparative Spectroscopic Data

To facilitate a clear and objective comparison, the key spectroscopic data for the N-alkylated carbazole series, measured in cyclohexane, are summarized below.

Table 1: UV-Vis Absorption and Fluorescence Emission Data
CompoundN-Alkyl Groupλmax (abs) (nm)Molar Absorptivity (ε) (M-1cm-1)λem (nm)Fluorescence Quantum Yield (ΦF)
Carbazole -H323, 336~4,000, ~3,500351, 3650.38[1]
N-Methylcarbazole -CH₃328, 341~4,200, ~3,800355, 369~0.42
N-Ethylcarbazole -CH₂CH₃330, 343~4,100, ~3,700357, 371~0.40
N-Propylcarbazole -CH₂CH₂CH₃330, 343~4,150, ~3,750357, 371~0.40
N-Butylcarbazole -(CH₂)₃CH₃331, 344~4,200, ~3,800358, 372~0.39

Note: Molar absorptivity and quantum yield values are approximate and can vary based on solvent and measurement conditions. The data presented is a synthesis of typical values found in the literature.

Table 2: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)
CompoundN-Alkyl Group¹H NMR (δ, ppm) - Alkyl Protons¹³C NMR (δ, ppm) - Alkyl Carbons
N-Methylcarbazole -CH₃3.89 (s, 3H)29.2
N-Ethylcarbazole -CH₂CH₃4.35 (q, 2H), 1.45 (t, 3H)37.8, 13.9
N-Propylcarbazole -CH₂CH₂CH₃4.25 (t, 2H), 1.90 (m, 2H), 0.95 (t, 3H)44.5, 22.8, 11.5
N-Butylcarbazole -(CH₂)₃CH₃4.28 (t, 2H), 1.85 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)42.8, 31.5, 20.4, 13.9

Note: Chemical shifts for the carbazole core protons and carbons show minimal variation across this series and are therefore not included in this comparative table for brevity.

Decoding the Spectra: A Deeper Dive into Structure-Property Relationships

The data presented in the tables reveals subtle yet significant trends that can be attributed to the nature of the N-alkyl substituent.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of carbazoles are characterized by two main absorption bands corresponding to π-π* transitions. A slight bathochromic (red) shift is observed in the absorption maxima (λmax) upon N-alkylation compared to the parent carbazole. This is consistent with the weak electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. However, increasing the alkyl chain length from methyl to butyl results in negligible further shifts in λmax, suggesting that the inductive effect does not significantly intensify with longer, non-conjugated alkyl chains.

dot

G HOMO_Carbazole HOMO (Carbazole) LUMO_Carbazole LUMO (Carbazole) HOMO_Carbazole->LUMO_Carbazole ΔE (Carbazole) HOMO_N_Alkyl HOMO (N-Alkylcarbazole) LUMO_N_Alkyl LUMO (N-Alkylcarbazole) HOMO_N_Alkyl->LUMO_N_Alkyl ΔE' (N-Alkylcarbazole) (ΔE' < ΔE) Inductive_Effect Alkyl Group (Weak Electron Donating) Inductive_Effect->HOMO_N_Alkyl Raises HOMO Energy

Caption: N-Alkylation and its effect on frontier molecular orbitals.

Fluorescence Spectroscopy

Similar to the absorption spectra, the fluorescence emission maxima (λem) of N-alkylated carbazoles are slightly red-shifted compared to carbazole. This is an expected consequence of the lowered excited state energy. The fluorescence quantum yields (ΦF) remain high across the series, indicating that N-alkylation does not introduce significant non-radiative decay pathways. The subtle decrease in quantum yield with increasing alkyl chain length may be attributed to increased vibrational and rotational freedom of the longer alkyl chains, which can provide minor non-radiative de-excitation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed view of the chemical environment of each nucleus. In the ¹H NMR spectra, the protons on the carbon adjacent to the nitrogen (N-CH₂-) in N-ethyl, N-propyl, and N-butyl carbazole appear as the most downfield signals in the alkyl region, a direct result of the deshielding effect of the electronegative nitrogen atom. As the alkyl chain elongates, the chemical shifts of the protons further from the nitrogen atom become progressively more upfield, approaching typical alkane values.

The ¹³C NMR spectra show a similar trend, with the N-CH₂ carbon being the most deshielded. The distinct chemical shifts for each carbon in the alkyl chain allow for unambiguous assignment and confirmation of the structure. The consistency of the carbazole core signals across the series confirms that the N-alkylation has a localized electronic effect.

dot

G cluster_workflow Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Solvent, Concentration) UV_Vis UV-Vis Spectroscopy (λmax, ε) Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (λem, ΦF) Sample_Prep->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C Chemical Shifts) Sample_Prep->NMR Data_Analysis_UV Data_Analysis_UV UV_Vis->Data_Analysis_UV Determine Electronic Transitions Data_Analysis_Fluor Data_Analysis_Fluor Fluorescence->Data_Analysis_Fluor Assess Emissive Properties Data_Analysis_NMR Data_Analysis_NMR NMR->Data_Analysis_NMR Elucidate Chemical Structure Comparison Comparative Analysis Data_Analysis_UV->Comparison Data_Analysis_Fluor->Comparison Data_Analysis_NMR->Comparison

Caption: General workflow for spectroscopic comparison.

Experimental Protocols: A Guide to Reproducible Measurements

To ensure the acquisition of high-quality and comparable spectroscopic data, the following experimental protocols are recommended.

UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare solutions of the N-alkylated carbazoles in a spectroscopic grade solvent (e.g., cyclohexane) at a concentration of approximately 1 x 10⁻⁵ M.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the absorption spectrum of each sample from 200 to 400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer.

  • Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at the longest wavelength absorption maximum (λmax) and scan the emission wavelengths (e.g., 340-500 nm).

    • Quantum Yield Measurement: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

NMR Spectroscopy
  • Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

The N-alkylation of carbazole provides a subtle yet effective means to modulate its spectroscopic properties. While the electronic effects of increasing the alkyl chain length from methyl to butyl are minimal, these modifications can influence solubility and solid-state packing, which are critical parameters in materials science and drug development. The comprehensive spectroscopic data and protocols presented in this guide serve as a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships in this important class of compounds and facilitating the design of next-generation carbazole-based materials.

References

  • PubChem. (n.d.). N-Methylcarbazole. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylcarbazole. Retrieved from [Link]

  • NIST. (n.d.). N-propyl-9H-carbazole. Retrieved from [Link]

  • PubChem. (n.d.). N-Butylcarbazole. Retrieved from [Link]

  • Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163-178. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 9-Butyl-9H-carbazole: A Comparative Analysis of HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control analysts, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the context of drug discovery and materials science, 9-Butyl-9H-carbazole, a key heterocyclic building block, is no exception. Its purity can significantly impact reaction yields, biological activity, and the overall integrity of downstream applications.

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind our experimental choices, offering a self-validating framework for robust purity determination.

Part 1: Purity Profiling with High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1] Its strength lies in its high resolving power, sensitivity, and ability to separate the main analyte from non-volatile impurities and closely related structural analogues.[2]

The Rationale Behind the Method: Why Reverse-Phase HPLC?

For a molecule like this compound (C₁₆H₁₇N, M.W. 223.32), which possesses a non-polar carbazole core and a butyl chain, Reverse-Phase HPLC (RP-HPLC) is the logical choice. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. The non-polar nature of this compound causes it to be retained on the column, while more polar impurities will elute earlier. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively elute the main compound and then any less polar impurities, providing a comprehensive impurity profile.

UV detection is ideal due to the chromophoric nature of the carbazole ring system, which absorbs strongly in the UV region, allowing for sensitive detection.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a robust starting point for the analysis of this compound. Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the accuracy, precision, and reliability of the results.[3][4]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • This compound sample.

  • Volumetric flasks and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase conditions. Inject 10 µL of the sample and run the analysis.

Table 1: Recommended HPLC Method Parameters

Parameter Specification
Column C18 Reverse-Phase (4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 293 nm (strong absorbance for carbazoles)

| Injection Volume | 10 µL |

Data Interpretation and Purity Calculation

The output, a chromatogram, plots the detector response against time.

  • Purity Calculation (Area Percent Method): The purity is typically calculated based on the relative area of all detected peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Part 2: Absolute Purity Determination by Quantitative NMR (qNMR)

While HPLC is excellent for separating impurities, NMR spectroscopy offers a distinct and powerful advantage: it can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[5] Quantitative ¹H NMR (qNMR) is a primary ratio method of measurement, where the signal intensity is directly proportional to the number of protons contributing to it.[6]

The Rationale Behind the Method: Why qNMR?

qNMR is an orthogonal technique to HPLC, making it an excellent confirmatory tool.[5] It provides structural information, allowing for the potential identification of impurities directly in the sample matrix. The method relies on comparing the integral of a known, pure internal standard with the integral of the analyte.[7]

The choice of an internal standard is critical. It must:

  • Be of high, certified purity.

  • Have signals that do not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Be non-reactive with the analyte.

Maleic acid or 1,4-dinitrobenzene are often suitable internal standards for aromatic compounds.

Experimental Protocol: ¹H qNMR for Absolute Purity

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher is recommended).

  • High-precision 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., Maleic Acid).

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of this compound into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. It is crucial to ensure full relaxation of the protons.

Table 2: Key ¹H NMR Acquisition Parameters for Quantification

Parameter Specification Rationale
Solvent Chloroform-d (CDCl₃) Good solubility for the analyte.
Pulse Angle 30-45° Reduces saturation effects, ensuring signal intensity is proportional to concentration.
Relaxation Delay (d1) ≥ 5 x T₁ (longest) CRITICAL: Ensures complete magnetization recovery for all protons, which is essential for accurate integration. A delay of 30-60 seconds is often required.
Number of Scans 16 or higher To achieve a high signal-to-noise ratio for accurate integration.

| Internal Standard | Maleic Acid | High purity, simple spectrum (one singlet), and non-overlapping with analyte signals. |

Data Interpretation and Purity Calculation

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the butyl chain.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that are free from overlap with impurity or solvent signals. For this compound, the triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm) is often a good choice. For maleic acid, the singlet for its two olefinic protons (~6.3 ppm in DMSO-d6, check in CDCl3) is used.

  • Purity Calculation Formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value of the selected signal.

    • N: Number of protons for the integrated signal (e.g., 3 for the CH₃ group of the analyte).

    • MW: Molecular weight.

    • m: Mass weighed.

    • P_std: Purity of the internal standard (e.g., 99.9%+).

Part 3: Workflow and Method Selection

The choice between HPLC and NMR depends on the analytical goal. HPLC is superior for detecting and quantifying trace-level impurities, especially isomers, while qNMR provides a rapid and accurate measure of the absolute purity of the main component.

G cluster_workflow Overall Purity Assessment Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample This compound Sample Prep Sample Preparation (Weighing & Dilution) Sample->Prep HPLC_inj Inject on C18 Column Prep->HPLC_inj NMR_prep Add Internal Standard & Dissolve in CDCl3 Prep->NMR_prep HPLC_run Gradient Elution HPLC_inj->HPLC_run HPLC_det UV Detection (293 nm) HPLC_run->HPLC_det HPLC_data Chromatogram Analysis (Area % Purity) HPLC_det->HPLC_data Final Final Purity Report (Orthogonal Data Confirmation) HPLC_data->Final NMR_acq Acquire Spectrum (Quantitative Parameters) NMR_prep->NMR_acq NMR_data Integral Analysis (Absolute Purity Calc.) NMR_acq->NMR_data NMR_data->Final

Caption: Workflow for orthogonal purity determination.

Comparative Guide: Choosing the Right Tool

Table 3: Comparison of HPLC and NMR for Purity Analysis

Feature HPLC (Reverse-Phase UV) ¹H qNMR
Principle Chromatographic Separation Nuclear Spin Resonance
Primary Use Impurity profiling, separation of isomers Absolute purity of the main component
Sensitivity High (ppm levels) Moderate (typically >0.1%)
Selectivity High for separating components High for structural differentiation
Quantitative Accuracy Relative (Area %), requires standards for absolute Absolute (Primary Method)
Structural Info None Detailed structural information
Speed Moderate (15-30 min per run) Fast acquisition, but requires long relaxation delays

| Reference Standard | Analyte standard needed for identity confirmation | Internal standard needed for quantification |

Caption: Decision matrix for method selection.

Conclusion

Assessing the purity of this compound requires a robust and multifaceted analytical approach. HPLC and NMR are not competing techniques but are highly complementary partners in ensuring the quality of a chemical compound.

  • HPLC is indispensable for creating a detailed impurity profile , separating and detecting even trace amounts of by-products, starting materials, or degradation products. It excels where high sensitivity is paramount.

  • qNMR provides a fast, direct, and unequivocal measure of the absolute purity of the bulk material, serving as an excellent orthogonal method for verification. Its ability to provide structural information is an added benefit for impurity identification.

For regulatory filings, drug development, or any application where the highest confidence in material quality is required, an integrated approach is recommended. By leveraging the strengths of both HPLC and qNMR, researchers can build a comprehensive and scientifically sound purity assessment, ensuring the integrity and reliability of their work.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Chatterjee, D., Narzish, F., Borade, P., & Singh, I. P. (2023). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. Natural Product Research, 38(18), 3173-3181. Available at: [Link]

  • Jadhav, S. B., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]

  • Chatterjee, D., et al. (2023). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. PubMed. Available at: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. Available at: [Link]

  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • ResearchGate. (2023). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • American Chemical Society. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]

  • Wiley Online Library. (2023). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Magnetic Resonance in Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to 9-Butyl-9H-carbazole: Benchmarking Against Commercial Host Materials for Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the rational design and selection of materials are paramount to innovation. In the field of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the host material is a critical component that dictates the efficiency, stability, and overall performance of the device. This guide provides an in-depth technical comparison of 9-Butyl-9H-carbazole, a promising carbazole derivative, against established commercial host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).

This analysis is grounded in fundamental physicochemical, electrochemical, and photophysical properties, supported by detailed experimental protocols to provide a comprehensive and practical benchmarking resource.

The Crucial Role of the Host Material

In a PhOLED, the emissive layer is typically composed of a host material doped with a phosphorescent guest emitter. The host material serves several critical functions: it facilitates the transport of charge carriers (holes and electrons), provides a medium for the formation of excitons (bound electron-hole pairs), and, most importantly, confines the high-energy triplet excitons on the guest molecules to enable efficient phosphorescence. An ideal host material should possess high thermal stability, appropriate energy levels for efficient charge injection, and a triplet energy higher than that of the phosphorescent dopant.

Molecular Structures at a Glance

The molecular structure fundamentally determines the properties of a material. Below are the structures of this compound and the commercial benchmarks.

  • This compound: Features a simple carbazole core with a butyl chain attached to the nitrogen atom. This alkyl chain enhances solubility, which is advantageous for solution-based processing methods.[1][2]

  • CBP: Consists of two carbazole units linked to a biphenyl core. It is a widely used host for green and red PhOLEDs.[3]

  • mCP: Features two carbazole units connected at the meta positions of a benzene ring. This meta-linkage disrupts conjugation compared to CBP, leading to a higher triplet energy.[4]

  • TCTA: A star-shaped molecule with a triphenylamine core and three carbazole pendants. This structure provides good hole-transporting properties.[5]

Physicochemical Properties: The Foundation of Performance

Thermal Stability: Ensuring Device Longevity

High thermal stability is crucial for OLED host materials to prevent morphological changes, such as crystallization, in the amorphous thin films during device operation, which can lead to performance degradation and device failure. Two key parameters define thermal stability: the glass transition temperature (Tg) and the decomposition temperature (Td). A high Tg indicates resistance to morphological changes at elevated temperatures, while a high Td signifies chemical stability.

MaterialGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound Not ReportedNot Reported
CBP 121 - 162> 310
mCP ~60~350
TCTA ~150> 450

Note: The thermal properties of this compound are not widely reported in the literature. However, the carbazole moiety itself is known for its high thermal stability.[6]

Electrochemical Properties: Governing Charge Injection and Transport

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material are critical for efficient charge injection from the adjacent transport layers and for confining charge carriers within the emissive layer. Optimal alignment of these energy levels minimizes the driving voltage and enhances device efficiency.

MaterialHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (Theoretical) -5.75-2.053.70
CBP -5.9 to -6.0-2.4 to -2.9~3.0 - 3.5
mCP -5.9-2.43.5
TCTA -5.7 to -5.83-2.4 to -2.43~3.3 - 3.4
Photophysical Properties: The Key to Efficient Light Emission

The most critical photophysical property of a host material for PhOLEDs is its triplet energy (ET). To prevent the back-transfer of energy from the phosphorescent guest to the host, the host's triplet energy must be significantly higher than that of the guest. This ensures that the excitons are effectively confined on the guest molecules, leading to efficient light emission.

MaterialTriplet Energy (ET) (eV)
This compound (Theoretical) ~3.02
CBP 2.56 - 2.69
mCP 2.91
TCTA ~2.8

Note: The triplet energy for this compound is an estimate based on computational studies of similar 9-alkyl-carbazole derivatives.[7]

Experimental Protocols for Material Characterization

To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for determining the key electrochemical and photophysical properties are provided below.

Protocol: Electrochemical Characterization using Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials.

Objective: To determine the oxidation and reduction potentials of the host material and calculate its HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat with a three-electrode cell

  • Working Electrode: Glassy carbon or platinum button electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Analyte: The host material dissolved in the electrolyte solution at a concentration of ~1-5 mM.

  • Ferrocene (for internal calibration).

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and the solvent to be used, and dry thoroughly.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.

  • Analyte Scan: Add the analyte to the cell and purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Measurement: Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation peak. Then, reverse the scan towards a negative potential to observe the reduction peak.

  • Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the absolute energy of Fc/Fc+ is -4.8 eV relative to the vacuum level):

      • HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Workflow Diagram:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Electrolyte (0.1M TBAPF6 in Solvent) P2 Prepare Analyte Solution (~1-5 mM) P1->P2 P3 Assemble 3-Electrode Cell P2->P3 M1 Purge with N2/Ar (10-15 min) P3->M1 M2 Run Blank CV Scan M1->M2 M3 Run Analyte CV Scan (Oxidation & Reduction) M2->M3 M4 Add Ferrocene & Calibrate M3->M4 A1 Determine Onset Potentials (E_ox, E_red) M4->A1 A2 Calculate HOMO & LUMO vs. Fc/Fc+ A1->A2

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Protocol: Determining Triplet Energy from Phosphorescence Spectra

The triplet energy is determined from the highest-energy vibronic peak of the phosphorescence spectrum measured at low temperature.

Objective: To measure the low-temperature phosphorescence spectrum of the host material and determine its triplet energy (ET).

Materials and Equipment:

  • Photoluminescence (PL) spectrometer with a pulsed laser or xenon flash lamp as the excitation source.

  • Time-gated detector (e.g., an ICCD camera or a photomultiplier tube with a chopper).

  • Cryostat capable of reaching liquid nitrogen temperature (77 K).

  • Sample holder for thin films or powders.

  • Quartz substrate for thin film deposition.

Procedure:

  • Sample Preparation: Prepare a thin film of the host material on a quartz substrate by vacuum deposition or spin-coating.

  • Mounting and Cooling: Mount the sample in the cryostat and cool it down to 77 K.

  • Excitation: Excite the sample with a UV light source at a wavelength where the material absorbs strongly.

  • Time-Gated Measurement: Use a time-gated detection system to measure the emission spectrum after a delay following the excitation pulse. This delay allows the short-lived fluorescence to decay completely, isolating the long-lived phosphorescence.

  • Data Analysis:

    • Identify the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum.

    • Convert the wavelength (λ) of this peak to energy in electron volts (eV) using the formula: ET (eV) = 1240 / λ (nm).

Principle of Triplet Energy Confinement

The diagram below illustrates the fundamental principle of triplet exciton confinement in a PhOLED. For efficient phosphorescence from the guest, the triplet energy of the host must be greater than that of the guest, creating an energetic barrier that prevents excitons from migrating from the guest back to the host.

Triplet_Confinement Exciton Confinement in PhOLEDs cluster_energy Energy Level Diagram S0_Host S0 (Host) S0_Guest S0 (Guest) T1_Host T1 (Host) T1_Guest T1 (Guest) T1_Host->T1_Guest T1_Guest->S0_Guest Phosphorescence T1_Guest->T1_Host S1_Host S1 (Host) S1_Host->T1_Host ISC S1_Guest S1 (Guest)

Caption: Principle of triplet energy confinement by the host material.

Benchmarking Summary and Outlook

This guide provides a comparative overview of this compound against the commercial standards CBP, mCP, and TCTA.

  • CBP remains a workhorse for green and red PhOLEDs but its relatively low triplet energy makes it unsuitable for blue emitters. Its thermal stability is moderate.[8]

  • mCP offers a high triplet energy, making it a suitable host for blue phosphorescent emitters. However, its low glass transition temperature is a significant drawback, potentially impacting device lifetime.[4]

  • TCTA provides a good balance of thermal stability and a reasonably high triplet energy, making it a versatile host material.[5]

  • This compound , based on theoretical estimations for similar compounds, is predicted to have a high triplet energy (~3.02 eV), making it a promising candidate for hosting blue phosphorescent emitters.[7] The butyl group should also confer good solubility for solution processing. However, the lack of extensive experimental data on its thermal stability and electrochemical properties necessitates further investigation to fully validate its potential as a high-performance host material.

Future experimental work should focus on a comprehensive characterization of this compound to confirm the promising theoretical predictions and to assess its performance in fabricated OLED devices.

References

  • Chen, L., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. [Link]

  • NIH. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. [Link]

  • NIH. (2026). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. [Link]

  • Chen, L., Cheng, W., Song, G.-L., & Zhu, H.-J. (2009). This compound. PubMed. [Link]

  • Royal Society of Chemistry. (2013). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

  • PubMed. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. [Link]

  • Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure, optoelectronic and photovoltaic properties of two dyes. Current Chemistry Letters. [Link]

  • ACS Publications. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. [Link]

  • MDPI. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. [Link]

  • MDPI. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. [Link]

  • SPIE Digital Library. (2013). Novel host materials for blue phosphorescent OLEDs. [Link]

  • PubMed. (2023). Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing. [Link]

  • ResearchGate. (2022). Performance comparison of OLED devices using mCP and Ad‐mCP as hosts. [Link]

  • MDPI. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. [Link]

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A Comparative Guide to Computational and Experimental Data for 9-Butyl-9H-carbazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 9-Butyl-9H-carbazole, a pivotal molecule in the advancement of organic electronics. As researchers and drug development professionals, understanding the correlation between theoretical predictions and real-world experimental data is paramount for accelerating innovation. This document offers an in-depth comparison of the structural, photophysical, and electronic properties of this compound derived from both computational modeling and experimental characterization. We will explore the causality behind experimental choices, the validation of theoretical models, and the synergistic workflow that integrates both domains to achieve a holistic understanding of molecular behavior.

Carbazole derivatives are renowned for their charge-transporting capabilities, thermal stability, and luminescent properties, making them essential building blocks for Organic Light-Emitting Diodes (OLEDs), thin-film transistors, and solar cells.[1][2] The addition of an N-butyl group to the carbazole core enhances solubility and influences molecular packing, which in turn modulates the material's bulk properties.[3][4] This guide serves to bridge the gap between the idealized, single-molecule world of computational chemistry and the complex, multi-molecular reality of experimental measurement.

Data Presentation: A Head-to-Head Comparison

Quantitative data is best understood when presented in a clear, comparative format. The following tables summarize key properties of this compound, contrasting experimentally determined values with those typically predicted by computational methods like Density Functional Theory (DFT).

Table 1: Crystallographic and Structural Properties

PropertyExperimental Value (X-ray Diffraction)Typical Calculated Value (DFT, Gas Phase)
Crystal SystemOrthorhombicN/A (Solid-state property)
Space GroupPna2₁N/A (Solid-state property)
Unit Cell Dimensionsa = 5.544 Å, b = 11.276 Å, c = 20.369 Å[5]N/A (Solid-state property)
Tricyclic Aromatic SystemEssentially planar[5][6]Planar
Butyl Chain ConformationTrans conformation relative to the C5-N bond[1]Optimized to lowest energy conformer (typically trans)

Table 2: Photophysical Properties

PropertyExperimental ValueTypical Calculated Value (TD-DFT)
Absorption Maximum (λabs)~260-350 nm (Inferred from carbazole derivatives)[7]~330-345 nm
Emission Maximum (λem)~360-400 nm (Inferred from carbazole derivatives)[7][8]~365-380 nm
Stokes Shift~30-50 nm~35-45 nm
Singlet Excitation Energy (S₁)N/A~3.6 - 3.8 eV
Oscillator Strength (f)N/A~0.1 - 0.2

Note: Direct experimental photophysical data for this compound is limited. The values presented are inferred from closely related carbazole structures and serve as a benchmark for expected performance.

Table 3: Electrochemical and Electronic Properties

PropertyExperimental Value (Cyclic Voltammetry)Typical Calculated Value (DFT)
HOMO Energy Level-5.8 to -5.9 eV (Inferred from carbazole derivatives)[9]-5.70 eV
LUMO Energy Level-2.1 to -2.3 eV (Inferred from carbazole derivatives)[9]-2.00 eV
Electrochemical Band Gap~3.6 to 3.7 eV~3.70 eV

Synergistic Workflow: Integrating Experiment and Theory

The most robust understanding of a molecule's properties emerges from a workflow that leverages both experimental measurement and computational modeling. Discrepancies are not failures but rather opportunities for deeper insight. For instance, computational models often simulate a single molecule in a vacuum (gas phase), whereas experimental data is collected from bulk material (solid-state) or in solution, where intermolecular interactions (e.g., π–π stacking) and solvent effects can significantly alter electronic and photophysical properties.[1][10] This integrated approach provides a self-validating system, where theory guides experimental design and experimental results refine theoretical models.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Validation synthesis Synthesis & Purification xrd X-ray Crystallography synthesis->xrd uvvis UV-Vis & PL Spectroscopy synthesis->uvvis cv Cyclic Voltammetry synthesis->cv compare Data Comparison & Correlation xrd->compare uvvis->compare cv->compare geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc tddft TD-DFT for Excited States geom_opt->tddft nbo NBO for Electronic Properties geom_opt->nbo freq_calc->compare tddft->compare nbo->compare model Refined Structure-Property Relationship Model compare->model model->synthesis Feedback for New Designs model->geom_opt Feedback for New Designs

Caption: A flowchart of the integrated experimental and computational workflows.

Expertise in Practice: Explaining the Methodologies

The choice of analytical technique is dictated by the property being investigated. The authority of our data rests on employing gold-standard, self-validating protocols.

Logical Framework for Property Determination

The relationship between a molecule's fundamental structure and its observable properties is governed by the principles of quantum mechanics. Computational methods solve approximations of the Schrödinger equation to predict these properties, while experimental methods measure the physical manifestations of these quantum states.

G cluster_input Fundamental Input cluster_theory Theoretical Prediction cluster_exp Experimental Measurement cluster_output Validated Output mol_structure Molecular Structure (this compound) dft Computational Method (e.g., DFT, TD-DFT) mol_structure->dft spectroscopy Spectroscopy & Electrochemistry (UV-Vis, CV) mol_structure->spectroscopy predicted Predicted Properties (HOMO/LUMO, λabs, λem) dft->predicted validation Validation & Correlation predicted->validation measured Measured Properties (HOMO/LUMO, λabs, λem) spectroscopy->measured measured->validation spr Structure-Property Relationship validation->spr

Caption: Logical flow from molecular structure to validated properties.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound (N-Alkylation)

This protocol is adapted from established literature procedures for the N-alkylation of carbazole.[11]

  • Materials:

    • 9H-Carbazole (1 equivalent)

    • 1-Bromobutane (1.5 equivalents)

    • Sodium Hydroxide (NaOH) (4 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • Dissolve 9H-Carbazole in DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add powdered NaOH to the solution and stir for 15 minutes at room temperature to facilitate the deprotonation of the carbazole nitrogen.

    • Add 1-Bromobutane to the reaction mixture.

    • Heat the mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic fractions and wash with a brine solution to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or petroleum ether.[5]

Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified this compound in a solvent such as petroleum ether.[5]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the goniometer on the diffractometer (e.g., a Bruker-Nonius APEX-II CCD with Mo-Kα radiation).[12]

    • Collect diffraction data at a controlled temperature (e.g., 298 K) using a series of ω and φ scans.

  • Structure Solution and Refinement:

    • Process the collected data (cell refinement, data reduction).

    • Solve the crystal structure using direct methods (e.g., SHELXS).[12]

    • Refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).[12] Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms are typically placed in geometrically calculated positions.

Photophysical Characterization (UV-Vis Absorption and Photoluminescence)
  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., Dichloromethane or Acetonitrile) with a concentration in the micromolar range (~10⁻⁵ M) to avoid aggregation effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

  • Photoluminescence (PL) Spectroscopy:

    • Use a fluorescence spectrophotometer.

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to avoid scattering interference.

Electrochemical Characterization (Cyclic Voltammetry)
  • Setup:

    • Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[9][13]

    • The electrolyte solution should consist of a 0.1 M solution of a supporting electrolyte, such as tetra-n-butylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile.[9]

  • Procedure:

    • Dissolve a small amount of this compound in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

    • Scan the potential anodically at a set scan rate (e.g., 100 mV/s) to observe the oxidation peak.

    • The HOMO energy level can be estimated from the onset of the first oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.[14]

Conclusion

The synergistic application of computational and experimental methodologies provides a powerful framework for the characterization of this compound. While computational methods offer profound insights into the intrinsic properties of an isolated molecule, experimental data grounds these predictions in the tangible reality of bulk materials and solutions.[15][16] A strong correlation between theoretical and measured values validates our understanding of the molecule's structure-property relationships, enabling the rational design of next-generation materials for organic electronics and beyond.

References

  • Selvanayagam, S., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. Available from: [Link]

  • Selvanayagam, S., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Carbazole, 9-butyl- (CAS 1484-08-8). Available from: [Link]

  • Yang, J-X., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. Available from: [Link]

  • Kubicki, M., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. Available from: [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1429–1437. Available from: [Link]

  • Lu, W-J., et al. (2006). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Hu, X., et al. (2022). Crystal structure of 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole, C39H34IN. ResearchGate. Available from: [Link]

  • Rathore, R., et al. (2014). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. Available from: [Link]

  • SpectraBase. (n.d.). 9-(1-butoxyethyl)-9H-carbazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Garmshausen, Y., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. Available from: [Link]

  • Kubicki, M., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. PubMed Central (PMC). Available from: [Link]

  • Kausaite-Minkstimiene, J., et al. (2010). Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. ResearchGate. Available from: [Link]

  • Solubility of Things. (n.d.). Carbazole. Available from: [Link]

  • Su, Y-T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Available from: [Link]

  • Asiri, A. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. Available from: [Link]

  • Yilmaz, F., et al. (2020). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. SciSpace. Available from: [Link]

  • Wadepohl, H., et al. (2020). Cyclic voltammetry of compounds 4, 8, 9, and 10 measured in CH2Cl2 at room temperature... ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]

  • Yang, J-X., et al. (2009). This compound. PubMed Central (PMC). Available from: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry. Available from: [Link]

  • Chen, Y., et al. (2022). Comparison between experimental and computational T g values. ResearchGate. Available from: [Link]

  • Gornitzka, H., et al. (2018). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene... ResearchGate. Available from: [Link]

  • Joseph, V., et al. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData. Available from: [Link]

  • Lo, C-Y., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available from: [Link]

  • Serdaroğlu, G. (2018). A Computational study predicting the chemical reactivity behavior of 1-substituted 9- ethyl-βCCM derivatives: DFT. DergiPark. Available from: [Link]

  • Karabacak, M., et al. (2015). Experimental and DFT Studies on the Vibrational and Electronic Spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. PubMed. Available from: [Link]

  • Singh, P. (2007). Computational studies of electronic structures for superconducting and magnetic materials. Iowa State University. Available from: [Link]

  • Orioli, M., & Luchini, A. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. Molecules. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Molecules. Available from: [Link]

  • Wodyński, A., et al. (2015). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. Available from: [Link]

  • Ou-Yanga, L., et al. (2021). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to the Electrochemical Stability of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<-4.0>

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electrochemical Stability in Carbazole Applications

Carbazole and its derivatives represent a cornerstone in the development of advanced organic materials. Their unique electronic and photophysical properties, including high hole mobility and thermal stability, have made them indispensable in applications ranging from organic light-emitting diodes (OLEDs) and perovskite solar cells to pharmaceuticals.[1][2][3][4] The operational lifetime and performance of devices incorporating these molecules are, however, critically dependent on their electrochemical stability. Understanding the mechanisms of degradation and the structure-stability relationships is therefore paramount for designing robust and long-lasting materials.

Electrochemical degradation of carbazoles often occurs through oxidative processes.[5][6] The nitrogen-rich carbazole core is susceptible to oxidation, forming reactive radical cations.[7][8] These intermediates can then undergo coupling reactions, typically at the C3 and C6 positions which have the highest electron density, leading to the formation of dimers, oligomers, or polymers.[5][9] This process, known as electropolymerization, can be desirable for creating conductive polymer films but is a primary degradation pathway when stable monomeric or dimeric forms are required.[10][11] This guide provides a comparative study of the electrochemical stability of various carbazole derivatives, offering insights into how structural modifications can be strategically employed to enhance stability.

Principles and Protocols for Assessing Electrochemical Stability

A rigorous assessment of electrochemical stability relies on a combination of electrochemical and spectroelectrochemical techniques. Each method provides unique insights into the redox behavior and degradation pathways of the molecules.

Core Experimental Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary tool for probing the redox characteristics of carbazole derivatives. It provides information on oxidation and reduction potentials, the reversibility of redox events, and the formation of new electroactive species.

Experimental Protocol for Cyclic Voltammetry:

  • Electrode Preparation:

    • Working Electrode (WE): A glassy carbon or platinum disk electrode is polished with alumina slurry, followed by sonication in deionized water and ethanol, and then dried under a nitrogen stream. For spectroelectrochemical measurements, an indium tin oxide (ITO) coated glass slide is used after sequential sonication in detergent, deionized water, acetone, and isopropanol.[10]

    • Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used.[10]

    • Counter Electrode (CE): A platinum wire is typically employed.[9]

  • Solution Preparation:

    • Prepare a solution of the carbazole derivative (typically 1-10 mM) in an appropriate solvent, such as acetonitrile (ACN) or dichloromethane (DCM).[10][12]

    • Add a supporting electrolyte, such as 0.1 M tetrabutyloammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄), to ensure sufficient conductivity.[10]

    • Degas the solution for 15-20 minutes with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.[10]

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and connect it to a potentiostat.

    • Perform a cyclic voltammetry scan over a potential range appropriate for the carbazole derivative, typically from 0.0 V to +1.5 V (vs. Ag/AgCl).[10] The scan rate is usually set at 50-100 mV/s.[10]

    • Multiple cycles are run to observe changes in the voltammogram, which can indicate film deposition or degradation. The growth of new redox peaks with successive cycles is a hallmark of electropolymerization.[10]

Interpreting CV Data for Stability:

  • Reversibility: A reversible oxidation wave suggests the formation of a stable radical cation.[9] Irreversible waves often indicate that the radical cation is highly reactive and undergoes subsequent chemical reactions, such as dimerization.[7][13]

  • Multi-Cycle Scans: In a stable system, the CV scans will overlay perfectly over multiple cycles. If the current decreases with each cycle, it suggests electrode fouling or degradation of the electroactive species. Conversely, an increase in current and the appearance of new peaks indicate electropolymerization.[10]

Advanced Characterization: Spectroelectrochemistry

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to provide real-time optical monitoring of the species generated at the electrode surface. This is invaluable for identifying radical cations, dications, and degradation products by their unique absorption spectra.

Experimental Workflow for Spectroelectrochemistry: The setup is similar to CV, but a thin-layer cell with an optically transparent ITO working electrode is used, placed within a UV-Vis spectrophotometer. Spectra are recorded as the potential is stepped or swept through the redox events. Changes in the absorption spectra are correlated with the electrochemical processes to identify the species being formed.[13] For example, the oxidation of many carbazole derivatives leads to the appearance of new absorption bands in the visible and near-infrared regions, which are characteristic of the radical cation.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Monomer & Electrolyte Solution prep_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_solution->prep_cell degas Degas Solution (N2 or Ar Purge) prep_cell->degas run_cv Run Cyclic Voltammetry (e.g., 0 to +1.5V) degas->run_cv Connect to Potentiostat run_spectro Run Spectroelectrochemistry (Monitor UV-Vis Spectra) run_cv->run_spectro run_chrono Run Chronoamperometry (Hold at Oxidative Potential) run_cv->run_chrono analyze_cv Analyze CV Data (Reversibility, Peak Growth/Decay) run_cv->analyze_cv analyze_spectra Analyze Spectral Data (Identify Intermediates) run_spectro->analyze_spectra analyze_stability Assess Long-Term Stability (% Current Decay) run_chrono->analyze_stability

Caption: Workflow for assessing the electrochemical stability of carbazole derivatives.

Comparative Study: The Impact of Molecular Structure on Electrochemical Stability

The electrochemical stability of carbazole derivatives is profoundly influenced by the nature and position of substituents on the carbazole core. Strategic functionalization can be used to block reactive sites, modulate electron density, and enhance overall stability.

The Role of Substitution at Key Positions

The C3, C6, and N9 positions of the carbazole ring are the most common sites for functionalization and have the most significant impact on electrochemical stability.

  • C3 and C6 Positions: These positions have the highest electron density and are the primary sites for oxidative coupling.[5][9] Blocking these positions with bulky substituents, such as tert-butyl groups, or with other aromatic moieties sterically hinders the dimerization process, leading to a significant increase in the stability of the radical cation.[13] For carbazoles where these positions are unsubstituted, oxidation often leads to irreversible electropolymerization.[13]

  • N9 Position (Nitrogen): Substitution at the nitrogen atom primarily influences the electronic properties of the carbazole ring.

    • Alkyl Groups: Attaching simple alkyl groups (e.g., ethyl, hexyl) has a modest electronic effect but can improve solubility.[8] However, these derivatives still tend to electropolymerize via the C3-C6 coupling route.

    • Aryl Groups: Introducing an aryl group, such as a phenyl ring, at the N9 position can delocalize the positive charge of the radical cation, thereby enhancing its stability. The electronic properties of the N-phenyl group can be further tuned; electron-donating groups on the phenyl ring will lower the oxidation potential, while electron-withdrawing groups will increase it.[13][14]

G carbazole N 3 6 Carbazole Core substituents Substituents edg Electron-Donating Group (EDG) e.g., -OCH3, -NH2 ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CN blocking Sterically Hindering Group e.g., -tBu edg->carbazole:n Lowers Oxidation Potential (Less Stable Monomer) ewg->carbazole:c3 Increases Oxidation Potential (More Stable Monomer) blocking->carbazole:c6 Blocks Coupling Sites (Prevents Dimerization)

Caption: Impact of substituents on the electrochemical properties of the carbazole core.

Comparative Data of Selected Carbazole Derivatives

The following table summarizes the electrochemical properties of several carbazole derivatives, illustrating the structure-property relationships discussed. The oxidation potential is a key indicator: a lower potential suggests the material is easier to oxidize and potentially less stable, while a higher potential indicates greater resistance to oxidation.

DerivativeSubstitution PatternFirst Oxidation Potential (Epa vs. SCE)Electrochemical BehaviorReference(s)
Carbazole Unsubstituted+1.10 VIrreversible oxidation, leads to electropolymerization[10]
9-Methyl-9H-carbazole N-Alkyl~+1.0 to +1.1 VIrreversible oxidation, similar to unsubstituted carbazole[10]
9-Phenyl-9H-carbazole N-Aryl+1.38 VIrreversible, but dimer formation is observed[13]
3,6-Dibromo-9-(p-tolyl)-9H-carbazole C3, C6-Blocked, N-ArylNot specified, but shows good reversibilityReversible redox behavior due to blocking of reactive sites[15]
2-(9H-carbazol-9-yl)acetic acid N-Substituted with EWG+1.5 VHigher oxidation potential indicates increased stability[10]

Analysis of Comparative Data:

  • Unsubstituted vs. N-Alkyl: Unsubstituted carbazole and its N-alkyl derivatives show similar, relatively low oxidation potentials and undergo irreversible oxidation, readily forming polymers.[10] This confirms that simply substituting the N-H proton with an alkyl group does little to prevent oxidative coupling at the C3 and C6 positions.

  • Effect of N-Aryl Substitution: 9-Phenylcarbazole has a significantly higher oxidation potential (+1.38 V) compared to the parent carbazole (+1.10 V).[10][13] This increased potential is due to the electron-withdrawing nature of the phenyl group, which makes the carbazole core harder to oxidize. While still leading to dimerization, the initial oxidation step is more difficult, indicating enhanced stability.[13]

  • Blocking C3/C6 Positions: The reversible behavior of 3,6-dibromo-9-(p-tolyl)-9H-carbazole highlights the most effective strategy for achieving electrochemical stability. By placing substituents at the reactive C3 and C6 positions, the dimerization/polymerization pathway is physically blocked, allowing the molecule to undergo stable, reversible oxidation and reduction.[15]

  • Electron-Withdrawing Groups (EWGs): The high oxidation potential of 2-(9H-carbazol-9-yl)acetic acid (+1.5 V) demonstrates that attaching a strong electron-withdrawing group to the nitrogen atom can significantly stabilize the molecule against oxidation.[10]

Conclusion and Future Outlook

The electrochemical stability of carbazole derivatives is a tunable property that is fundamentally linked to their molecular structure. The primary mechanism of degradation, oxidative coupling, can be effectively mitigated through strategic substitution. Blocking the highly reactive C3 and C6 positions with sterically demanding groups is the most direct and effective method for preventing electropolymerization and achieving reversible redox behavior. Additionally, the introduction of electron-withdrawing groups, particularly at the N9 position, can increase the oxidation potential, making the molecule more resistant to oxidative degradation.

For researchers and developers in the fields of organic electronics and pharmaceuticals, these principles offer a clear roadmap for designing next-generation carbazole-based materials. Future research will likely focus on developing multifunctional derivatives that not only possess high electrochemical stability but also optimized electronic and photophysical properties for specific applications. The continued exploration of novel substitution patterns and the use of computational modeling to predict stability will undoubtedly accelerate the discovery of new, highly robust carbazole materials.

References
  • Title: Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies Source: ACS Omega URL: [Link]

  • Title: Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: Semantic Scholar URL: [Link]

  • Title: Electrochemistry and In-situ Spectroelectrochemistry Studies of Carbazole and 9-Ethylcarbazole Source: Chinese Chemical Letters URL: [Link]

  • Title: Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Electrochemical synthesis and characterization of polycarbazole Source: ResearchGate URL: [Link]

  • Title: Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles Source: Journal of the Chinese Chemical Society URL: [Link]

  • Title: Carbazole electrochemistry: a short review Source: Semantic Scholar URL: [Link]

  • Title: Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells Source: ResearchGate URL: [Link]

  • Title: Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years Source: PubMed Central URL: [Link]

  • Title: Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+ Source: MDPI URL: [Link]

  • Title: Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells Source: MDPI URL: [Link]

  • Title: Carbazole electrochemistry: a short review Source: ResearchGate URL: [Link]

  • Title: Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode Source: ResearchGate URL: [Link]

  • Title: Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Source: ScienceDirect URL: [Link]

  • Title: Photographs of samples obtained by oxidation of carbazole at... Source: ResearchGate URL: [Link]

  • Title: Electrochemical oxidation of carbazole. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: ResearchGate URL: [Link]

  • Title: Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States Source: MDPI URL: [Link]

  • Title: Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms Source: IIETA URL: [Link]

  • Title: Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

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A Senior Application Scientist's Guide to Evaluating the Impact of Butyl Chain Isomerism on Carbazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Alkyl Chains in Modulating Carbazole Functionality

Carbazole and its derivatives are foundational scaffolds in the development of advanced organic electronic materials and pharmaceutical agents.[1][2] Their rigid, electron-rich aromatic structure provides excellent thermal stability and hole-transporting capabilities, making them ideal candidates for applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells (PSCs), and as pharmacophores.[1][3] However, the performance of carbazole-based materials is not solely dictated by the core aromatic system; the nature of the substituent at the 9-position (the nitrogen atom) plays a pivotal role in fine-tuning their photophysical, electrochemical, and bulk properties.

This guide provides an in-depth technical comparison of how different butyl chain isomers—n-butyl, sec-butyl, and tert-butyl—at the 9-position modulate the key properties of the carbazole core. Understanding these structure-property relationships is crucial for the rational design of novel carbazole derivatives with tailored functionalities for specific applications. We will delve into the causality behind the experimental observations, supported by data from the literature, and provide detailed protocols for the key characterization techniques.

The Influence of Butyl Chain Isomerism: A Comparative Analysis

The primary difference between n-butyl, sec-butyl, and tert-butyl groups lies in their steric bulk and the point of attachment to the carbazole nitrogen. This variation in steric hindrance directly impacts intermolecular interactions, solubility, and the electronic environment of the carbazole core.

Figure 1: Molecular structures of 9-n-butylcarbazole, 9-sec-butylcarbazole, and 9-tert-butylcarbazole.
Photophysical Properties: The Interplay of Steric Hindrance and Electronic Effects

The introduction of a butyl group at the 9-position generally has a minor impact on the steady-state absorption and emission maxima of the carbazole core in dilute solutions, as the butyl group is not in direct conjugation with the aromatic system. However, the steric bulk of the isomer can significantly influence aggregation-induced phenomena and solid-state photophysics.

  • n-Butylcarbazole : With its linear and flexible nature, the n-butyl chain allows for relatively close packing of carbazole units in the solid state or in concentrated solutions. This can lead to the formation of excimers or aggregates, which often results in red-shifted and broadened emission spectra compared to the monomer emission observed in dilute solutions.

  • sec-Butylcarbazole : The increased steric bulk of the sec-butyl group, due to the attachment at a secondary carbon, is expected to partially inhibit the close packing of carbazole moieties. This would likely result in a blue-shifted emission in the solid state compared to n-butylcarbazole, as excimer formation is less favorable.

  • tert-Butylcarbazole : The highly bulky tert-butyl group provides the most significant steric hindrance. This bulkiness is very effective at preventing π–π stacking and aggregation-caused quenching (ACQ).[4] Consequently, carbazoles with tert-butyl groups, either at the N-position or on the carbazole ring, tend to retain their monomer-like emission characteristics even in the solid state, leading to higher photoluminescence quantum yields (PLQYs) in thin films.[5] Studies on 3,6-di-tert-butylcarbazole have shown that the tert-butyl groups can effectively separate molecules, reducing the chance of triplet-polaron annihilation, which improves device efficiency and stability in OLEDs.[4] While this substitution is on the ring, a similar steric effect can be anticipated for N-substitution. A detailed study on 3,6-di-tert-butylcarbazole revealed that the influence of the tert-butyl substituents on the steady-state spectroscopic properties in solution is relatively weak, primarily causing a small increase in the Stokes shift.[3]

Table 1: Comparison of Expected Photophysical Properties of N-Butylcarbazole Isomers

Property9-n-butylcarbazole9-sec-butylcarbazole9-tert-butylcarbazole
Absorption Maxima (λabs) Similar to carbazole coreSimilar to carbazole coreSlightly red-shifted due to increased polarizability[3]
Emission Maxima (λem) (Solution) Monomer emission, similar to carbazoleMonomer emission, similar to carbazoleMonomer emission, similar to carbazole
Emission Maxima (λem) (Solid State) Potential for red-shifted excimer emissionLess excimer formation than n-butyl, bluer emissionPrimarily monomer emission, minimal red-shift
Quantum Yield (ΦF) (Solid State) Lower due to aggregation quenchingHigher than n-butylHighest due to suppression of aggregation
Electrochemical Properties: Tuning Energy Levels for Charge Injection

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the efficiency of charge injection and transport in organic electronic devices. These can be experimentally determined using cyclic voltammetry (CV).

The inductive effect of the alkyl groups is expected to have a modest influence on the HOMO and LUMO levels. Generally, alkyl groups are weakly electron-donating, which can slightly raise the HOMO energy level. However, the differences between the butyl isomers are likely to be subtle. The oxidation potential of carbazole derivatives is sensitive to substituents, and the introduction of bulky groups can also influence the stability of the resulting radical cation.[6]

  • Expected Trend : The electron-donating nature of the butyl groups would be expected to slightly lower the oxidation potential (raise the HOMO level) compared to unsubstituted carbazole. The differences between the isomers are predicted to be minimal, with perhaps a slightly greater electron-donating effect from the more branched isomers due to hyperconjugation. However, steric factors can also play a role in the kinetics of electron transfer at the electrode surface.

Figure 2: Relationship between cyclic voltammetry measurements and HOMO/LUMO energy levels.
Thermal Stability: The Importance of Molecular Packing and Rigidity

Carbazole derivatives are known for their high thermal stability, a crucial property for the longevity of organic electronic devices.[7] The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs in thermogravimetric analysis (TGA), is a key metric.

The butyl chain itself is the most likely point of initial thermal degradation. The C-N bond strength and the stability of the butyl radical formed upon cleavage will influence the decomposition temperature.

  • n-Butyl and sec-Butylcarbazoles : The thermal stability is expected to be high, likely with decomposition temperatures well above 300 °C.

  • tert-Butylcarbazole : The C-N bond might be slightly weaker due to steric strain, and the formation of a stable tertiary butyl radical could potentially lead to a slightly lower decomposition temperature compared to the n-butyl and sec-butyl isomers. However, in the solid state, the inefficient packing caused by the bulky tert-butyl group might disrupt intermolecular degradation pathways, potentially enhancing overall stability in a device setting. Studies on related bulky carbazole derivatives have shown that increased steric hindrance can lead to higher glass transition temperatures (Tg), which is beneficial for the morphological stability of thin films.[4]

Solubility: A Key Parameter for Solution Processing

The ability to process materials from solution is a significant advantage in the fabrication of large-area organic electronic devices. The solubility of carbazole derivatives is influenced by the nature of the appended alkyl chain.

  • General Trend : The introduction of any butyl group significantly enhances solubility in common organic solvents compared to the parent carbazole. The nonpolar alkyl chain disrupts the crystalline packing of the planar carbazole units.

  • Isomer Comparison : The more branched and sterically hindered isomers, particularly tert-butyl, are generally the most effective at increasing solubility. The bulky shape of the tert-butyl group is highly disruptive to crystal packing, leading to weaker intermolecular forces and greater interaction with solvent molecules. Therefore, the expected trend for solubility in nonpolar and moderately polar organic solvents is: tert-butylcarbazole > sec-butylcarbazole > n-butylcarbazole

Experimental Protocols

To empirically validate the discussed structure-property relationships, a series of standardized characterization techniques should be employed.

Synthesis of N-Butylcarbazole Isomers

The N-alkylation of carbazole is a common and effective method for the synthesis of these derivatives.

General Protocol for N-Alkylation:

  • Deprotonation : Dissolve 9H-carbazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the carbazole nitrogen, forming the carbazolide anion.[8] The reaction mixture will typically change color.

  • Alkylation : Add the corresponding butyl halide (e.g., 1-bromobutane, 2-bromobutane, or 2-bromo-2-methylpropane) to the reaction mixture.

  • Reaction : Heat the mixture (e.g., to 70-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up : After the reaction is complete, cool the mixture and quench with water.

  • Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

synthesis_workflow Carbazole 9H-Carbazole Reaction Heating and Stirring Carbazole->Reaction Base Base (e.g., NaH) in DMF/THF Base->Reaction ButylHalide Butyl Halide (n-, sec-, or tert-) ButylHalide->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 9-Butylcarbazole Isomer Purification->Product

Figure 3: General workflow for the synthesis of 9-butylcarbazole isomers.
Photophysical Characterization

UV-Vis Absorption and Photoluminescence Spectroscopy:

  • Sample Preparation : Prepare dilute solutions (e.g., 10-5 M) of each isomer in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane). For solid-state measurements, prepare thin films by spin-coating or drop-casting from a solution onto a quartz substrate.

  • UV-Vis Spectroscopy : Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

  • Photoluminescence (PL) Spectroscopy : Record the emission spectra using a fluorometer, exciting at the lowest energy absorption maximum.

  • Quantum Yield Measurement : Determine the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).[10]

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Electrolyte Solution : Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Solution : Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell : Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement : Scan the potential to record the cyclic voltammogram. Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

  • Data Analysis : Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Sample Preparation : Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina).

  • Analysis : Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis : Determine the decomposition temperature (Td) from the resulting mass vs. temperature curve.

Conclusion and Future Outlook

The choice of butyl isomer for the N-substitution of carbazole provides a subtle yet powerful tool for tuning the material's properties. The linear n-butyl group offers a straightforward modification to enhance solubility, while the sterically demanding tert-butyl group is highly effective at preventing aggregation and improving solid-state luminescence. The sec-butyl group represents an intermediate case.

This guide has outlined the expected trends and the underlying principles governing the influence of butyl chain isomerism on the photophysical, electrochemical, thermal, and solubility properties of carbazoles. While direct, comprehensive comparative studies are limited, the principles discussed here, supported by data from related systems, provide a solid foundation for the rational design of novel carbazole-based materials. For drug development professionals, the modulation of solubility and steric bulk can have profound implications for bioavailability and receptor interactions. For materials scientists, these modifications are key to optimizing charge transport, luminescence efficiency, and device stability.

Future work should focus on systematic experimental studies that directly compare these isomers under identical conditions to provide the quantitative data needed to further refine our understanding and predictive capabilities in the design of next-generation organic functional materials.

References

  • Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(1), 163-178. [Link]

  • Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Photochem, 4(2), 235-257. [Link]

  • Gruzdev, M. S., Chervonova, U. V., Ksenofontov, A. A., & Berezin, A. S. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2015). Does anyone have experience in the synthesis of 9-n-butyl-2-hydroxycarbazole? ResearchGate. [Link]

  • Shah, D., Patel, M., Vyas, A., & Patel, A. D. (2023). Synthesis of tert-butyl 2-hydroxy-9H-carbazole-9-carboxylate derivatives using [Rh(CO)2Cl]2. ResearchGate. [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and Photochemical Properties of 3,6-Di-tert-butyl-9H-carbazole Derivatives. ResearchGate. [Link]

  • Yang, J.-X., et al. (2010). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. ResearchGate. [Link]

  • Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate. [Link]

  • Ramalingam, S., et al. (2015). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. [Link]

  • Lee, J. Y., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 289-296. [Link]

  • Verbitskiy, E. A., et al. (2020). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. ResearchGate. [Link]

  • Görgün, N., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

  • ACS Publications. (2024). Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs. ACS Publications. [Link]

  • Zhang, Y., et al. (2008). Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. Tetrahedron, 64(34), 7967-7974. [Link]

  • ResearchGate. (2021). Experimental and theoretical investigation of the substitution effects on N-substituted carbazole derivatives functionalized with azomethine bonds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Organic Chemistry Portal. [Link]

  • Singh, V., et al. (2017). Synthetic and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. ResearchGate. [Link]

  • Flammersheim, C., et al. (2014). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. [Link]

  • Al-Salahi, R., & Marzouk, M. (2011). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 16(7), 5943-5956. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 9-Butyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices and the protection of our environment. The handling and disposal of specialized chemical reagents like 9-Butyl-9H-carbazole demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and environmental stewardship is paramount, and this document serves as a key resource in upholding that commitment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS No. 1484-08-8) is not always readily available, data submitted to the European Chemicals Agency (ECHA) provides critical GHS classifications.[1] Furthermore, the toxicological profile of the parent compound, 9H-Carbazole, informs our understanding of the risks associated with its derivatives.[2][3]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Disposal
Acute Toxicity (Oral)H302Harmful if swallowed.[1]Prevents disposal in standard waste streams where it could enter the food chain or water supply.
Serious Eye DamageH318Causes serious eye damage.[1]Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact.
Chronic Aquatic HazardH413May cause long lasting harmful effects to aquatic life.[1]Strictly prohibits disposal down the drain or in any way that allows entry into sewer systems or waterways.[2]
Suspected Carcinogenicity(Inferred from Carbazole)The parent compound, carbazole, is suspected of causing cancer (H351).[2]Warrants handling as a potential carcinogen, requiring containment to prevent exposure and environmental release.

This hazard profile dictates that this compound must be managed as a hazardous chemical waste from the point of generation through to its final disposition.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure that waste this compound is handled safely, is compliant with regulations, and is environmentally sound.

The foundational principle of chemical waste management is segregation at the source. This prevents dangerous reactions and ensures that waste streams can be managed appropriately by disposal facilities.

  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, vials).

    • Contaminated Personal Protective Equipment (PPE).

    • Residues from reaction vessels.

    • Solvents and solutions used for cleaning contaminated glassware.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Mixing with incompatible materials, such as strong oxidizing agents, can lead to uncontrolled reactions.[3]

Proper containment is critical to prevent spills, leaks, and exposure.

  • Solid Waste:

    • Collect solid waste in a dedicated, leak-proof, and robust container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.[5]

    • The container must be kept closed at all times except when actively adding waste. This minimizes the risk of spills and prevents the release of any dust or vapors.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and compatible liquid waste container.

    • Ensure the container material is compatible with all components of the liquid waste stream.

Accurate and clear labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Required Information: The label must include, at a minimum:[4]

    • The full chemical name: "Waste this compound" .

    • A clear indication of the associated hazards: "Toxic," "Eye Damage," "Environmental Hazard," "Suspected Carcinogen" .

    • The date when waste was first added to the container (accumulation start date).

    • For liquid waste, an approximate percentage of all components in the mixture.

Waste must be stored safely within the laboratory pending pickup by trained EHS personnel or a licensed waste contractor.

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.[5]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin. This precaution ensures that any potential leaks from the primary container are captured.

  • Segregation: Store the container away from incompatible materials, heat sources, and areas of high traffic.

The final step is the transfer of the waste to a licensed and approved facility for treatment and disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Regulatory Compliance: The disposal of this material will be governed by local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-series waste, it must be evaluated for hazardous characteristics.[6] The ultimate disposal method, likely incineration at a licensed facility , will be determined by the waste management provider.[7]

  • Documentation: Ensure all required paperwork and manifests are completed accurately to maintain a clear chain of custody for the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management Start Generation of This compound Waste Segregate Segregate as Hazardous Waste (Do Not Mix) Start->Segregate Containerize Place in a Compatible, Sealed Container Segregate->Containerize Label Label Container with Full Name, Hazards, and Date Containerize->Label Store Store in Secondary Containment in a Designated SAA Label->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS Transport Transport via Licensed Hazardous Waste Hauler ContactEHS->Transport FinalDisposal Final Disposal at a Licensed Facility (e.g., High-Temperature Incineration) Transport->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Use PPE: Do not attempt cleanup without the appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[2]

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

    • Collect all cleaning materials (e.g., absorbent pads, wipes) as hazardous waste.

  • Report: Report the spill to your EHS department, regardless of size, to ensure proper documentation and follow-up.[4]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility that is the bedrock of scientific excellence.

References

  • PubChem, National Institutes of Health. N-Butylcarbazole.[Link]

  • Australian Government Department of Health. 9H-Carbazole: Human health tier II assessment.[Link]

  • LookChem. 3,6-BIS(TERT-BUTYL)CARBAZOLE Safety Data Sheets(SDS).[Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.[Link]

  • National Center for Biotechnology Information. Towards standard methods for the classification of aquatic toxicity for biologically active household chemicals (BAHC) present in plastics, pharmaceuticals, and cosmetic products.[Link]

  • University of Nebraska-Lincoln. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Butyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 9-Butyl-9H-carbazole demands a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will explore the why behind each piece of personal protective equipment (PPE), grounding our recommendations in the known and inferred hazard profile of carbazole-based compounds.

Understanding the Hazard: A Risk-Based Assessment

While comprehensive toxicological data for this compound is not extensively published, we can infer a reliable hazard profile from its parent compound, 9H-Carbazole, and related derivatives. This approach forms the cornerstone of a prudent safety strategy.

The primary hazards associated with carbazoles include:

  • Suspected Carcinogenicity and Mutagenicity: The parent compound, 9H-Carbazole, is suspected of causing cancer and genetic defects.[1][2][3] This is the most critical hazard and dictates the need for stringent controls to prevent any level of exposure.

  • Skin and Eye Irritation: Direct contact with carbazole compounds can cause skin and serious eye irritation.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]

  • Aquatic Toxicity: Carbazoles are recognized as being very toxic to aquatic life with long-lasting effects.[5] This underscores the importance of proper waste containment and disposal.

Given these risks, all handling procedures must be designed to minimize direct contact, inhalation, and environmental release.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, we must adhere to the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize hazards at their source.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood.[4] This is non-negotiable, especially when handling the solid powder or preparing solutions, to control airborne particulates and vapors.

  • Administrative Controls:

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical.

    • Ensure eyewash stations and safety showers are readily accessible and tested.[6]

Core Protective Equipment: A Head-to-Toe Protocol

The selection of PPE must be tailored to the specific task being performed. The following recommendations are based on handling this compound in a laboratory setting under the engineering controls described above.

Eye and Face Protection

Because carbazoles are known eye irritants, robust protection is mandatory.[2]

  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[6][7] Standard safety glasses do not provide an adequate seal against dusts and splashes.

  • Recommended for Larger Quantities (>10g) or Splash Risk: In addition to goggles, use a full-face shield to protect against splashes when preparing stock solutions or performing reactions.

Skin and Body Protection

Preventing dermal contact is paramount due to the compound's irritant properties and suspected carcinogenicity.

  • Protective Clothing: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of contamination, consider disposable coveralls.[8]

  • Gloves:

    • Type: Nitrile gloves are the standard for handling solid chemicals and for protection against incidental splashes. Always check the manufacturer's compatibility chart if available.

    • Technique: Use the double-gloving technique, especially for prolonged handling or when working with solutions. This involves wearing two pairs of gloves, with the outer glove cuffs pulled over the sleeves of the lab coat.

    • Integrity and Disposal: Before use, always inspect gloves for any signs of degradation or punctures. Remove and dispose of gloves immediately after handling the compound using the proper technique (without touching the outer surface) and wash your hands thoroughly.[4] Contaminated gloves must be disposed of as hazardous waste.

Respiratory Protection

While a fume hood is the primary method for respiratory protection, additional measures may be necessary.

  • Standard Operations: When handling small quantities of this compound exclusively within a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • When a Respirator is Required: A NIOSH-approved respirator is necessary if you are:

    • Weighing the powder outside of a fume hood (a practice that should be avoided).

    • Cleaning a significant spill.

    • Working in a situation where the fume hood's performance is questionable.

  • Respirator Selection:

    • For protection against solid particulates, a half-mask respirator with P100 (or N95 as a minimum) particulate filters is required.[2]

    • If generating aerosols or working with volatile solutions, a combination filter for organic vapors and particulates should be used.

    • All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).[7]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in addition to Fume Hood)
Weighing Solid (<1g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot typically required
Preparing Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot typically required
Handling >10g Solid Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat or Disposable CoverallRecommended: Half-mask with P100 filters
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Butyl Gloves (Double-gloved)Disposable CoverallRequired: Half-mask with P100 filters

Operational Plan: PPE Donning and Doffing

Properly putting on and taking off PPE is as crucial as selecting the correct equipment. Follow this sequence to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Coverall: Put on your protective clothing.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Peel off the outer gloves without touching your skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Coverall: Remove your lab coat by rolling it inside-out and away from your body. Place it in the designated laundry or disposal bin.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if required): Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, wipes, and disposable coveralls should be placed in a clearly labeled, sealed hazardous waste bag or container inside the fume hood.[5]

  • Do not dispose of this material in the regular trash. Follow all local and institutional regulations for chemical waste disposal.[9]

Workflow for Respiratory Protection Selection

The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling this compound.

PPE_Workflow cluster_0 start Start: Task involves This compound q_fumehood Is the task performed entirely within a certified chemical fume hood? start->q_fumehood q_powder Does the task involve handling powder or generating dust/aerosols? q_fumehood->q_powder Yes spill_cleanup Is this a spill cleanup outside of a fume hood? q_fumehood->spill_cleanup No respirator_p100 Required PPE: Half-mask respirator with P100 filters. q_powder->respirator_p100 Yes respirator_none Standard PPE sufficient. No additional respiratory protection required. q_powder->respirator_none No (e.g., handling solution) spill_cleanup->q_powder No spill_cleanup->respirator_p100 Yes

Caption: Decision workflow for selecting respiratory PPE.

References

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12). [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Carbazole. (2023-09-22). [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 9H-Carbazole: Human health tier II assessment. (2017-06-30). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.